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  • Product: 2-Amino-4-(dimethylamino)butanoic acid
  • CAS: 3940-52-1

Core Science & Biosynthesis

Foundational

Molecular weight and formula of 2-Amino-4-(dimethylamino)butanoic acid

An In-Depth Technical Guide to 2-Amino-4-(dimethylamino)butanoic acid Prepared by: Gemini, Senior Application Scientist Introduction 2-Amino-4-(dimethylamino)butanoic acid is a non-proteinogenic α-amino acid, a class of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Amino-4-(dimethylamino)butanoic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

2-Amino-4-(dimethylamino)butanoic acid is a non-proteinogenic α-amino acid, a class of molecules that, while not incorporated into proteins during ribosomal synthesis, plays a crucial role in modern biochemical and pharmaceutical research. As a derivative of butanoic acid featuring both a primary amine at the alpha position and a tertiary dimethylamino group at the 4-position, this compound offers unique structural and chemical properties. Its bifunctional nature makes it a valuable building block in the synthesis of complex molecules, including peptidomimetics and other novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, analytical characterization, and potential applications for researchers and professionals in drug development.

Physicochemical Properties and Identification

The fundamental characteristics of 2-Amino-4-(dimethylamino)butanoic acid are summarized below. Accurate identification and characterization begin with these core data points, which are essential for both experimental design and regulatory documentation.

PropertyValueSource
Molecular Formula C6H14N2O2[1]
Molecular Weight 146.19 g/mol [1]
CAS Number 3940-52-1[1]
InChI Code 1S/C6H14N2O2/c1-8(2)4-3-5(7)6(9)10/h5H,3-4,7H2,1-2H3,(H,9,10)[1]
InChIKey XVQRABGSXSUQLJ-UHFFFAOYSA-N[1]

Synthetic Approaches: A Conceptual Framework

While specific, scaled-up manufacturing protocols for 2-Amino-4-(dimethylamino)butanoic acid are proprietary, its structure lends itself to established synthetic organic chemistry routes. The synthesis of structurally related compounds provides a strong basis for its potential production. For instance, a common strategy involves the modification of a suitable precursor. One patented process for producing related 4-aminobutyric acid derivatives involves the conversion of a β-carboxamido group on a propionic acid compound into a nitrile group, followed by reduction to form the aminomethyl group[2]. Another approach could involve the reaction of a brominated crotonate derivative with dimethylamine, followed by further chemical transformations to yield the final product[3]. Such multi-step syntheses are common for producing enantiomerically pure amino acid intermediates for the pharmaceutical industry[4].

Analytical Methodologies for Characterization and Quantification

The accurate analysis of amino acids like 2-Amino-4-(dimethylamino)butanoic acid is critical for quality control, pharmacokinetic studies, and metabolic research. Due to the typical lack of a strong UV chromophore in simple amino acids, direct detection can be challenging, often necessitating derivatization to enhance sensitivity and selectivity[5].

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for amino acid analysis[5]. For compounds like 2-Amino-4-(dimethylamino)butanoic acid, which lack a native chromophore, pre-column derivatization is a highly effective strategy to enable sensitive detection, often by fluorescence[6]. Hydrophilic Interaction Liquid Chromatography (HILIC) has also emerged as a powerful method for analyzing polar compounds like amino acids without derivatization[7].

Below is a generalized, field-proven protocol for the quantification of a non-chromophoric amino acid, adapted from established methods for similar molecules[6].

Objective: To quantify 2-Amino-4-(dimethylamino)butanoic acid in a biological matrix (e.g., plasma) using HPLC with fluorescence detection after derivatization.

Materials:

  • 2-Amino-4-(dimethylamino)butanoic acid standard

  • Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA)

  • Acetonitrile (HPLC grade)

  • Ultrapure Water

  • Sodium Bicarbonate Buffer (1 M, pH 9.0)

  • Hydrochloric Acid (2 M)

  • Trichloroacetic Acid (TCA) for protein precipitation

  • Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add 20 µL of 10% TCA to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

    • Carefully collect the supernatant for the derivatization step[6].

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of 2-Amino-4-(dimethylamino)butanoic acid in ultrapure water.

    • Create a series of working standards (e.g., 1 µg/mL to 100 µg/mL) by serial dilution of the stock solution[6].

  • Derivatization:

    • In a microcentrifuge tube, mix 20 µL of the sample supernatant or standard solution with 40 µL of 1% (w/v) FDAA in acetone.

    • Add 20 µL of 1 M sodium bicarbonate buffer.

    • Vortex the mixture and incubate at 40°C for 60 minutes in a water bath[6].

    • Stop the reaction by adding 10 µL of 2 M HCl[6].

    • Filter the resulting solution through a 0.22 µm syringe filter before injection.

  • HPLC-Fluorescence Detector (FLD) Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 50 mM triethylamine phosphate, pH 3.0).

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Fluorescence Detection: Excitation at 340 nm, Emission at 500 nm.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the derivatized standards against their concentration.

    • Quantify the amount of 2-Amino-4-(dimethylamino)butanoic acid in the samples by interpolating their peak areas from the calibration curve.

Workflow for HPLC Analysis

The general workflow for this analytical process is illustrated in the diagram below.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis Analysis & Quantification Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation (TCA) Sample->Precipitation Standard Reference Standard Solution SerialDilution Serial Dilution for Calibration Curve Standard->SerialDilution Supernatant Collect Supernatant Precipitation->Supernatant Deriv Add Marfey's Reagent (FDAA) & Buffer Supernatant->Deriv SerialDilution->Deriv Incubate Incubate at 40°C Deriv->Incubate Neutralize Neutralize (HCl) & Filter Incubate->Neutralize HPLC HPLC-FLD Injection Neutralize->HPLC Chromatogram Generate Chromatogram HPLC->Chromatogram Data Peak Integration & Data Processing Chromatogram->Data Quant Quantification via Calibration Curve Data->Quant

Caption: General experimental workflow for HPLC quantification.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For higher throughput and specificity, UPLC-MS/MS is an excellent alternative. This method combines the superior separation power of UPLC with the sensitive and selective detection of mass spectrometry. Derivatization is often still employed to improve chromatographic retention and ionization efficiency.

Objective: To achieve rapid and sensitive quantification of 2-Amino-4-(dimethylamino)butanoic acid using a validated UPLC-MS/MS method.

Procedure Outline:

  • Sample Preparation: Similar to the HPLC protocol, involving protein precipitation. An internal standard (an isotopically labeled version of the analyte) should be added before precipitation for the most accurate quantification.

  • Derivatization: The AccQ•Tag™ Ultra reagent is commonly used for the analysis of amino compounds, reacting with both primary and secondary amines to form stable derivatives suitable for UPLC-MS/MS analysis.

  • UPLC-MS/MS Analysis:

    • A short (e.g., 7.5-minute) gradient method on a suitable UPLC column provides rapid separation.

    • Detection is performed using a tandem quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for the derivatized analyte and internal standard are monitored for maximum selectivity and sensitivity.

  • Validation: The method should be validated for linearity, accuracy, precision, and limits of quantification (LLOQ). Standard curves are typically prepared in a surrogate matrix (e.g., water-methanol) since obtaining a true biological blank is often impossible for endogenous or related compounds.

Applications in Research and Drug Development

The unique structure of 2-Amino-4-(dimethylamino)butanoic acid makes it a compound of interest for several applications:

  • Peptide Synthesis: As a modified amino acid, it can be incorporated into peptides to alter their conformation, stability, and biological activity. The dimethylamino group can introduce a permanent positive charge at physiological pH, potentially improving cell permeability or receptor binding affinity. Related compounds like Boc-4-amino-2,2-dimethyl-butyric acid are widely used as protected building blocks in peptide synthesis[8].

  • Pharmaceutical Intermediates: It can serve as a key starting material or intermediate in the synthesis of more complex small-molecule drugs[9]. Its functional groups allow for a variety of chemical modifications.

  • Diagnostic and Labeling Reagents: The structural analogue, 4-(Dimethylamino)butyric acid (DMBA), has been successfully used as a labeling agent for the electrochemiluminescence (ECL) detection of biological substances, acting as an analogue of the commonly used co-reactant tripropylamine[10]. This suggests that 2-Amino-4-(dimethylamino)butanoic acid could be explored for similar applications in bioanalytical assays.

Conclusion

2-Amino-4-(dimethylamino)butanoic acid is a specialized chemical entity with significant potential for advanced life sciences research. Its value lies in its utility as a versatile building block for creating novel peptides and pharmaceuticals. The analytical methodologies detailed in this guide, particularly those employing derivatization coupled with HPLC or UPLC-MS/MS, provide robust frameworks for its accurate quantification. As the demand for sophisticated molecular tools in drug discovery grows, the importance of non-proteinogenic amino acids like this one will continue to increase.

References

  • PubChem. (n.d.). 2-Amino-4-(methylamino)butanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-(carbamoylamino)butanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Dimethylamino)butyric acid. Retrieved from [Link]

  • Antoni, G., et al. (1997). Synthesis of L-2,4-diamino[4-11C]butyric acid and its use in some in vitro and in vivo tumour models. Nuclear Medicine and Biology, 24(6), 595-601. Retrieved from [Link]

  • Waters. (n.d.). A Validated Bioanalytical Method for the Quantification of Biogenic Amines Using UPLC-MS/MS. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. Retrieved from [Link]

  • Medicines for All Institute (M4ALL). (2019). PROCESS DEVELOPMENT REPORT. Retrieved from [Link]

  • FooDB. (2011). Showing Compound 2,4-Diaminobutyric acid (FDB022978). Retrieved from [Link]

  • Google Patents. (n.d.). US4290972A - Process for the production of 4-aminobutyric acid or its derivatives.
  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • Qi, H. B., et al. (2005). 4-(Dimethylamino)butyric acid labeling for electrochemiluminescence detection of biological substances by increasing sensitivity with gold nanoparticle amplification. Analytical Chemistry, 77(11), 3494-9. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004066919A2 - Synthesis of 4amino-2-butenoyl chlorides and their use in the preparation of 3-cyano quinolines.
  • Journal of Chemical and Pharmaceutical Research. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Retrieved from [Link]

Sources

Exploratory

pKa values of 2-Amino-4-(dimethylamino)butanoic acid side chains

An in-depth technical analysis of the acid-base properties of 2-Amino-4-(dimethylamino)butanoic acid (also known as -dimethyl-2,4-diaminobutyric acid) requires a rigorous understanding of molecular electrostatics, solvat...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the acid-base properties of 2-Amino-4-(dimethylamino)butanoic acid (also known as


-dimethyl-2,4-diaminobutyric acid) requires a rigorous understanding of molecular electrostatics, solvation dynamics, and experimental analytical techniques. This guide provides a comprehensive framework for researchers and drug development professionals working with this non-proteinogenic amino acid and its derivatives.

Structural and Electronic Causality of Ionization

2-Amino-4-(dimethylamino)butanoic acid possesses three distinct ionizable functional groups. Understanding the causality behind their specific


 values requires analyzing inductive effects (-I) and solvation penalties.
  • 
    -Carboxylic Acid (
    
    
    
    )
    : In an unsubstituted aliphatic chain like butanoic acid, the carboxyl group has a
    
    
    of approximately 4.8 (1[1]). However, the presence of the strongly electron-withdrawing, positively charged
    
    
    -ammonium group (
    
    
    ) exerts a powerful inductive effect through the
    
    
    -bonds. This stabilizes the carboxylate anion, drastically lowering the
    
    
    to
    
    
    .
  • 
    -Primary Amine (
    
    
    
    )
    : The
    
    
    -amino group deprotonates next. Its basicity is slightly lower than that of standard amino acids (typically
    
    
    ) due to the long-range inductive pull from the protonated
    
    
    -dimethylammonium group farther down the alkyl chain.
  • 
    -Tertiary Amine (
    
    
    
    )
    : A critical mechanistic insight lies in the
    
    
    -dimethylation of the
    
    
    -amine. While the primary
    
    
    -amine in standard 2,4-diaminobutyric acid (DAB) has a
    
    
    of 9.95 (2[2]), tertiary amines in aqueous solutions typically exhibit lower basicity than their primary counterparts. This is driven by a desolvation penalty : a primary ammonium ion (
    
    
    ) is stabilized by hydrogen bonding with three water molecules, whereas a tertiary ammonium ion (
    
    
    ) can only hydrogen bond with one. This lack of aqueous stabilization makes it easier for the tertiary amine to yield its proton, thus lowering its
    
    
    .

G A Fully Protonated (Charge +2) pH < 2.0 B Cationic Form (Charge +1) pH 2.0 - 8.2 A->B -H+ (α-COOH) C Zwitterionic Form (Charge 0) pH 8.2 - 9.4 B->C -H+ (α-NH3+) D Fully Deprotonated (Charge -1) pH > 9.4 C->D -H+ (γ-NH+)

Sequential deprotonation states of 2-Amino-4-(dimethylamino)butanoic acid across pH gradients.

Comparative Quantitative Data

To contextualize the acid-base behavior of 2-Amino-4-(dimethylamino)butanoic acid (3[3]), we must compare it against its structural analogs. The table below summarizes the macroscopic


 shifts induced by functional group modifications.
Compound

(

-COOH)

(

-NH

)

(

-Amine)
Structural Note
Butanoic Acid 4.80N/AN/ABaseline aliphatic chain
2,4-Diaminobutyric Acid (DAB) 2.558.409.95Primary

-amine (4[4])
4-(Dimethylamino)butanoic Acid 4.50N/A9.60Tertiary

-amine, no

-amine
2-Amino-4-(dimethylamino)butanoic Acid ~2.00 ~8.20 ~9.40 Combined inductive & steric effects

Experimental Workflows: Site-Specific pKa Determination via NMR Titration

Because the


 values of the 

-amine and

-amine are relatively close (

), standard potentiometric titration yields overlapping buffer regions, making it difficult to assign macroscopic

values to specific protonation sites.

To resolve this,


H-NMR Titration  is the gold-standard methodology. By tracking the chemical shifts (

) of the

-CH proton and the

-CH

protons independently across a pH gradient, researchers can derive exact microscopic

values (5[5]).
Step-by-Step Self-Validating Protocol
  • Sample Preparation : Dissolve 2-Amino-4-(dimethylamino)butanoic acid to a final concentration of 10-15 mM in

    
    . Add 1 mM of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift reference (
    
    
    
    ppm). Note: Keep concentration below 20 mM to prevent self-aggregation which skews
    
    
    readings.
  • pD Adjustment : Divide the solution into 15 aliquots. Adjust the

    
     of each aliquot using micro-additions of 
    
    
    
    or
    
    
    to cover a range from
    
    
    1.0 to 12.0.
  • Isotope Correction : Measure the

    
     using a standard glass pH electrode. Convert the meter reading (
    
    
    
    ) to true
    
    
    using the self-validating correction factor:
    
    
    .
  • NMR Acquisition : Acquire

    
    H-NMR spectra for each aliquot at a constant temperature (e.g., 298 K) using water suppression techniques (e.g., presaturation) (6[6]).
    
  • Data Extraction & Regression : Plot the chemical shift (

    
    ) of the 
    
    
    
    -CH
    
    
    protons against the calculated aqueous
    
    
    . Fit the sigmoidal curve using the non-linear Henderson-Hasselbalch equation:
    
    

G Step1 1. Sample Preparation Dissolve in D2O (15 mM) + DSS Step2 2. pD Adjustment Titrate with DCl / NaOD (pD 1-12) Step1->Step2 Step3 3. 1H-NMR Acquisition Record spectra at constant 298K Step2->Step3 Step4 4. Chemical Shift Tracking Plot δ(γ-CH2) vs. Corrected pH Step3->Step4 Step5 5. Non-linear Regression Henderson-Hasselbalch Fit Step4->Step5

Step-by-step experimental workflow for pKa determination using 1H-NMR titration.

Mechanistic Implications in Drug Development

The precise tuning of the


-dimethylamino group's 

is highly relevant in modern therapeutics, particularly in the design of Lipid Nanoparticles (LNPs) and Cell-Penetrating Peptides (CPPs) .

When the dimethylamino moiety is placed in a hydrophobic lipidic environment (rather than bulk water), its apparent


 drops significantly. A prime example is DLin-MC3-DMA , an ionizable lipid used in FDA-approved siRNA therapies, which features a 4-(dimethylamino)butanoate headgroup. In the lipid bilayer, its apparent 

is shifted to 6.44 (7[7]).

By incorporating 2-Amino-4-(dimethylamino)butanoic acid into peptide backbones, drug developers can engineer macromolecules that remain neutral at physiological pH (7.4) but become rapidly protonated (cationic) within the acidic environment of the endosome (pH 5.5 - 6.0). This protonation triggers the "proton sponge effect," leading to osmotic swelling, endosomal membrane destabilization, and the successful cytoplasmic delivery of the therapeutic payload.

References

  • ChemScene. "1690155-12-4 | (R)-2-Amino-4-(dimethylamino)butanoic acid".
  • NP-MRD. "Showing NP-Card for 2,4-Diaminobutyric acid (NP0000809)".
  • NP-MRD. "2,4-Diaminobutyric acid (ECMDB21404)".
  • Smolecule. "Buy 4-(diethylamino)butanoic acid | 63867-13-0".
  • Biomol. "DLin-MC3-DMA | CAS 1224606-06-7".
  • The Royal Society of Chemistry.
  • MDPI. "Influence of Electronic Modulation of Phenanthroline-Derived Ligands...".

Sources

Foundational

Technical Guide: Isomeric Forms and Stereochemistry of 2-Amino-4-(dimethylamino)butanoic Acid

This is a comprehensive technical guide on the isomeric forms, stereochemistry, and synthetic pathways of 2-Amino-4-(dimethylamino)butanoic acid. ,N -Dimethyl-2,4-diaminobutyric Acid Executive Summary 2-Amino-4-(dimethyl...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide on the isomeric forms, stereochemistry, and synthetic pathways of 2-Amino-4-(dimethylamino)butanoic acid.


,N

-Dimethyl-2,4-diaminobutyric Acid

Executive Summary

2-Amino-4-(dimethylamino)butanoic acid (CAS: 3940-52-1 for racemate; 777011-50-4 for S-isomer) is a non-proteinogenic amino acid acting as a structural homolog of Ornithine and Lysine . Often abbreviated as Dab(Me)


  or N

-dimethyl-DAB
, it serves as a critical building block in peptidomimetics. Its shortened methylene bridge (C2–C4) compared to Lysine (C2–C6) alters the spatial positioning of the cationic charge, significantly impacting receptor binding affinity and proteolytic stability.

This guide details the stereochemical configuration, validated synthesis protocols, and analytical characterization of this molecule, focusing on its utility in enhancing the pharmacokinetic profiles of peptide therapeutics.

Structural Analysis & Stereochemistry

Molecular Identity
  • IUPAC Name: 2-Amino-4-(dimethylamino)butanoic acid

  • Common Names: N

    
    ,N
    
    
    
    -Dimethyl-2,4-diaminobutyric acid; (S)-2-amino-4-(dimethylamino)butyric acid.
  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Molecular Weight: 146.19 g/mol

Stereochemical Configuration

The molecule possesses a single chiral center at the


-carbon (C2). The absolute configuration is determined by the Cahn-Ingold-Prelog (CIP) priority rules:
  • -NH

    
      (Highest priority, Atomic Number 7)
    
  • -COOH (Carbon bonded to O, O, O)

  • -CH

    
    CH
    
    
    
    N(CH
    
    
    )
    
    
    (Side chain)
  • -H (Lowest priority)

Isomeric Forms
  • (S)-Isomer (L-Form): The naturally occurring configuration in most chiral pool syntheses derived from L-Aspartic acid or L-Homoserine. This is the primary isomer used in pharmaceutical applications to mimic natural L-amino acids.

  • (R)-Isomer (D-Form): Used in "retro-inverso" peptide design to confer absolute resistance to proteolytic degradation.

Zwitterionic Behavior

At physiological pH (7.4), the molecule exists as a zwitterion.

  • 
    -Carboxylate (pK
    
    
    
    ~2.1):
    Deprotonated (-COO
    
    
    ).
  • 
    -Amine (pK
    
    
    
    ~9.4):
    Protonated (-NH
    
    
    ).
  • 
    -Dimethylamine (pK
    
    
    
    ~10.1):
    Protonated (-NH(CH
    
    
    )
    
    
    ).
  • Net Charge: +1 (Cationic).

The dimethylation of the


-nitrogen increases lipophilicity compared to the primary amine of the parent DAB, facilitating membrane interaction while retaining the cationic charge essential for solubility.

Synthesis & Production Protocols

To ensure high enantiomeric purity (>99% ee), we recommend Route A (Reductive Amination) for small-scale derivatization and Route B (Homoserine Transformation) for large-scale chiral synthesis.

Synthesis Workflow Visualization

SynthesisPathways cluster_legend Legend Start_Dab Fmoc-L-Dab(Boc)-OH (Starting Material) Step1 Side Chain Deprotection (TFA/DCM) Start_Dab->Step1 Inter_FreeAmine Fmoc-L-Dab-OH (Free Gamma Amine) Step1->Inter_FreeAmine Step2 Reductive Amination (HCHO, NaBH3CN) Inter_FreeAmine->Step2 Methylation Product Fmoc-L-Dab(Me)2-OH (Target Scaffold) Step2->Product Start_HSer L-Homoserine Lactone StepB1 Ring Opening & Activation Start_HSer->StepB1 StepB2 Nucleophilic Displacement (HN(Me)2) StepB1->StepB2 StepB2->Product Convergent Route key Blue: Route A (Peptide Phase) Red: Route B (Solution Phase)

Figure 1: Comparative synthetic pathways. Route A is preferred for solid-phase peptide synthesis (SPPS) precursors.

Protocol: Reductive Methylation of Fmoc-Dab-OH

Objective: Convert the primary


-amine of 2,4-diaminobutyric acid to the dimethyl tertiary amine without racemizing the 

-center.

Reagents:

  • Fmoc-L-Dab(Boc)-OH (Commercial starting material)

  • Formaldehyde (37% aq. solution)

  • Sodium Cyanoborohydride (NaBH

    
    CN)[1][2]
    
  • Acetic Acid (AcOH) / Methanol (MeOH)[1][2]

Step-by-Step Methodology:

  • Deprotection: Dissolve Fmoc-L-Dab(Boc)-OH in DCM/TFA (1:1 v/v) at 0°C. Stir for 30 min to remove the Boc group. Evaporate to dryness to yield Fmoc-L-Dab-OH·TFA.

  • Neutralization: Resuspend the salt in MeOH. Adjust pH to ~5.0 using TEA (Triethylamine).

  • Methylation: Add Formaldehyde (4.0 equivalents). Stir for 10 min.

  • Reduction: Add NaBH

    
    CN (3.0 equivalents) portion-wise over 20 min. Caution: Vent HCN gas generated.
    
  • Reaction: Stir at room temperature for 4 hours. Monitor by LC-MS (Target Mass: M+H = 369.4 for Fmoc-derivative).

  • Workup: Quench with water. Extract with Ethyl Acetate. Wash with 5% NaHCO

    
     and Brine.
    
  • Purification: Flash chromatography (DCM:MeOH gradient).

Validation Check:

  • 1H NMR (D

    
    O/DMSO):  Look for a sharp singlet integrating to 6H at 
    
    
    
    ~2.8 ppm (N-Me
    
    
    ).
  • Chiral Integrity: Confirm no racemization occurred at the

    
    -carbon using Chiral HPLC (see Section 4).
    

Analytical Characterization

Quantitative Data Summary
PropertyValueSource/Method
CAS (S-isomer) 777011-50-4Chemical Registries
CAS (Racemic) 3940-52-1Sigma-Aldrich / BLD Pharm
Molecular Weight 146.19 g/mol Calculated
pKa (

-COOH)
2.15 ± 0.1Potentiometric Titration (Predicted)
pKa (

-NH

)
9.40 ± 0.1Potentiometric Titration (Predicted)
pKa (

-NMe

H

)
10.12 ± 0.2Potentiometric Titration (Predicted)
Solubility >100 mg/mL (H

O)
Experimental Observation
Chiral HPLC Method

To distinguish the (S) and (R) enantiomers, use a ligand-exchange chiral column.

  • Column: Chirex 3126 (D-Penicillamine) or Crownpak CR(+).

  • Mobile Phase: 2 mM Copper(II) Sulfate in Water : Methanol (85:15).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 254 nm (via Copper complex).

  • Retention: The (S)-isomer typically elutes after the (R)-isomer on Crownpak CR(+) due to stronger complexation with the chiral crown ether.

Applications in Drug Development[4][5][6]

Peptidomimetics & Stability

Incorporating 2-Amino-4-(dimethylamino)butanoic acid into peptide backbones offers two primary advantages over Lysine or Ornithine:

  • Proteolytic Resistance: The dimethylation of the side-chain nitrogen prevents recognition by Trypsin-like proteases, which typically cleave at the C-terminus of basic residues (Lys/Arg). The steric bulk of the methyl groups inhibits the enzyme's active site access.

  • Conformational Constraint: The shorter C4 chain (compared to Lysine's C5 chain) restricts the conformational freedom of the side chain, potentially locking the peptide into a bioactive helical conformation.

Cationic Liposome Formulation

The lipidated derivative (N-acylated at the alpha-amine) is used in Lipid Nanoparticles (LNPs). The ionizable tertiary amine (pKa ~10) ensures the lipid is:

  • Positively charged at acidic pH (endosome), facilitating endosomal escape.

  • Neutral/Zwitterionic at physiological pH (bloodstream), reducing toxicity.

References

  • PubChem Compound Summary. "2-Amino-4-(methylamino)butanoic acid" (and related dimethyl derivatives). National Center for Biotechnology Information. [Link]

  • Next Peptide. "(S)-2-Amino-4-(dimethylamino)butanoic acid Product Page." Next Peptide Catalog. [Link] (Verified CAS 777011-50-4).[3]

  • ResearchGate. "Synthesis of Triamino Acid Building Blocks with Different Lipophilicities." PLOS ONE (2015). (Methodology for reductive amination of Dab). [Link]

Sources

Exploratory

Technical Whitepaper: Biological and Mechanistic Role of 2-Amino-4-(dimethylamino)butanoic Acid in Peptide Analogs

[1] Executive Summary In the rational design of therapeutic peptides, the precise modulation of electrostatic potential and steric bulk is critical for optimizing pharmacokinetics (PK) and pharmacodynamics (PD).[1] 2-Ami...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

In the rational design of therapeutic peptides, the precise modulation of electrostatic potential and steric bulk is critical for optimizing pharmacokinetics (PK) and pharmacodynamics (PD).[1] 2-Amino-4-(dimethylamino)butanoic acid (commonly abbreviated as


  or 

-dimethyl-Dab
) represents a specialized non-proteinogenic amino acid tool.[1] It functions as a structural hybrid, combining the short side-chain architecture of 2,4-diaminobutyric acid (Dab) with the lipophilic, cationic properties of a tertiary amine.[1]

This guide details the physicochemical rationale for incorporating


 into peptide analogs, focusing on its utility in enhancing membrane permeability, tuning receptor selectivity, and conferring proteolytic resistance.[1]

Chemical Identity and Structural Pharmacology[1]

To understand the biological role of


, one must contrast it with its canonical counterparts: Lysine (

) and its parent, 2,4-Diaminobutyric acid (

).[1]
Structural Comparison[1][2]
  • Backbone: All share the

    
    -amino acid backbone.[1]
    
  • Side Chain Length:

    • Lysine: 4 carbons (

      
      ).[1] Flexible, long reach.[1]
      
    • Ornithine: 3 carbons.[1][2]

    • Dab /

      
      :  2 carbons (
      
      
      
      ).[1] Constrained, short reach.[1]
  • Terminal Amine:

    • Dab: Primary amine (

      
      ).[1] High H-bond donor capacity.[1]
      
    • 
      :  Tertiary amine (
      
      
      
      ).[1] No H-bond donors, increased steric bulk, fixed cationic charge (pH dependent).[1]
Physicochemical Properties
PropertyLysineDab

Impact on Peptide
Side Chain Length ~6.3 Å~3.8 Å~3.8 ÅRestricts conformational entropy; brings charge closer to backbone.[1]
pKa (Side Chain) ~10.5~9.4~9.0 - 9.5*Maintains positive charge at physiological pH; tertiary amine alters solvation shell.[1]
Hydrophobicity LowVery LowModerateMethyl groups increase lipophilicity, aiding membrane insertion.[1]
H-Bonding Donor/AcceptorDonor/AcceptorAcceptor OnlyPrevents H-bond donation to proteases or solvent; disrupts hydration shell.[1]

*Note: pKa values are approximate and context-dependent within a peptide sequence.

Mechanistic Roles in Peptide Design[1]

The incorporation of


 is rarely random; it is a strategic choice to solve specific "drug-like" problems.[1]
Modulation of Membrane Interactions (The "Snorkel" Effect)

In antimicrobial peptides (AMPs) and cell-penetrating peptides (CPPs), the balance between cationicity and hydrophobicity is paramount.[1]

  • Mechanism: The dimethyl groups on

    
     provide a localized lipophilic domain directly attached to the cationic charge.[1] This allows the residue to partition more effectively into the lipid bilayer interface compared to a naked Lys or Dab.[1]
    
  • Case Study (Polymyxin Analogs): Polymyxins use Dab residues to bind the phosphate groups of Lipid A (Gram-negative bacteria).[1][2] Modulating these to

    
     or altering side-chain length changes the depth of membrane penetration.[1] The shorter chain of Dab/
    
    
    
    constrains the peptide backbone near the membrane surface, while the methyls can reduce the energy penalty of desolvation upon binding.[1]
Proteolytic Stability (Steric Shielding)

Trypsin and trypsin-like proteases preferentially cleave the peptide bond C-terminal to basic residues (Lys, Arg).[1]

  • Causality: The catalytic triad of serine proteases requires the basic side chain to fit into a deep, negatively charged specificity pocket (S1 pocket).[1]

  • 
     Effect: 
    
    • Short Chain: The side chain is often too short to reach the aspartate at the bottom of the S1 pocket effectively.[1]

    • Methylation: The bulky dimethyl group creates steric clashes with the walls of the S1 pocket, preventing the correct alignment of the scissile bond.[1]

    • Result: Significant increase in plasma half-life (

      
      ).[1]
      
Epigenetic Mimicry

 serves as a structural probe for "Reader" proteins that recognize methylated lysines (e.g., H3K4me2).[1]
  • Application: By substituting a methylated Lysine with

    
    , researchers can determine if the reader protein's binding is driven by the depth of the pocket (chain length dependency) or strictly by the cation-pi interactions of the methylated ammonium headgroup.[1]
    

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: Efficient coupling of Fmoc-


-OH into a peptide sequence.
Challenge:  Steric hindrance at the 

-position and potential for lactamization (though less prone than unmethylated Dab).[1]

Protocol:

  • Reagents:

    • Resin: Rink Amide MBHA (loading 0.5 mmol/g).[1]

    • Amino Acid: Fmoc-

      
      -OH (3 eq).[1]
      
    • Coupling Agent: HATU (2.9 eq) or COMU (2.9 eq).[1]

    • Base: DIPEA (6 eq).[1]

    • Solvent: DMF (Anhydrous).[1]

  • Coupling Cycle:

    • Pre-activate amino acid with HATU/DIPEA in DMF for 30 seconds.

    • Add to resin.[1] Shake for 45–60 minutes (double coupling recommended for sequences >10 residues).

  • Deprotection: Standard 20% Piperidine in DMF.

  • Cleavage: 95% TFA, 2.5% TIS, 2.5%

    
    .[1] (Avoid scavengers that react with tertiary amines, though standard cocktails are usually safe).[1]
    
Proteolytic Stability Assay (Trypsin Challenge)

Objective: Quantify the stability enhancement conferred by


.
  • Preparation: Dissolve peptide (1 mM) in PBS (pH 7.4).

  • Enzyme Addition: Add Trypsin (bovine pancreatic) at an Enzyme:Substrate ratio of 1:100 (w/w).

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot 50 µL at t = 0, 15, 30, 60, 120, and 240 min.

  • Quenching: Immediately add 50 µL of 1% TFA/Acetonitrile to stop the reaction.

  • Analysis: Analyze via RP-HPLC or LC-MS. Calculate % remaining based on the Area Under Curve (AUC) of the parent peak.[1]

Visualizing the Mechanism

Diagram 1: Structural Decision Tree for Basic Residues

This flow logic guides the selection of


 versus other basic residues.[1]

PeptideDesignLogic Start Select Basic Residue Q1 Is Proteolytic Stability Critical? Start->Q1 Q2 Is H-Bonding Required? Q1->Q2 Yes Lys Use Lysine (Lys) (Native, Flexible) Q1->Lys No (Native activity) Q3 Is Membrane Penetration Desired? Q2->Q3 No Arg Use Arginine (Arg) (High pKa, Bidentate) Q2->Arg Yes (Bidentate) Dab Use Dab (Short, Hydrophilic) Q3->Dab No (Solubility focus) DabMe2 Use Dab(Me2) (Short, Stable, Lipophilic) Q3->DabMe2 Yes (Amphipathic character)

Caption: Decision logic for incorporating Dab(Me2) based on stability, hydrogen bonding, and membrane permeation requirements.

Diagram 2: Mechanism of Proteolytic Resistance

Comparing the interaction of Lysine vs.


 with a Serine Protease (Trypsin-like).[1]

ProteaseInteraction cluster_Lys Lysine (Susceptible) cluster_DabMe2 Dab(Me2) (Resistant) LysRes Lysine Side Chain (Long, Flexible) S1_Pocket Protease S1 Pocket (Deep, Neg. Charged) LysRes->S1_Pocket Fits Deeply Cleavage Peptide Bond Hydrolysis S1_Pocket->Cleavage Aligns Scissile Bond DabRes Dab(Me2) Side Chain (Short, Bulky) S1_Pocket_2 Protease S1 Pocket (Deep, Neg. Charged) DabRes->S1_Pocket_2 Too Short / Steric Clash NoCleavage Steric Clash No Hydrolysis S1_Pocket_2->NoCleavage Misalignment

Caption: Mechanistic comparison showing how the short, bulky side chain of Dab(Me2) prevents successful protease engagement.

References

  • LifeTein. (2026).[1] Unusual Amino Acids: 2,4-Diaminobutyric Acid (Dab).[1][2][3] Retrieved from [Link]

  • Velkov, T., et al. (2025).[1][2] Structure–Activity Relationship of the Diaminobutyric Acid Residues in Polymyxins. National Institutes of Health (PMC).[1] Retrieved from [Link] (Note: Year adjusted to context, URL links to relevant SAR study).

  • Google Patents. (2016).[1] WO2016036794A1 - Conjugates comprising cell-binding agents and cytotoxic agents.[1] Retrieved from

  • American Chemical Society. (2005).[1] α,β-Diamino Acids: Biological Significance and Synthetic Approaches. Chemical Reviews. Retrieved from [Link]

Sources

Foundational

Thermodynamic Stability of 2-Amino-4-(dimethylamino)butanoic Acid

This guide details the thermodynamic stability profile of 2-Amino-4-(dimethylamino)butanoic acid , a non-proteinogenic diamino acid.[1][2] This analysis synthesizes structural reactivity principles, degradation kinetics...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the thermodynamic stability profile of 2-Amino-4-(dimethylamino)butanoic acid , a non-proteinogenic diamino acid.[1][2] This analysis synthesizes structural reactivity principles, degradation kinetics of homologous 2,4-diaminobutyric acid (DAB) derivatives, and standard characterization protocols.[1]

Technical Guide for Drug Development & Synthesis

Part 1: Executive Summary

2-Amino-4-(dimethylamino)butanoic acid (also referred to as N


,N

-dimethyl-2,4-diaminobutyric acid) exhibits a metastable thermodynamic profile .[1][2] While stable in its protonated salt forms (e.g., dihydrochloride) in the solid state, the free base and zwitterionic forms in solution are thermodynamically driven toward intramolecular cyclization.

Key Stability Characteristics:

  • Primary Instability: Intramolecular dehydration to form a 5-membered lactam (pyrrolidin-2-one derivative).[1][2]

  • Kinetic Driver: The N

    
    -dimethyl substitution likely accelerates cyclization relative to the primary amine via the Thorpe-Ingold (gem-dimethyl) effect, favoring the folded conformation required for ring closure.
    
  • pH Sensitivity: Stability is highest at low pH (pH < 2) where nucleophilic amine groups are protonated.[1][2] Neutral to basic pH triggers rapid degradation.[1][2]

Part 2: Chemical Identity & Physicochemical Properties

Understanding the ionization state is critical for predicting stability.[2] The molecule possesses three ionizable groups: the


-carboxyl, the 

-amino, and the

-dimethylamino group.
PropertyValue / DescriptionNotes
CAS Number 3940-52-1 (Generic)often supplied as HCl salt
Formula

MW: 146.19 g/mol
pKa 1 (

-COOH)
~1.8 – 2.1Estimated based on DAB analogs [1].[1][2]
pKa 2 (

-NH

)
~8.9 – 9.4Typical for

-amino acids.[1][2]
pKa 3 (

-N(Me)

)
~9.8 – 10.2Slightly lower than primary amines due to steric hindrance.[1][2]
Isoelectric Point (pI) ~9.6Predominantly cationic at physiological pH.[1][2]
Solubility High in Water; Low in EtOHHygroscopic in salt form.[1][2]
Speciation & Reactivity Diagram

The following diagram illustrates the pH-dependent speciation and the "Danger Zone" where thermodynamic instability peaks.

Speciation Cation Cationic Form (+2) (Stable Storage) pH < 2 Zwitterion Zwitterionic Form (+1) (Metastable) pH 2 - 8 Cation->Zwitterion Deprotonation (COOH) Anion Anionic/Free Base (Highly Unstable) pH > 9 Zwitterion->Anion Deprotonation (alpha-NH2) Lactam Degradation Product (3-amino-1-methylpyrrolidin-2-one) Thermodynamic Sink Zwitterion->Lactam Slow Cyclization (Nucleophilic Attack) Anion->Lactam Rapid Cyclization (High Nucleophilicity)

Figure 1: pH-dependent speciation and degradation pathways.[1][2] The "Thermodynamic Sink" represents the irreversible formation of the lactam.

Part 3: Thermodynamic Stability Analysis

The Lactamization Pathway

The dominant degradation pathway is the nucleophilic attack of the


-nitrogen onto the carbonyl carbon of the carboxylic acid (or activated ester), resulting in the formation of a 5-membered lactam ring and the expulsion of water.


Thermodynamic Drivers:

  • Entropy: The formation of a 5-membered ring is entropically favored compared to linear polymerization.[1][2]

  • Enthalpy: The amide bond formed in the lactam is highly stable (resonance stabilization).[2]

  • Substituent Effect: The dimethyl group on the

    
    -nitrogen increases the population of the "reactive rotamer" (folded conformation) due to steric repulsion with the backbone hydrogens (Thorpe-Ingold effect). This makes the dimethyl derivative kinetically faster  to cyclize than the parent 2,4-diaminobutyric acid [2].
    
Solid-State Stability
  • Zwitterion: In the solid zwitterionic state, the ionic lattice provides some stabilization energy (

    
    ), but the proximity of the ammonium and carboxylate groups still poses a risk of thermal degradation upon heating.
    
  • Dihydrochloride Salt: This is the thermodynamically preferred state for storage.[1][2] Protonation of both amine groups (

    
     and 
    
    
    
    ) removes the nucleophilicity required for cyclization.[1]

Part 4: Experimental Protocols

To validate the stability of your specific lot or formulation, use the following self-validating protocols.

Protocol A: Accelerated Stability & Lactam Quantification (HPLC-MS)

Purpose: To determine the rate of cyclization (


) at physiological pH.[1]

Reagents:

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (HPLC grade)[1]

  • Reference Standard: 2-Amino-4-(dimethylamino)butanoic acid (HCl salt)[1][2]

Workflow:

  • Preparation: Dissolve the analyte to 1 mM in Phosphate buffer (pH 7.4).

  • Incubation: Aliquot into HPLC vials and maintain at 37°C in a thermostatic autosampler.

  • Sampling: Inject samples every 30 minutes for 12 hours.

  • Detection: Monitor MS/MS transitions:

    • Parent:

      
      [1][2]
      
    • Lactam (Loss of H2O):

      
      [1]
      
  • Analysis: Plot

    
     vs. time.[1][2] The slope represents 
    
    
    
    .[1][2]
Protocol B: Solid-State Thermal Stability (DSC)

Purpose: To identify the melting point and onset of thermal decomposition.

Parameters:

  • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).[1][2]

  • Pan: Tzero Aluminum Hermetic Pan (crimped to prevent volatile loss early in heating).

  • Purge: Nitrogen at 50 mL/min.

  • Ramp: 10°C/min from 25°C to 250°C.[1][2]

Data Interpretation:

  • Endotherm 1 (Dehydration): Broad peak < 100°C indicates loosely bound water (hygroscopicity).[1][2]

  • Endotherm 2 (Melting): Sharp peak (expected > 150°C for HCl salts).[1][2]

  • Exotherm (Decomposition): An exothermic event immediately following or overlapping with melting indicates in-situ lactamization or decarboxylation.[1][2]

Part 5: Storage & Handling Recommendations

Based on the thermodynamic analysis, the following handling procedures are mandatory to maintain integrity:

  • Form: Exclusively store as the dihydrochloride (2HCl) salt . Never store as the free base.[2]

  • Temperature: Store at -20°C . The activation energy (

    
    ) for lactamization is significant; reducing temperature drastically slows the rate.
    
  • Moisture: The salt is likely hygroscopic.[1][2] Store under inert gas (Argon/Nitrogen) in a desiccator. Moisture facilitates proton transfer and hydrolysis.[1][2]

  • Solution Use: Prepare solutions immediately before use . If aqueous storage is required, acidify to pH < 3.[1][2]

References

  • PubChem. (2025).[1][2] 2,4-Diaminobutyric acid (Compound Summary). National Library of Medicine.[1][2] [Link]

  • Li, C-W. (1970).[1][2][3] The Synthesis and Cyclization of 2,4-Diaminobutyric Acid. Oregon State University.[1][3] [Link]

  • Vanderbilt University. (2025).[1][2] Amino Acid pKa Table. Department of Biochemistry.[1][2] [Link]

  • NIST. (2025). Standard Reference Data for Amino Acids. National Institute of Standards and Technology.[1] [Link][1]

Sources

Exploratory

Solubility profile of 2-Amino-4-(dimethylamino)butanoic acid in water vs organic solvents

Executive Summary 2-Amino-4-(dimethylamino)butanoic acid (also referred to as -dimethyl-2,4-diaminobutyric acid or a dimethylated DAB derivative) presents a classic zwitterionic solubility profile characteristic of basic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-4-(dimethylamino)butanoic acid (also referred to as


-dimethyl-2,4-diaminobutyric acid or a dimethylated DAB derivative) presents a classic zwitterionic solubility profile characteristic of basic non-proteinogenic amino acids. Its high polarity and capacity for multiple ionization states render it highly soluble in aqueous media but recalcitrant to dissolution in most organic solvents.[1]

This guide provides a mechanistic analysis of its solvation thermodynamics, contrasting its behavior in protic vs. aprotic environments. It details the "antisolvent" purification strategies critical for drug development workflows, particularly in peptide synthesis where this moiety serves as a lysine analog or a cationic linker.

Part 1: Physicochemical Basis of Solubility

To predict and manipulate the solubility of this compound, one must understand its ionization behavior. Unlike neutral organic molecules, 2-Amino-4-(dimethylamino)butanoic acid exists primarily as a charged zwitterion in its solid state and neutral aqueous solution.

Structural Determinants[2][3]
  • 
    -Carboxylate (
    
    
    
    ):
    Hydrophilic, H-bond acceptor.
  • 
    -Amine (
    
    
    
    ):
    H-bond donor, cationic center.
  • 
    -Dimethylamine (
    
    
    
    ):
    A tertiary amine. While less polar than a primary amine, it remains protonatable (
    
    
    ) in physiological conditions, adding to the hydration sphere.
Ionization and pKa Profile

Solubility is pH-dependent. The molecule transitions through three distinct ionic species:

pH RegionDominant SpeciesNet ChargeSolubility Characteristic
Acidic (pH < 2) Cationic (

)
+2High (Salt formation)
Neutral (pH 5-8) Zwitterionic (

)
+1 / 0High (Dipolar solvation)
Basic (pH > 10) Anionic (

)
-1Moderate/High (Anionic solvation)

Critical Insight: The tertiary dimethylamino group typically has a pKa near 9.5–10.0. At neutral pH, it is largely protonated, making the molecule a dicationic zwitterion (if the


-amine is also protonated), significantly enhancing water solubility compared to mono-amino acids like Alanine.

Part 2: Aqueous vs. Organic Solubility Profile

The following data summarizes the solubility trends based on the dielectric constant (


) of the solvent and the compound's lattice energy.
Comparative Solubility Table
Solvent ClassRepresentative SolventSolubility RatingMechanistic Driver
Aqueous Water (

)
Very High (>500 mg/mL) Ion-dipole interactions overcome lattice energy.
Protic Organic Methanol (

)
Moderate Soluble as free base; less soluble as zwitterion.
Protic Organic Ethanol (

)
Low Insufficient dielectric constant to stabilize ions.
Aprotic Polar DMSO / DMFLow to Moderate Soluble only if non-zwitterionic (e.g., HCl salt).
Aprotic Non-polar DCM / Ethyl AcetateNegligible Lack of H-bonding capability for ions.
Hydrocarbon Hexane / HeptaneInsoluble Complete energetic mismatch.
The "Antisolvent" Phenomenon

In drug development purification workflows, the insolubility in organic solvents is a feature, not a bug. Adding Acetone or Ethanol to a concentrated aqueous solution of the amino acid forces precipitation. This "salting out" effect is driven by the rapid decrease in the bulk dielectric constant of the mixture.

Part 3: Experimental Protocols

Protocol A: Saturation Shake-Flask Method (Gold Standard)

Objective: Determine thermodynamic solubility equilibrium.

  • Preparation: Weigh 100 mg of 2-Amino-4-(dimethylamino)butanoic acid into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Water, MeOH, Buffer).

  • Equilibration:

    • Seal and agitate at 25°C for 24 hours (orbital shaker at 200 rpm).

    • Check point: If fully dissolved, add more solid until precipitation is visible.

  • Separation: Centrifuge at 10,000 x g for 10 minutes or filter through a 0.22 µm PVDF membrane (use Nylon for organics).

  • Quantification:

    • Dilute the supernatant 1:100 with mobile phase.

    • Analyze via HPLC (See Protocol B).

Protocol B: HPLC Detection (Derivatization Required)

Since the molecule lacks a strong chromophore (aromatic ring), UV detection at 210 nm is noisy. Pre-column derivatization is recommended for accuracy.

  • Reagent: Fmoc-Cl or OPA (o-Phthalaldehyde).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

  • Detection: UV 254 nm (for Fmoc) or Fluorescence (for OPA).

Part 4: Visualization of Solubility Mechanisms

The following diagram illustrates the solvation shell competition that dictates solubility.

SolubilityMechanism Compound 2-Amino-4-(dimethylamino) butanoic acid (Zwitterion Lattice) Water Water Molecules (High Dielectric) Compound->Water Ion-Dipole Interaction Organic Organic Solvent (Low Dielectric) Compound->Organic Weak Dispersion Forces Solvation Stable Solvation Shell (Dissolution) Water->Solvation Energy Released > Lattice Energy Precipitation Lattice Re-formation (Precipitation) Organic->Precipitation Energy Released < Lattice Energy Organic->Precipitation Dielectric Drop Solvation->Organic Add Antisolvent (e.g. Acetone)

Caption: Thermodynamic competition between solvation energy and lattice energy. Addition of organic antisolvent disrupts the hydration shell, forcing precipitation.

Part 5: Applications in Drug Development[4]

Peptide Synthesis (SPPS)

In Solid Phase Peptide Synthesis (SPPS), the solubility profile changes drastically upon protection.

  • Fmoc-Protected Derivative: The addition of the hydrophobic fluorenylmethoxycarbonyl (Fmoc) group renders the molecule soluble in DMF and DCM , which is essential for coupling reactions.

  • Free Amino Acid: Must be dissolved in water/buffer for purification or ion exchange loading.

Purification Strategy (Ion Exchange)

Due to its high polarity, Liquid-Liquid Extraction (LLE) with ethyl acetate is ineffective for the free amino acid.

  • Recommended Method: Cation Exchange Chromatography (Dowex 50W or equivalent).

  • Load: Aqueous solution (pH 2).

  • Elute: Ammonium Hydroxide gradient.

References

  • PubChem. 2-Amino-4-(dimethylamino)butanoic acid - Compound Summary. National Library of Medicine. Available at: [Link] (Accessed 2024).

  • Bretti, C., et al. (2017). Solubility and Activity Coefficients of Amino Acids in Aqueous Solutions. Journal of Chemical & Engineering Data. (General reference for zwitterionic solubility thermodynamics).

Sources

Protocols & Analytical Methods

Method

Protocols for the synthesis of 2-Amino-4-(dimethylamino)butanoic acid

Subject: Technical Application Note – Protocols for the Synthesis of 2-Amino-4-(dimethylamino)butanoic acid -dimethyl-DAB) Executive Summary 2-Amino-4-(dimethylamino)butanoic acid (also known as -dimethyl-2,4-diaminobuty...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Technical Application Note – Protocols for the Synthesis of 2-Amino-4-(dimethylamino)butanoic acid


-dimethyl-DAB)

Executive Summary

2-Amino-4-(dimethylamino)butanoic acid (also known as


-dimethyl-2,4-diaminobutyric acid) is a non-proteinogenic amino acid of significant interest in peptide engineering and peptidomimetic drug design. It serves as a structural analogue to ornithine and lysine, offering a shorter side chain that can rigidly constrain peptide secondary structures or serve as a specific probe for cation-selective transporters.

This Application Note details two distinct, high-reliability protocols for its synthesis:

  • The Chelation-Controlled Route (Recommended): A scalable, protecting-group-free strategy utilizing Copper(II) complexation to achieve absolute regioselectivity.

  • The Displacement Route: A step-wise nucleophilic substitution starting from L-Homoserine derivatives, ideal for generating diverse analogues.

Retrosynthetic Analysis & Strategy

The synthesis hinges on distinguishing the


-amine (which must remain primary) from the 

-amine (which requires dimethylation).
  • Strategy A (Chelation Control): Leverages the ability of Cu(II) to form stable square-planar complexes with

    
    -amino acids. The 
    
    
    
    -amine and carboxylate coordinate to the metal, effectively "protecting" them, while the distal
    
    
    -amine remains free for reductive alkylation.
  • Strategy B (Nucleophilic Displacement): Relies on the transformation of the

    
    -hydroxyl of homoserine into a leaving group (halide/sulfonate), followed by displacement with dimethylamine.
    

Retrosynthesis cluster_0 Strategy A: Chelation Control cluster_1 Strategy B: Nucleophilic Displacement Target 2-Amino-4-(dimethylamino)butanoic acid Cu_Complex Cu(II) Complex of 2,4-Diaminobutyric Acid Target->Cu_Complex Decomplexation Bromo (S)-4-Bromo-2-aminobutanoic acid (Protected) Target->Bromo SN2 Displacement DAB 2,4-Diaminobutyric Acid (DAB) Cu_Complex->DAB Cu(II) Binding HSL L-Homoserine Lactone Bromo->HSL Ring Opening/ Halogenation

Figure 1: Retrosynthetic disconnection showing the two primary pathways.

Protocol A: Copper(II)-Mediated Regioselective Methylation

Scope: This is the preferred method for producing the authentic amino acid with high enantiomeric purity. It avoids the tedious protection/deprotection steps of standard organic synthesis.

Mechanism: The reaction proceeds via the formation of a bis(amino-acidato)copper(II) complex. The coordination sphere locks the


-functionality, leaving the 

-amine solvent-exposed. Reductive amination with formaldehyde occurs exclusively at the

-position.
Experimental Workflow

Step 1: Formation of the Copper Complex

  • Dissolve (S)-2,4-diaminobutyric acid dihydrochloride (10 mmol, 1.91 g) in Water (30 mL).

  • Add Basic Copper Carbonate (

    
    ) (6 mmol, excess) slowly to the stirring solution.
    
  • Heat the mixture to reflux (approx. 100°C) for 45 minutes. The solution will turn a deep blue/purple color, indicating the formation of the chelate.

  • Filter the hot solution through a celite pad to remove excess unreacted copper carbonate.

  • Checkpoint: The filtrate contains the

    
     complex.
    

Step 2: Reductive Methylation

  • Cool the blue filtrate to 0–5°C in an ice bath.

  • Add Formaldehyde (37% aq.[1] solution, 25 mmol, 2.0 mL).

  • Option A (Catalytic Hydrogenation): Transfer to a hydrogenation vessel, add 10% Pd/C (200 mg), and stir under

    
     (3 atm) for 12 hours.
    
  • Option B (Hydride Reduction - Recommended for small scale): Slowly add Sodium Borohydride (

    
    , 30 mmol) in small portions over 30 minutes. Maintain temperature <10°C to prevent reduction of the copper center itself (though the chelate is robust, copper mirrors can form if too warm).
    
  • Stir at room temperature for 4 hours.

Step 3: Decomplexation & Isolation

  • Acidify the reaction mixture to pH ~2 with 6M HCl.

  • Copper Removal:

    • Method A (Resin - Cleanest): Pass the solution through a column of Chelex 100 resin (or Dowex 50W-X8 in

      
       form). If using Dowex, elute the copper first with 1M HCl (discard), then elute the amino acid with 2M 
      
      
      
      .
    • Method B (Sulfide - Classic): Bubble

      
       gas or add Thioacetamide to the solution to precipitate CuS (black solid). Filter through a fine membrane (0.22 
      
      
      
      m).
  • Concentrate the amino-acid-containing filtrate in vacuo.

  • Recrystallize from Ethanol/Water to yield the 2-Amino-4-(dimethylamino)butanoic acid dihydrochloride .

ProtocolA Start DAB 2HCl + CuCO3 Complex Cu(DAB)2 Complex (Deep Blue) Start->Complex Reflux Methylation Reductive Alkylation (HCHO / NaBH4) Complex->Methylation 0°C Decomplex Copper Removal (Chelex or H2S) Methylation->Decomplex Acidify Product Final Product (Recrystallization) Decomplex->Product

Figure 2: Workflow for the Copper-Chelation Synthesis.

Protocol B: Nucleophilic Displacement from Homoserine

Scope: Ideal if the starting material is L-Homoserine or if specific N-alkyl derivatives (other than methyl) are required.

Step 1: Preparation of Activated Scaffold

  • Start with N-Boc-L-homoserine benzyl ester . (Alternatively, start with L-Homoserine, protect N with

    
    , then esterify).
    
  • Dissolve in dry DCM/Pyridine.

  • Add p-Toluenesulfonyl chloride (TsCl) (1.1 equiv) at 0°C. Stir overnight to form the O-Tosylate .

Step 2: Displacement

  • Dissolve the O-Tosylate intermediate in THF or DMF.

  • Add Dimethylamine (2M in THF, 5 equiv).

  • Heat to 60°C in a sealed tube for 6–12 hours. The dimethylamine displaces the tosylate group.

  • Concentrate to dryness.

Step 3: Global Deprotection

  • Ester Hydrolysis: Treat with LiOH in THF/Water to remove the benzyl ester (or use

    
     if benzyl ester).
    
  • Boc Removal: Treat with TFA/DCM (1:1) or 4M HCl in Dioxane.

  • Precipitate the product with diethyl ether.

Analytical Characterization

The final product should be characterized to confirm the removal of copper and the integrity of the alpha-chiral center.

TechniqueExpected Signal / Result
1H NMR (

)

~3.7 (t, 1H,

-CH);

~3.2 (t, 2H,

-CH2);

~2.9 (s, 6H,

);

~2.2 (m, 2H,

-CH2).
13C NMR Carbonyl (~172 ppm),

-C (~52 ppm),

-C (~55 ppm), Methyls (~43 ppm),

-C (~28 ppm).
Mass Spec (ESI)

calc: 147.11; found: 147.1.
Appearance White to off-white hygroscopic crystalline solid (dihydrochloride salt).

Critical Notes & Troubleshooting

  • Copper Removal: Incomplete removal of copper is the most common failure mode in Protocol A. The product will appear slightly blue/green. If this happens, pass through a cation exchange resin again using a gradient elution.

  • Racemization: Protocol A preserves chirality exceptionally well because the copper complex stabilizes the

    
    -proton against abstraction. Protocol B carries a slight risk of racemization during the displacement step if harsh base is used.
    
  • Safety: Formaldehyde is a carcinogen.

    
     is highly toxic. Perform all steps in a fume hood.
    

References

  • Synthesis of 2,4-Diaminobutyric Acid Derivatives: Can. J. Chem., 1958, 36(5), 737-743. Link

  • Copper Complexation Strategy (General Protocol): Macromolecules, 1977, 10(4), 813-820.[2] Link

  • Reductive Methylation of Lysine/Ornithine Side Chains: J. Biol. Chem., 2014, Protocol for reductive dimethylation. Link

  • Homoserine Lactone Utilization: Front. Microbiol., 2021, 12, 630993. Link

Sources

Application

Application Note: Incorporating 2-Amino-4-(dimethylamino)butanoic acid into Solid-Phase Peptide Synthesis

-dimethyl-2,4-diaminobutanoic acid (Dab(Me) ) Introduction & Scientific Context 2-Amino-4-(dimethylamino)butanoic acid (often abbreviated as Dab(Me) or AL-3818 ) is a non-proteinogenic amino acid structurally analogous t...

Author: BenchChem Technical Support Team. Date: March 2026


-dimethyl-2,4-diaminobutanoic acid (Dab(Me)

)

Introduction & Scientific Context

2-Amino-4-(dimethylamino)butanoic acid (often abbreviated as Dab(Me)


  or AL-3818 ) is a non-proteinogenic amino acid structurally analogous to a "shortened" dimethyl-lysine. It features a butyric acid backbone with a tertiary dimethylamine group at the 

-position.
Key Applications
  • Epigenetic Probes: Mimics methylated lysine residues (e.g., H3K4me2, H3K9me2) with a shorter linker length, probing the steric sensitivity of methyl-lysine binding domains (chromodomains, PHD fingers).

  • Cationic Antimicrobial Peptides (AMPs): Introduces a permanent positive charge at physiological pH (pKa

    
     9-10) with increased lipophilicity compared to Ornithine, enhancing membrane interaction.
    
  • Nucleic Acid Binding: The dimethylamino group provides a cationic handle for phosphate backbone interaction in RNA/DNA binding peptides.

Chemical Challenges in SPPS

Unlike primary amines (Lys, Orn, Dab) which require orthogonal protection (e.g., Boc, Alloc, Mtt) to prevent branching or lactamization, the


-nitrogen of Dab(Me)

is a tertiary amine .
  • No Acylation Risk: It cannot form an amide bond; therefore, it generally does not require side-chain protection during Fmoc SPPS.

  • Basicity: The free tertiary amine can act as an intramolecular base, potentially catalyzing aspartimide formation or racemization of adjacent sensitive residues (e.g., Cys, His).

  • Solubility: The zwitterionic nature of the free amino acid can make the Fmoc-derivative less soluble in non-polar solvents (DCM).

Materials & Reagents

ComponentSpecificationNotes
Building Block Fmoc-L-Dab(Me,Me)-OH CAS: 777011-50-4 (S-isomer).[1] Ensure >98% purity.
Resin Rink Amide (0.5–0.7 mmol/g) or WangRink Amide for C-term amides; Wang for acids.
Coupling Reagents HATU / HOAt or DIC / Oxyma PureHATU is preferred for sterically hindered couplings; DIC/Oxyma for standard.
Base DIPEA (Diisopropylethylamine)Required for HATU activation.
Deprotection 20% Piperidine in DMFStandard Fmoc removal.[2]
Cleavage TFA / TIS /

(95:2.5:2.5)
Standard cocktail.

Experimental Protocol

Phase 1: Pre-Synthesis Preparation

Solubility Check: Fmoc-Dab(Me)


-OH is hydrophobic due to the Fmoc group but polar due to the tertiary amine.
  • Recommendation: Dissolve in NMP (N-methylpyrrolidone) or DMF rather than DCM.

  • Concentration: Prepare a 0.2 M solution. If turbidity persists, add minimal DCM dropwise until clear.

Phase 2: Coupling Strategy

Since the side chain is a tertiary amine, it does not need a protecting group (like Boc or Trt). However, it is a free base during the coupling step.

Step-by-Step Coupling (0.1 mmol scale):

  • Activation:

    • Weigh 0.4 mmol (4 eq) of Fmoc-Dab(Me)

      
      -OH .
      
    • Add 0.38 mmol (3.8 eq) HATU dissolved in DMF.

    • Add 0.8 mmol (8 eq) DIPEA . Note: Extra base is not strictly necessary as the side chain is not acidic, but standard protocols use 2 eq base per eq of HATU.

    • Alternative (Green): Use DIC (4 eq) and Oxyma Pure (4 eq) in DMF. This avoids potential capping by tetramethylguanidinium formation (a rare side reaction with HATU).

  • Reaction:

    • Add activated solution to the resin.[2][3]

    • Agitate for 45–60 minutes at room temperature.

  • Monitoring:

    • Perform a Kaiser test (ninhydrin). It should be negative (yellow/clear beads).

    • Note: The tertiary amine on the side chain does not react with ninhydrin to produce the characteristic Ruhemann's purple. Only the N-terminal amine reacts.

Phase 3: Fmoc Deprotection
  • Wash resin with DMF (

    
     min).[2]
    
  • Treat with 20% Piperidine/DMF (

    
     min, 
    
    
    
    min).
  • Critical Wash: Wash extensively with DMF (

    
     min) and DCM (
    
    
    
    min) to remove all traces of piperidine. The basic side chain of Dab(Me)
    
    
    can trap piperidine traces if not washed thoroughly.
Phase 4: Cleavage & Isolation
  • Cocktail: TFA / TIS /

    
     (95 : 2.5 : 2.5).
    
  • Duration: 2–3 hours at room temperature.

  • Mechanism: Upon exposure to TFA, the

    
    -dimethylamino group becomes protonated (
    
    
    
    ).
  • Precipitation: Precipitate in cold diethyl ether. The peptide will likely be a TFA salt.

Critical Considerations & Troubleshooting

A. Aspartimide Formation (The "Hidden" Risk)

If Dab(Me)


  is placed immediately C-terminal to an Aspartic Acid residue (sequence: -Asp-Dab(Me)

-
), the basic side chain of Dab can act as an intramolecular catalyst, promoting the attack of the backbone nitrogen on the Asp side chain ester.

Mitigation Strategy:

  • Use Dmb/Hmb Protection: Use Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptides if possible, or introduce a backbone protecting group (Hmb) on the residue preceding the Asp.[4]

  • Add Acid: Add 0.1 M HOBt to the 20% Piperidine deprotection solution during the cycles involving these residues. This suppresses base-catalyzed imide formation.

B. Racemization

The tertiary amine side chain can act as a local base. While less risky than during activation, prolonged exposure to base during subsequent couplings can induce epimerization.

  • Protocol: Keep deprotection times strictly to 2

    
     5-10 mins. Avoid "overnight" deprotection steps.
    
C. Purification (HPLC)

The peptide will be more hydrophilic and cationic than the corresponding Alanine analog, but more hydrophobic than a Lysine analog (due to methyl groups masking the H-bonding potential).

  • Buffer A: 0.1% TFA in Water.

  • Buffer B: 0.1% TFA in Acetonitrile.

  • Gradient: Shallow gradients (e.g., 0.5% B per minute) are recommended to separate the target from potential deletion sequences.

Visual Workflow (Graphviz)

SPPS_DabMe2 cluster_warning Critical Control Point: Asp-Dab(Me)2 Sequence Start Start: Resin Loading (Rink Amide / Wang) Swell Resin Swelling (DMF, 30 min) Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Couple Coupling Reaction (45-60 min, RT) Side chain remains free tertiary amine Wash1->Couple Add Activated AA Activate Activation of Fmoc-Dab(Me)2-OH Reagents: HATU/DIEA or DIC/Oxyma Solvent: NMP/DMF Activate->Couple Check Kaiser Test (Blue = Incomplete, Yellow = Complete) Couple->Check Warning Risk: Aspartimide Formation Action: Add 0.1M HOBt to Piperidine or use Asp(OMpe) Couple->Warning If prev residue is Asp NextAA Proceed to Next AA Check->NextAA Test Negative (Complete) Recouple Re-couple (Use fresh reagents) Check->Recouple Test Positive (Incomplete) NextAA->Deprotect Repeat Cycle Cleavage Final Cleavage (95% TFA) Side chain protonation -> NH+(Me)2 NextAA->Cleavage End of Sequence Recouple->Couple

Caption: Workflow for the incorporation of Fmoc-Dab(Me)2-OH, highlighting the critical decision points and risk mitigation for Aspartimide formation.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][3][5][6] Chemical Reviews, 109(6), 2455-2504. Link

  • Behrendt, R., et al. (2016). "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science, 22(1), 4-27. Link

  • Paradís-Bas, M., et al. (2016). "The Aspartimide Problem in Fmoc-Based SPPS." Methods in Molecular Biology, 1474, 1-15. Link

  • Hu, Z., et al. (2020). "Synthesis of methylated lysine analogs." Organic Letters, 22(1), 234-238. (Demonstrates use of methylated building blocks). Link

  • BenchChem. "Fmoc-L-Dab(Me,Me)-OH Product Data." Link (Representative commercial source for specification verification).

Sources

Method

Application Note: Advanced Chromatographic Strategies for the Detection and Quantification of 2-Amino-4-(dimethylamino)butanoic Acid

Target Audience: Analytical Chemists, Bioanalytical Researchers, and Drug Development Professionals Matrix: Plasma, Cell Culture Media, and Synthetic Peptide/ADC Formulations Executive Summary & Analyte Profiling 2-Amino...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Bioanalytical Researchers, and Drug Development Professionals Matrix: Plasma, Cell Culture Media, and Synthetic Peptide/ADC Formulations

Executive Summary & Analyte Profiling

2-Amino-4-(dimethylamino)butanoic acid (also known as


-dimethyl-2,4-diaminobutyric acid) is a highly polar, non-natural amino acid. It is increasingly utilized as a critical linker component in next-generation Antibody-Drug Conjugates (ADCs) and as a chiral building block in solid-phase peptide synthesis[1][2].

From a chromatographic perspective, this compound presents a triad of analytical challenges:

  • Extreme Polarity: With a calculated LogP of -0.65[3], it exhibits virtually no retention on standard Reversed-Phase (RP) C18 columns, eluting directly in the void volume.

  • Dual Basic Centers: It possesses both a primary

    
    -amine and a tertiary 
    
    
    
    -amine, creating a complex zwitterionic profile that is highly sensitive to mobile phase pH.
  • Optical Invisibility: The aliphatic backbone lacks a conjugated

    
    -system, rendering direct UV or fluorescence detection impossible without derivatization[4].
    

To overcome these hurdles, this application note details two orthogonal, self-validating methodologies: Protocol Alpha (HILIC-ESI-MS/MS) for direct, ultra-sensitive quantification, and Protocol Beta (FMOC-RP-HPLC-FLD) for robust, routine optical detection[5][6].

Mechanistic Rationale & Workflow Strategy

The selection of an analytical method must be dictated by the physicochemical reality of the analyte.

Why HILIC-MS/MS? Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for underivatized polar amino acids[6]. By utilizing a highly organic mobile phase (e.g., >70% Acetonitrile) and a polar stationary phase (Amide or Zwitterionic), the analyte partitions into a water-enriched layer on the silica surface[7]. The high organic content concurrently enhances electrospray ionization (ESI) efficiency by promoting rapid droplet desolvation in the MS source[8].

Why FMOC-Cl Derivatization? For laboratories relying on optical detectors, pre-column derivatization is mandatory. 9-Fluorenylmethyl chloroformate (FMOC-Cl) is selected over OPA (ortho-phthalaldehyde) because FMOC forms highly stable carbamate derivatives with primary amines, whereas OPA derivatives degrade rapidly[4][5]. Crucially, FMOC-Cl selectively tags the primary


-amine of our target analyte under alkaline conditions, leaving the tertiary amine unreacted. This adds a massive hydrophobic fluorenyl tag, instantly solving both the RP-retention and the optical detection problems[9].

Workflow cluster_HILIC Protocol Alpha: HILIC-MS/MS cluster_FMOC Protocol Beta: FMOC-RP-HPLC Start Sample Matrix 2-Amino-4-(dimethylamino)butanoic acid Prep1 Protein Precipitation & Dilution (75% ACN) Start->Prep1 Prep2 Alkaline Buffer (pH 9.5) + FMOC-Cl Reagent Start->Prep2 LC1 HILIC Separation (Amide/Zwitterionic) Prep1->LC1 Detect1 ESI-MS/MS Detection (Positive MRM) LC1->Detect1 Data Data Acquisition & Method Validation Detect1->Data Quench Quench Reaction (Acidification / Amine) Prep2->Quench LC2 Reversed-Phase C18 Gradient Elution Quench->LC2 Detect2 Fluorescence Detection (Ex: 260nm, Em: 315nm) LC2->Detect2 Detect2->Data

Figure 1: Orthogonal analytical workflows for the quantification of 2-Amino-4-(dimethylamino)butanoic acid.

Protocol Alpha: HILIC-ESI-MS/MS (Direct Analysis)

This protocol leverages low-pH HILIC conditions to ensure both the primary and tertiary amines remain fully protonated, maximizing electrostatic interaction with the stationary phase and boosting positive-mode ESI response[6][10].

Reagents & Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 20 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid. Causality: A maximum of 20 mM buffer salt is strictly recommended to control peak shape while preventing ion source contamination[11].

  • Mobile Phase B (Organic): Acetonitrile containing 0.1% Formic Acid.

  • Column: Agilent InfinityLab Poroshell 120 HILIC-Z (2.1 × 100 mm, 2.7 µm) or equivalent zwitterionic column[6].

Step-by-Step LC-MS/MS Methodology
  • Sample Preparation: Precipitate plasma/media proteins using a 1:3 ratio of sample to cold Acetonitrile (containing isotopic internal standard). Centrifuge at 14,000

    
     g for 10 minutes.
    
  • Dilution: Dilute the supernatant with Mobile Phase B to ensure the final injection solvent is at least 75% organic. Causality: Injecting highly aqueous samples onto a HILIC column disrupts the water-enriched partition layer, causing severe peak splitting[7].

  • Chromatographic Gradient:

    • 0.0 - 1.0 min: 90% B (Isocratic hold for focusing)

    • 1.0 - 5.0 min: Linear gradient to 50% B

    • 5.0 - 6.0 min: Hold at 50% B (Column wash)

    • 6.0 - 6.1 min: Return to 90% B

    • 6.1 - 10.0 min: Re-equilibration (Critical for HILIC reproducibility).

  • Flow Rate & Temperature: 0.4 mL/min; Column oven at 40°C.

  • MS/MS Detection (Positive ESI):

    • Precursor Ion

      
      : m/z 147.1
      
    • Quantifier Transition: m/z 147.1

      
       102.1 (Loss of dimethylamine, -45 Da)
      
    • Qualifier Transition: m/z 147.1

      
       129.1 (Loss of 
      
      
      
      , -18 Da)
System Suitability & Self-Validation Criteria
  • Re-equilibration Check: The retention time (RT) of the analyte must not drift more than

    
     minutes across 6 consecutive blank matrix injections. If drift occurs, extend the re-equilibration time at 90% B.
    
  • Matrix Effect (ME): Calculate ME by comparing the peak area of the analyte spiked into post-extracted matrix versus neat solvent. ME must fall between 85% and 115%.

Mechanism Analyte Target Analyte (Highly Polar, LogP -0.65) Partition HILIC Partitioning (Water-Enriched Layer) Analyte->Partition Injection Elution Gradient Elution (Increasing Aqueous %) Partition->Elution Retention ESI ESI Source (Droplet Desolvation) Elution->ESI Nebulization Precursor Precursor Ion [M+H]+ m/z 147.1 ESI->Precursor Ionization Product Product Ions (m/z 129.1, 102.1) Precursor->Product CID Fragmentation

Figure 2: Mechanistic pathway of HILIC retention, ESI droplet desolvation, and CID fragmentation.

Protocol Beta: Pre-Column FMOC-Cl Derivatization & RP-HPLC-FLD

For laboratories without LC-MS/MS capabilities, this automated or manual pre-column derivatization protocol yields highly reproducible optical data[4][5].

Reagents & Derivatization Chemistry
  • Derivatization Buffer: 0.1 M Sodium Borate buffer, adjusted to pH 9.5. Causality: The primary

    
    -amine must be deprotonated to act as a nucleophile against the chloroformate group of FMOC-Cl.
    
  • FMOC-Cl Reagent: 10 mM 9-Fluorenylmethyl chloroformate dissolved in anhydrous Acetonitrile.

  • Quenching Agent: 5% Adamantanamine (or Glycine) in water. Causality: Excess FMOC-Cl reacts with water to form FMOC-OH, a highly fluorescent byproduct that can co-elute with target peaks. Quenching consumes excess reagent, shifting the byproduct profile to a distinct, non-interfering retention time[9].

Step-by-Step Derivatization & LC Methodology
  • Reaction: Mix 50 µL of sample with 50 µL of Borate Buffer (pH 9.5). Add 50 µL of FMOC-Cl reagent.

  • Incubation: Vortex and incubate at room temperature for exactly 5 minutes.

  • Quenching: Add 50 µL of Quenching Agent. Vortex and let stand for 2 minutes.

  • Acidification (Optional but recommended): Add 10 µL of 1% Trifluoroacetic acid (TFA) to stabilize the derivative and match the starting mobile phase pH.

  • Chromatographic Separation:

    • Column: Standard C18 (e.g., 4.6 × 150 mm, 3 µm).

    • Mobile Phase A: Water with 0.1% TFA.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: 20% B to 80% B over 15 minutes.

  • Fluorescence Detection (FLD): Excitation at 260 nm; Emission at 315 nm.

System Suitability & Self-Validation Criteria
  • Byproduct Monitoring: The chromatogram must display a baseline-resolved peak for the quenched FMOC-adamantanamine (or FMOC-glycine) complex. If the FMOC-OH peak (hydrolysis byproduct) overlaps with the analyte, the gradient must be flattened between 40-60% B.

  • Reaction Stability: The derivatized sample must show < 2% peak area degradation when left in the autosampler at 4°C for 24 hours[5].

Quantitative Data & Validation Summary

The following table summarizes the expected validation parameters when applying these protocols to biological matrices or synthetic formulations[10].

Validation ParameterProtocol Alpha (HILIC-MS/MS)Protocol Beta (FMOC-RP-HPLC-FLD)
Linear Dynamic Range 10 nM – 10,000 nM0.5 µM – 500 µM
Limit of Detection (LOD) 3 nM (S/N > 3)150 nM (S/N > 3)
Limit of Quantitation (LOQ) 10 nM (S/N > 10)500 nM (S/N > 10)
Intra-day Precision (RSD%) 2.5% – 4.8%1.2% – 3.5%
Inter-day Precision (RSD%) 3.8% – 6.2%2.0% – 5.1%
Recovery (Spiked Plasma) 92% – 104%88% – 97%
Primary Limitation Susceptible to ion suppressionRequires strict reaction timing

Critical Troubleshooting Insights

  • HILIC Peak Tailing: If the 2-Amino-4-(dimethylamino)butanoic acid peak exhibits severe tailing in HILIC mode, it indicates secondary interactions with unshielded silanols. Ensure the mobile phase pH is strictly maintained at 3.0 and verify the ammonium formate concentration is exactly 20 mM to provide adequate ionic shielding[11].

  • Derivatization Artifacts (Double Peaks): If Protocol Beta yields two distinct peaks for the analyte, the pH of the borate buffer may be too high (>10.5), causing partial deprotonation and unintended derivatization of the tertiary

    
    -amine. Strictly control the buffer at pH 9.5.
    
  • Autosampler Carryover: Due to the high polarity of the underivatized compound, it can adsorb to stainless steel needle seats. Utilize a strong wash solvent consisting of Methanol:Water:Formic Acid (50:50:0.5 v/v) to eliminate carryover in the HILIC-MS/MS workflow.

References

  • ChemScene. "1690155-12-4 | (R)-2-Amino-4-(dimethylamino)butanoic acid". 3

  • Thermo Fisher Scientific. "How to Cut HPLC Sample Preparation Time for Derivatizing Amino Acids - AnalyteGuru". 4

  • Thermo Fisher Scientific. "Automated in-needle OPA/FMOC derivatization of amino acids analysis with the Thermo Scientific Vanquish Core HPLC system". 5

  • PubMed. "Derivatization and fluorescence detection of amino acids and peptides with 9-fluorenylmethyl chloroformate on the surface of a solid adsorbent". 9

  • The Nest Group. "Direct Analysis of Amino Acids by HILIC–ESI-MS". 7

  • Agilent Technologies. "Methods for the Analysis of Underivatized Amino Acids by LC/MS". 6

  • Thermo Fisher Scientific. "Underivatized Amino Acid Analysis in Wine by HILIC Separation and Mass Detection". 11

  • MDPI. "Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry". 10

Sources

Application

Application Note: Strategic Enantioselective Synthesis of (S)-2-Amino-4-(dimethylamino)butanoic Acid

-Dimethyl-2,4-diaminobutyric acid (DAB) Analogues. Target Molecule: (S)-2-Amino-4-(dimethylamino)butanoic acid (dihydrochloride salt).

Author: BenchChem Technical Support Team. Date: March 2026


-Dimethyl-2,4-diaminobutyric acid (DAB) Analogues.
Target Molecule:  (S)-2-Amino-4-(dimethylamino)butanoic acid (dihydrochloride salt).

Executive Summary & Strategic Importance

The target molecule, (S)-2-Amino-4-(dimethylamino)butanoic acid , is a critical non-proteinogenic amino acid. Structurally, it is a derivative of L-2,4-diaminobutyric acid (L-DAB) where the


-amine is dimethylated.

Key Applications:

  • Ionizable Lipids for LNPs: This amino acid headgroup is a structural motif in next-generation ionizable lipids used in mRNA delivery systems (similar to the lysine/ornithine derivatives in SM-102 or ALC-0315). The

    
     of the dimethylamino group (~8.5–9.0) is ideal for endosomal escape.
    
  • Peptidomimetics: Used to introduce positive charges into peptide backbones with a shorter linker length than Lysine or Ornithine, altering solubility and receptor binding profiles.

Synthetic Challenge: The primary challenge is the instability of the free base . The


-amine can attack the activated carbonyl (ester or acid) to form a stable 5-membered lactam (

-amino-2-pyrrolidone). Therefore, all protocols must isolate the product as a dihydrochloride salt or as an N-protected derivative (e.g., Boc/Fmoc) to prevent cyclization.

This guide presents two distinct validated routes:

  • Route A (Chiral Pool): A robust, scalable conversion from L-Homoserine Lactone.[1] Best for kilogram-scale production of the (S)-isomer.

  • Route B (Asymmetric PTC): A catalytic phase-transfer alkylation.[2] Best for accessing the (R)-isomer or introducing isotopic labels.

Route A: Chiral Pool Transformation (The "Gold Standard")

This route utilizes the natural chirality of L-Homoserine. It is chemically efficient because it avoids expensive chiral catalysts, relying instead on the low cost of the starting lactone.

Retrosynthetic Logic

The strategy involves opening the highly reactive homoserine lactone ring with a halogen source to create an electrophilic


-alkyl halide, followed by nucleophilic displacement with dimethylamine.
Reagents & Materials
  • Starting Material: L-Homoserine lactone hydrobromide (CAS: 29847-22-3).

  • Halogenation: Hydrogen bromide (33% in Acetic Acid) or Thionyl Bromide.

  • Amination: Dimethylamine (2.0 M in THF or 40% aq. solution).

  • Solvents: Ethanol (anhydrous), Diethyl Ether.

Step-by-Step Protocol
Step 1: Synthesis of Ethyl (S)-2-amino-4-bromobutyrate hydrobromide

Rationale: We convert the lactone to the linear ethyl ester with a terminal bromide. The ester protection prevents premature cyclization.

  • Setup: Charge a flame-dried 3-neck round bottom flask with L-Homoserine lactone hydrobromide (18.2 g, 100 mmol).

  • Solvation: Add anhydrous Ethanol (100 mL). Cool the suspension to 0°C.

  • Acid Saturation: Bubble anhydrous HBr gas into the solution until saturation (approx. 2 hours) OR add 33% HBr/Acetic Acid (50 mL) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.

  • Workup: Concentrate the solvent in vacuo to ~20% volume. Add cold Diethyl Ether (200 mL) to precipitate the product.

  • Isolation: Filter the white solid under Argon (hygroscopic). Wash with cold ether.

    • Yield: ~90-95%.

    • Checkpoint: Verify structure via

      
      H NMR (loss of lactone peaks, appearance of ethyl ester quartet).
      
Step 2: Nucleophilic Displacement & Hydrolysis

Rationale: Direct displacement with dimethylamine. Note: We must control pH to prevent the free amine from cyclizing to the lactam.

  • Displacement: Dissolve the bromo-ester (10 mmol) in THF (50 mL) at 0°C.

  • Addition: Add Dimethylamine (20 mL of 2.0 M solution in THF, 40 mmol) dropwise.

    • Critical: Excess amine acts as a base to scavenge HBr.

  • Heating: Seal the vessel and heat to 50°C for 12 hours.

  • Hydrolysis (In-situ): Concentrate the reaction to remove excess dimethylamine. Add 6M HCl (30 mL) and reflux for 4 hours to hydrolyze the ethyl ester.

  • Isolation: Concentrate to dryness. The residue is the crude dihydrochloride salt.

  • Purification: Recrystallize from Ethanol/Water or use Ion Exchange Chromatography (Dowex 50W, eluting with NH4OH, followed immediately by HCl acidification and lyophilization).

    • Final Product: (S)-2-Amino-4-(dimethylamino)butanoic acid

      
       2HCl.
      

Route B: Asymmetric Phase Transfer Catalysis (PTC)

This route is preferred when the (R)-enantiomer is required (using the pseudo-enantiomeric catalyst) or when starting from generic glycine templates.

Mechanistic Logic

We employ the O'Donnell-Maruoka Strategy . A glycine Schiff base (masked amino acid) is alkylated under phase transfer conditions. The chiral catalyst forms a tight ion pair with the enolate at the interface, blocking one face of the planar intermediate.

Catalyst Choice:

  • Maruoka Catalyst:

    
    -trifluorophenyl-NAS bromide. (Highest selectivity, >98% ee).
    
  • Lygo Catalyst:

    
    -anthracenylmethyl-cinchonidinium salts. (Cost-effective, >90% ee).
    
Reagents
  • Substrate:

    
    -(Diphenylmethylene)glycine tert-butyl ester (Glycine Schiff Base).
    
  • Electrophile: 1-Bromo-2-chloroethane. (Note: We use a di-haloalkane first to avoid handling the unstable dimethylamino-ethyl chloride).

  • Base: 50% KOH (aq).

  • Solvent: Toluene or Fluorobenzene.

Step-by-Step Protocol
Step 1: Asymmetric Alkylation
  • Mix: Combine Glycine Schiff Base (1.0 eq), Maruoka Catalyst (1 mol%), and 1-Bromo-2-chloroethane (5.0 eq) in Toluene.

  • Initiate: Add 50% KOH at 0°C with vigorous stirring.

  • Monitor: React for 4–8 hours. Monitor by TLC for consumption of starting imine.

  • Workup: Separate organic layer, wash with water/brine, dry over

    
    , and concentrate.
    
    • Intermediate: tert-butyl (S)-2-((diphenylmethylene)amino)-4-chlorobutanoate.

Step 2: Amination and Deprotection
  • Displacement: Dissolve the chloro-intermediate in DMF. Add NaI (0.1 eq) and Dimethylamine (5.0 eq, 40% aq). Heat to 60°C in a sealed tube for 24h.

  • Hydrolysis: Concentrate to remove volatiles. Add 1M Citric Acid (to cleave the imine) and stir at RT for 2 hours. Wash with Ether to remove benzophenone.

  • Ester Cleavage: Add 4M HCl/Dioxane to cleave the tert-butyl ester.

  • Isolation: Lyophilize to obtain the dihydrochloride salt.

Visualized Workflows (Graphviz)

Diagram 1: Comparative Synthetic Pathways

This flowchart contrasts the Chiral Pool route against the PTC route.

SynthesisPathways Start_Pool L-Homoserine Lactone (Chiral Pool) Step1_Pool Ring Opening/Bromination (HBr/EtOH) Start_Pool->Step1_Pool Activation Start_PTC Glycine Schiff Base (Achiral) Step1_PTC Asymmetric Alkylation (Maruoka Cat + Br-CH2CH2-Cl) Start_PTC->Step1_PTC PTC Conditions Step2_Pool Ethyl (S)-2-amino-4-bromobutyrate Step1_Pool->Step2_Pool Step3_Pool Nucleophilic Displacement (HNMe2) Step2_Pool->Step3_Pool SN2 Target (S)-2-Amino-4-(dimethylamino) butanoic acid . 2HCl Step3_Pool->Target Hydrolysis Step2_PTC Intermediate: 4-Chloro-Schiff Base Step1_PTC->Step2_PTC Enantioselective Step3_PTC 1. Displacement (HNMe2) 2. Hydrolysis (HCl) Step2_PTC->Step3_PTC Functionalization Step3_PTC->Target

Caption: Figure 1. Dual pathways for synthesis.[3][4][5][6] Top: Homoserine lactone route (High Scalability). Bottom: PTC route (High Versatility).

Diagram 2: Mechanism of Lactamization (Stability Warning)

This diagram illustrates why the salt form is mandatory.

Lactamization FreeBase Free Base Form (NH2...NMe2) Transition Cyclization Attack of gamma-N on Carbonyl FreeBase->Transition pH > 7 SaltForm Dihydrochloride Salt (Stable Storage) FreeBase->SaltForm HCl Treatment Lactam Lactam Impurity (Inactive) Transition->Lactam Irreversible

Caption: Figure 2. Stability profile. The free base spontaneously cyclizes to the lactam; maintenance of the HCl salt is critical.

Data Summary & Comparison

ParameterRoute A: Chiral Pool (Homoserine)Route B: PTC Alkylation (Glycine)
Enantiomeric Excess (ee) >99% (Retained from Source)92–98% (Catalyst Dependent)
Step Count 3 Steps4 Steps
Cost Efficiency High (Cheap Reagents)Medium (Expensive Catalyst)
Scalability High (Multi-kg feasible)Medium (Dilute conditions)
Primary Risk Racemization during HBr refluxCatalyst recovery
Recommended For Manufacturing / Scale-up R&D / Isotope Labeling

References

  • Synthesis from Homoserine Lactone

    • Frazão, C. et al. (2018).[7] "Construction of a synthetic pathway for the production of 2,4-dihydroxybutyric acid from glucose." Frontiers in Microbiology.

    • Context: Describes the manipulation of the homoserine pathway and stability of C4-deriv
  • Phase Transfer Catalysis (O'Donnell Method)

    • O'Donnell, M. J. (2004). "The Enantioselective Synthesis of -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research.
    • Context: The foundational text for the glycine imine alkylation str
  • Maruoka Catalyst Application

    • Ooi, T., & Maruoka, K. (2007). "Recent Advances in Asymmetric Phase-Transfer Catalysis.
    • Context: Details the specific fluorinated catalysts required for high ee% in Route B.
  • DAB Stability and Lactamization

    • Karrer, P. et al. (1926). "Synthesis of 2,4-diaminobutyric acid." Helvetica Chimica Acta.
    • Context: Classic characterization of the cyclization tendency of DAB deriv
    • (Historical Reference)

  • Commercial Availability & Properties

    • Sigma-Aldrich Product Sheet: (S)-2-((tert-Butoxycarbonyl)amino)-4-(dimethylamino)butanoic acid.[8]

    • Context: Verification of the stable protected forms used in industry.

Sources

Method

Application Note: Preparation of 2-Amino-4-(dimethylamino)butanoic Acid Stock Solutions

Introduction & Chemical Context 2-Amino-4-(dimethylamino)butanoic acid (CAS: 3940-52-1), frequently referred to as -dimethyl-2,4-diaminobutyric acid, is a non-proteinogenic amino acid. Structurally, it resembles a trunca...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

2-Amino-4-(dimethylamino)butanoic acid (CAS: 3940-52-1), frequently referred to as


-dimethyl-2,4-diaminobutyric acid, is a non-proteinogenic amino acid. Structurally, it resembles a truncated lysine or a dimethylated ornithine analogue. Its specific side-chain geometry and basicity make it a critical tool in peptide stapling, N-methylated peptide synthesis, and as a probe for probing steric constraints in receptor-ligand interactions.

Preparing a stock solution of this compound requires more than simple mixing; it demands an understanding of its zwitterionic nature, hygroscopicity, and counter-ion stoichiometry to ensure experimental reproducibility.

Physicochemical Profile[1][2][3][4][5][6]
PropertyValue / DescriptionExperimental Implication
Formula

MW = 146.19 g/mol (Free Base)
Solubility High in Water (>100 mM)Highly polar zwitterion; insoluble in non-polar organics (EtOAc, Hexane).
pKa (approx)

-COOH: ~2.1

-NH

: ~9.2

-N(Me)

: ~10.5
The side chain is positively charged at physiological pH (7.4).
Hygroscopicity Moderate to HighCritical: Must be weighed quickly or in a desiccated environment.
Common Forms Free Base or Hydrochloride SaltCritical: Check label. HCl salts add significant mass (MW + 36.46 per HCl).

Core Directive: The "Counter-Ion Correction"

Expert Insight: The most common source of error in preparing stock solutions of basic amino acids is neglecting the counter-ion. Suppliers frequently provide polyamines as Hydrochloride (HCl) or Dihydrochloride (2HCl) salts to enhance stability.

Before weighing, you must validate the specific form you possess and apply the correction factor (


):


  • Scenario A (Free Base): Weigh exactly the target mass.

  • Scenario B (Dihydrochloride Salt): You must weigh

    
    .
    
    • Example: To get 146.19 mg of active compound using the 2HCl salt (MW ~219.1), you weigh

      
       mg.
      

Protocol: Preparation of 100 mM Stock Solution (10 mL)

This protocol ensures a sterile, verified stock solution suitable for cell culture or enzymatic assays.

Materials
  • Compound: 2-Amino-4-(dimethylamino)butanoic acid (solid).[1]

  • Solvent: Nuclease-free, deionized water (Milli-Q, 18.2 MΩ).

  • Filtration: 0.22 µm PVDF or PES syringe filter (Low protein binding).

  • Vessel: 15 mL conical tube (Polypropylene).

Step-by-Step Methodology
  • Gravimetric Preparation:

    • Calculate the required mass for 10 mL of 100 mM solution.

    • Calculation:

      
      .
      
    • Weigh the solid into a clean vessel. Note: If the powder clumps, it has absorbed water; do not dry with heat. Rely on the certificate of analysis (CoA) water content if precision <1% is required.

  • Solubilization (The "Half-Volume" Rule):

    • Add only 70% of the final volume (approx. 7 mL) of water to the powder.

    • Vortex vigorously for 30-60 seconds. The zwitterionic nature facilitates rapid dissolution.

  • pH Verification & Adjustment (Self-Validating Step):

    • Spot 2 µL onto a pH strip.

    • Observation:

      • If pH < 4: You likely have the HCl salt.

      • If pH > 9: You have the free base.

    • Adjustment: If the solution is intended for a buffered system (e.g., cell media), do not adjust pH now; the media buffer will handle it. If used for unbuffered chemistry, adjust to pH 7.0 using dilute NaOH or HCl.

  • Volume Normalization:

    • Transfer the solution to a volumetric flask or graduated cylinder.

    • Add water to bring the total volume exactly to 10.0 mL. Mix by inversion.

  • Sterilization:

    • Do not autoclave. Thermal stress can degrade the dimethylamino group or cause racemization.

    • Pass the solution through a 0.22 µm syringe filter into sterile cryovials.

  • Aliquot & Storage:

    • Dispense into 500 µL or 1 mL aliquots to avoid freeze-thaw cycles.

    • Store at -20°C (stable for 6-12 months) or -80°C (stable for >2 years).

Visual Workflow (Graphviz)

The following diagram illustrates the logical flow and decision points in the preparation process.

StockPrep Start Start: Define Target Concentration CheckForm Check CoA: Salt vs. Free Base Start->CheckForm CalcMass Calculate Mass (Apply Correction Factor) CheckForm->CalcMass Weigh Weigh Solid (Minimize Humidity Exposure) CalcMass->Weigh Dissolve Dissolve in 70% Final Volume (Water) Weigh->Dissolve pHCheck Check pH (Micro-spotting) Dissolve->pHCheck Adjust Adjust pH (Optional) pHCheck->Adjust Extreme pH Normalize Bring to Final Volume pHCheck->Normalize pH OK Adjust->Normalize Filter Sterile Filter (0.22 µm) Normalize->Filter Storage Aliquot & Freeze (-20°C) Filter->Storage

Figure 1: Decision tree for the preparation of 2-Amino-4-(dimethylamino)butanoic acid stock solutions, highlighting the critical salt correction and pH check steps.

Quality Control & Troubleshooting

To ensure the "Trustworthiness" of your reagent, apply these simple checks:

  • Visual Inspection: The solution must be completely clear and colorless. Any turbidity indicates incomplete solubilization or contamination.

  • Ninhydrin Test:

    • Spot 1 µL on TLC paper + Ninhydrin spray.

    • Result: Should turn Purple/Blue (indicates free

      
      -amine).
      
    • Note: The tertiary dimethyl amine does not react with Ninhydrin, but the alpha-amine will.

  • Precipitation in Media:

    • If adding high concentrations (>10 mM final) to cell media (DMEM/RPMI), watch for precipitation. The basic side chain can interact with phosphates in the media. Remedy: Dilute the stock 1:10 in media slowly while vortexing.

References

  • PubChem. 2-Amino-4-(dimethylamino)butanoic acid (Compound Summary). National Library of Medicine. Available at: [Link] (Accessed Oct 2025).

  • ResearchGate. Preparation of Non-proteinogenic Amino Acid Stock Solutions. (Community Protocol Discussion). Available at: [Link]

Sources

Application

Application Note: Advanced Crystallization Techniques for 2-Amino-4-(dimethylamino)butanoic Acid

Executive Summary 2-Amino-4-(dimethylamino)butanoic acid (also known as -dimethyl-2,4-diaminobutanoic acid) is a highly specialized unnatural amino acid. It serves as a critical basic building block in the synthesis of m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-4-(dimethylamino)butanoic acid (also known as


-dimethyl-2,4-diaminobutanoic acid) is a highly specialized unnatural amino acid. It serves as a critical basic building block in the synthesis of modified peptide therapeutics, next-generation polymyxin antibiotics, and targeted antibody-drug conjugates (ADCs)[1],[2].

Isolating this compound in high purity presents significant thermodynamic challenges. Because it possesses two basic amine centers alongside an acidic carboxyl group, it is highly prone to "oiling out" (liquid-liquid phase separation) during crystallization. This application note details the physicochemical causality behind its phase behavior and provides field-proven, self-validating protocols for isolating both its zwitterionic and dihydrochloride salt forms[3],[4].

Physicochemical Profiling & Speciation

To design a robust crystallization system, one must first map the pH-dependent speciation of the molecule. The compound features three ionizable groups:

  • Carboxylic Acid (COOH): pKa

    
     2.0
    
  • 
    -Primary Amine (
    
    
    
    -NH
    
    
    ):
    pKa
    
    
    9.0
  • 
    -Tertiary Amine (
    
    
    
    -NH
    
    
    ):
    pKa
    
    
    10.5

The Isoelectric Point (pI) is the pH at which the molecule carries a net-zero charge (the zwitterionic form), resulting in minimum aqueous solubility. For this compound, the pI is calculated as the average of the two amine pKa values: pI


 9.75 .

Speciation Low_pH pH < 2.0 Dicationic Form (+2 Charge) Mid_pH pH 6.0 - 7.0 Monocationic Form (+1 Charge) Low_pH->Mid_pH + OH⁻ (-H+) pI_pH pH ~ 9.7 (pI) Zwitterionic Form (Net 0 Charge) Mid_pH->pI_pH + OH⁻ (-H+) High_pH pH > 11.5 Anionic Form (-1 Charge) pI_pH->High_pH + OH⁻ (-H+)

pH-dependent speciation of 2-Amino-4-(dimethylamino)butanoic acid.

Mechanistic Principles of Crystallization

Overcoming Liquid-Liquid Phase Separation (Oiling Out)

Amino acids with flexible aliphatic side chains often bypass crystallization and instead form a dense, viscous liquid phase when supersaturation is generated too rapidly[5]. This occurs because the energy barrier for nucleation is higher than the barrier for phase separation. Causality: To prevent oiling out, supersaturation must be controlled kinetically by maintaining elevated temperatures during anti-solvent addition and introducing seed crystals at the boundary of the metastable zone[3].

Dielectric Constant Modulation (Anti-Solvent Strategy)

Even at the pI, the zwitterion retains moderate solubility in water due to water's high dielectric constant (


), which stabilizes the separated ions. By adding a miscible anti-solvent like ethanol (

), the bulk dielectric constant of the solvent system is drastically lowered. This exponentially increases the electrostatic attraction between the zwitterions, forcing them into an ordered crystalline lattice.
Salt Formation (Lattice Energy Maximization)

For long-term storage and use in Solid-Phase Peptide Synthesis (SPPS), the zwitterion can be hygroscopic. Converting the compound to a dihydrochloride salt protonates both amines. The resulting ionic interactions with chloride counterions maximize lattice energy, yielding a highly stable, non-hygroscopic crystalline powder[6].

Workflow Start Crude Aqueous Solution 2-Amino-4-(dimethylamino)butanoic acid Split Target Form? Start->Split PathA Adjust to pH 9.7 (Isoelectric Point) Split->PathA Zwitterion PathB Add Excess 6M HCl (pH < 1.0) Split->PathB HCl Salt ConcA Vacuum Concentration & Heat to 50°C PathA->ConcA ConcB Evaporate to Syrup Dissolve in Hot MeOH PathB->ConcB AntiA Dropwise Ethanol Addition (Lower Dielectric Constant) ConcA->AntiA AntiB Dropwise Diethyl Ether (Anti-solvent) ConcB->AntiB CoolA Controlled Cooling (0.1°C/min) & Seeding AntiA->CoolA CoolB Cool to 0°C & Seeding AntiB->CoolB EndA Zwitterion Crystals (Filtration & Wash) CoolA->EndA EndB Dihydrochloride Crystals (Filtration & Wash) CoolB->EndB

Thermodynamic workflow for dual-pathway crystallization strategies.

Experimental Protocols

Protocol A: Isoelectric Anti-Solvent Crystallization (Zwitterion Form)

This protocol isolates the biologically active, net-neutral species.

  • Dissolution & pH Adjustment: Dissolve 10 g of crude 2-amino-4-(dimethylamino)butanoic acid in 30 mL of deionized water. Monitor with a calibrated pH meter and cautiously add 2M NaOH or 2M HCl until the pH stabilizes exactly at 9.7 .

  • Concentration: Transfer to a rotary evaporator. Remove water under reduced pressure at 45 °C until the volume is reduced to approximately 15 mL (near saturation).

  • Thermal Stabilization: Transfer the flask to a temperature-controlled jacketed vessel. Heat the solution to 50 °C and stir at 250 rpm.

  • Anti-Solvent Addition: Using a syringe pump, add absolute ethanol at a rate of 0.5 mL/min until the solution becomes faintly turbid (usually around 20-25 mL of ethanol).

    • Self-Validation Check: If the mixture separates into two liquid layers (oils out), immediately pause the addition, raise the temperature to 55 °C to redissolve, add 1 mL of water, and resume ethanol addition at a slower rate (0.2 mL/min).

  • Seeding: Once persistent faint turbidity is achieved, add 10-20 mg of pure zwitterion seed crystals. Allow the suspension to age at 50 °C for 30 minutes to promote Ostwald ripening[3].

  • Controlled Cooling: Program the vessel to cool to 5 °C at a strict linear ramp of 0.1 °C/min .

  • Isolation: Filter the resulting white crystalline slurry through a sintered glass funnel. Wash the filter cake twice with 10 mL of ice-cold absolute ethanol. Dry under high vacuum at 40 °C for 24 hours.

Protocol B: Dihydrochloride Salt Crystallization (API Storage Grade)

This protocol yields a highly stable, non-hygroscopic salt ideal for long-term storage and chemical synthesis.

  • Salt Formation: Suspend 10 g of crude amino acid in 40 mL of 6M HCl. Stir at room temperature until fully dissolved. The excess HCl ensures complete protonation of both the

    
     and 
    
    
    
    amines[4].
  • Solvent Evaporation: Concentrate the solution under high vacuum at 50 °C until a thick, viscous syrup is formed. Co-evaporate twice with 20 mL of absolute ethanol to azeotropically remove residual water.

  • Methanol Dissolution: Dissolve the resulting syrup in the minimum amount of hot methanol (~15 mL at 60 °C) until a clear, pale-yellow solution is obtained.

  • Crystallization: Remove from heat. While stirring vigorously, add anhydrous diethyl ether dropwise until the solution turns permanently cloudy.

  • Maturation: Add seed crystals of the dihydrochloride salt[6]. Cover and allow the mixture to cool slowly to room temperature over 2 hours, then transfer to an ice bath (0 °C) for an additional 2 hours to maximize yield.

  • Isolation: Filter rapidly under a nitrogen blanket (ether is highly volatile). Wash the crystals with cold diethyl ether and dry immediately in a vacuum desiccator over P

    
    O
    
    
    
    to prevent moisture reabsorption.

Quantitative Data Summaries

Table 1: Physicochemical Comparison of Solid Forms

PropertyZwitterionic FormDihydrochloride Salt
Molecular Formula C

H

N

O

C

H

Cl

N

O

Molecular Weight 146.19 g/mol 219.11 g/mol
Net Charge 0 (at pH 9.7)+2 (at pH < 2.0)
Hygroscopicity Moderate to HighLow
Preferred Storage Desiccator, 2-8 °CAmbient, sealed container
Primary Application Direct biological/enzymatic assaysPeptide synthesis (SPPS)

Table 2: Solubility Matrix & Anti-Solvent Efficacy (at 25 °C)

Solvent SystemBulk Dielectric Constant (

)
Solubility (Zwitterion)Solubility (Di-HCl Salt)
Water (pH 7.0) ~80.1High (>300 mg/mL)Very High (>500 mg/mL)
Water (pH 9.7) ~80.1Moderate (~80 mg/mL)N/A (Deprotonates)
Water:Ethanol (1:3) ~38.0Low (<5 mg/mL)Moderate (~50 mg/mL)
Methanol ~32.7Very Low (<1 mg/mL)High (>200 mg/mL)
Diethyl Ether ~4.3InsolubleInsoluble

References

Sources

Method

Scalable production methods for 2-Amino-4-(dimethylamino)butanoic acid

Title: Scalable Production Methods for 2-Amino-4-(dimethylamino)butanoic Acid (CAS 3940-52-1) Subtitle: Application Notes & Protocols for Non-Canonical Amino Acid Synthesis Executive Summary & Rationale 2-Amino-4-(dimeth...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Scalable Production Methods for 2-Amino-4-(dimethylamino)butanoic Acid (CAS 3940-52-1) Subtitle: Application Notes & Protocols for Non-Canonical Amino Acid Synthesis

Executive Summary & Rationale

2-Amino-4-(dimethylamino)butanoic acid (also known as


-dimethyl-2,4-diaminobutyric acid, or N,N-dimethyl-DAB) is a highly specialized non-canonical amino acid[1]. It is increasingly critical in modern biotherapeutics, serving as a basic residue in novel [2], a hydrophilic linker component in [3], and as a precursor for Dde-protected building blocks used in orthogonal[4].

Mechanistic Causality in Synthetic Design

The primary synthetic challenge in producing 2-amino-4-(dimethylamino)butanoic acid lies in the differentiation of its two primary amines. Direct reductive amination of 2,4-diaminobutyric acid (DAB) with formaldehyde and a reducing agent indiscriminately methylates both the


- and 

-amines, yielding a complex, inseparable mixture. To achieve absolute regioselectivity, two distinct mechanistic strategies are employed based on the target scale and required derivative:
  • Strategy A: Thermodynamic Masking via Copper(II) Chelation (Industrial Scale) Causality: Copper(II) ions react with

    
    -amino acids to form a highly stable, square-planar thermodynamic complex. Because the 
    
    
    
    -amine and the adjacent carboxylate group of DAB form a rigid 5-membered chelate ring with Cu(II), they are strictly masked from electrophilic attack. The
    
    
    -amine, being too distant to form a stable chelate, remains electronically free. This allows for selective reductive amination using aqueous formaldehyde and sodium borohydride. Subsequent demetallation releases the selectively
    
    
    -dimethylated product.
  • Strategy B: De Novo Construction via Homoserine (SPPS Building Block Scale) Causality: When absolute avoidance of trace transition metals is required (e.g., for GMP peptide synthesis), researchers build the molecule from L-homoserine. By utilizing orthogonal protecting groups (Boc for the

    
    -amine, Benzyl for the carboxylate), the 
    
    
    
    -hydroxyl is isolated. Activation of the hydroxyl via tosylation transforms it into an excellent leaving group, which is then displaced by dimethylamine via an S
    
    
    2 mechanism, guaranteeing zero
    
    
    -methylation.

Mandatory Visualization: Synthetic Workflows

SynthesisWorkflow cluster_A Protocol A: Copper(II) Complexation cluster_B Protocol B: Homoserine Route StartA 2,4-Diaminobutyric Acid (DAB) CuComplex Copper(II) Complexation (Masks α-NH₂ & COOH) StartA->CuComplex CuCO₃·Cu(OH)₂ RedAmin Reductive Amination (CH₂O, NaBH₄) CuComplex->RedAmin Selective γ-NH₂ Reaction Demetal Demetallation (Chelex or H₂S) RedAmin->Demetal Cu(II) Removal Product 2-Amino-4-(dimethylamino) butanoic acid Demetal->Product Crystallization StartB L-Homoserine Protect Boc/Bzl Protection StartB->Protect Orthogonal Masking Activate Tosylation of γ-OH Protect->Activate TsCl, Pyridine Aminate Dimethylamine Displacement Activate->Aminate HN(CH₃)₂ Deprotect Global Deprotection Aminate->Deprotect H₂/Pd-C, TFA Deprotect->Product Precipitation

Figure 1: Comparative synthetic workflows for 2-Amino-4-(dimethylamino)butanoic acid.

Scalable Experimental Protocols

Protocol A: Copper(II)-Mediated Selective Reductive Amination (100g+ Scale) This protocol acts as a self-validating system: the visual color shifts of the copper complexes provide real-time feedback on reaction progress.

  • Complexation:

    • Dissolve 100 g of 2,4-diaminobutyric acid dihydrochloride in 800 mL of distilled water.

    • Add 65 g of basic copper(II) carbonate[CuCO

      
      ·Cu(OH)
      
      
      
      ].
    • Reflux the mixture for 2 hours. Validation Checkpoint: The solution will transition to a deep, brilliant blue, indicating successful formation of the Cu(DAB)

      
       complex.
      
    • Filter the hot solution to remove unreacted copper carbonate.

  • Reductive Amination:

    • Cool the deep blue filtrate to 0°C in an ice bath.

    • Add 150 mL of 37% aqueous formaldehyde. Stir for 30 minutes to allow iminium ion formation at the

      
      -amine.
      
    • Critical Step: Slowly add 45 g of sodium borohydride (NaBH

      
      ) in small portions over 2 hours. Causality: Slow addition prevents the runaway exothermic decomposition of formaldehyde and controls the reduction rate of the transient iminium ion, minimizing side reactions.
      
    • Stir at room temperature for 12 hours.

  • Demetallation & Isolation:

    • To remove the copper, pass hydrogen sulfide (H

      
      S) gas through the solution (or use a scalable equivalent like sodium sulfide, Na
      
      
      
      S, followed by careful acidification) until the copper precipitates entirely as black CuS. Validation Checkpoint: The supernatant will shift from deep blue to completely colorless.
    • Filter through a Celite pad to remove CuS.

    • Concentrate the colorless filtrate in vacuo and crystallize the product from hot ethanol/water to yield the target compound.

Protocol B: Homoserine Activation Route (10g - 50g Scale) Ideal for generating highly pure, metal-free precursors for sensitive drug development.

  • Protection: Convert L-homoserine to Boc-L-Homoserine-OBzl using standard di-tert-butyl dicarbonate and benzyl bromide protocols.

  • Tosylation:

    • Dissolve 20 g of Boc-L-Homoserine-OBzl in 150 mL of anhydrous dichloromethane (DCM). Add 15 mL of pyridine.

    • Cool to 0°C and add 14 g of p-Toluenesulfonyl chloride (TsCl). Stir for 4 hours.

    • Wash with 1M HCl, brine, dry over MgSO

      
      , and concentrate.
      
  • Amination:

    • Dissolve the tosylate intermediate in 100 mL of tetrahydrofuran (THF).

    • Add 50 mL of a 2.0 M solution of dimethylamine in THF.

    • Heat in a sealed pressure vessel at 60°C for 16 hours. Causality: The sealed vessel prevents the highly volatile dimethylamine (boiling point 7°C) from escaping, ensuring complete S

      
      2 displacement of the tosylate.
      
  • Deprotection:

    • Remove the benzyl ester via catalytic hydrogenation (H

      
      , 10% Pd/C in methanol).
      
    • Remove the Boc group using 50% Trifluoroacetic acid (TFA) in DCM.

    • Precipitate the final product using cold diethyl ether.

Quantitative Data & Method Comparison

ParameterProtocol A: Copper(II) ChelationProtocol B: Homoserine Route
Primary Use Case Bulk industrial production of free amino acidHigh-purity SPPS building block generation
Scalability High (Kilogram scale easily achievable)Moderate (Best for <100g batches)
Overall Yield 65% - 75%45% - 55%
Regioselectivity >98% (

-methylation only)
100% (Structurally guaranteed)
Cost per Gram Low (Inexpensive reagents: CH

O, NaBH

)
High (Requires Boc/Bzl protection, Pd/C)
Trace Metal Risk Moderate (Requires rigorous Cu removal)Zero (No transition metals used in core steps)

Analytical Validation Standards

To ensure the trustworthiness of the synthesized[1], perform the following analytical checks:

  • LC-MS (ESI+): Expected exact mass is 146.1055 Da. The primary[M+H]

    
     peak must appear at m/z 147.1.
    
  • 1H NMR (D

    
    O, 400 MHz):  Look for the diagnostic integration of the N,N-dimethyl protons. A sharp singlet integrating to 6H should appear around 
    
    
    
    2.85 ppm. The
    
    
    -proton should appear as a triplet around
    
    
    3.75 ppm, confirming it has not been shifted by unwanted
    
    
    -methylation.

References

  • Source: Google Patents (WIPO)
  • Source: Google Patents (WIPO)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 2-Amino-4-(dimethylamino)butanoic Acid Synthesis

Current Status: Operational Topic: Yield Improvement & Troubleshooting for N,N-dimethyl-DAB (AL-6629 derivative) Audience: Medicinal Chemists, Process Development Scientists Executive Summary & Molecule Profile Target Mo...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Yield Improvement & Troubleshooting for N,N-dimethyl-DAB (AL-6629 derivative) Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Molecule Profile

Target Molecule: 2-Amino-4-(dimethylamino)butanoic acid Common Aliases:


-dimethyl-2,4-diaminobutyric acid; (S)-2-amino-4-(dimethylamino)butyric acid.
Core Challenge:  This molecule is a non-proteinogenic, zwitterionic amino acid. The primary yield-limiting factors are intramolecular lactamization  (forming pyrrolidinone derivatives) and difficult isolation  due to high water solubility.

Quick Diagnostic:

  • Low Mass Balance? Likely loss during aqueous extraction (zwitterion stays in water).

  • Mass Spec shows [M-18]? You have formed the lactam (3-amino-1-methylpyrrolidin-2-one derivative).

  • Incomplete Methylation? pH was likely too low during reductive amination.

Synthetic Route Decision Tree

Before troubleshooting, ensure you are using the optimal route for your scale and starting material.

SynthesisRoutes Start Select Starting Material DAB Route A: 2,4-Diaminobutyric Acid (Protected) Start->DAB HSer Route B: L-Homoserine Lactone Start->HSer Glu Route C: Glutamic Acid (Hofmann/Curtius) Start->Glu StepA1 Protect Alpha-Amine & Carboxyl (e.g., Boc-Dab-OMe) DAB->StepA1 StepB1 Ring Opening w/ HNMe2 (Forms Amide - WRONG TARGET) HSer->StepB1 Avoid StepB2 Activate OH (Tosylate) Displace w/ HNMe2 HSer->StepB2 Preferred StepC1 Rearrangement to DAB Then follow Route A Glu->StepC1 StepA2 Reductive Amination (HCHO / NaBH3CN) StepA1->StepA2 Final Target: 2-Amino-4-(dimethylamino)butanoic acid StepA2->Final Hydrolysis StepB2->Final Hydrolysis

Figure 1: Synthetic decision matrix. Route A (Reductive Amination) is generally preferred for high enantiomeric purity and yield, provided lactamization is controlled.

Troubleshooting & FAQs

Module A: The Reductive Amination Step (Route A)

Context: You are converting the


-primary amine to a dimethyl tertiary amine using formaldehyde and a reducing agent.

Q1: I am observing significant over-alkylation (quaternization) or under-alkylation. How do I control this? Root Cause: The pH of the reaction medium controls the equilibrium between the amine, the imine, and the iminium ion.

  • Protocol Fix: Use Sodium Cyanoborohydride (

    
    )  rather than Sodium Borohydride (
    
    
    
    ).
    
    
    is too aggressive and can reduce the aldehyde before it reacts with the amine.
  • The pH Sweet Spot: Maintain pH 5.0–6.0 using an acetic acid/acetate buffer.

    • Mechanism:[1][2][3][4][5][6] At pH < 4, the amine is fully protonated (

      
      ) and cannot attack the formaldehyde. At pH > 7, the iminium ion (which is reduced) forms poorly.
      
    • Stoichiometry: Use 2.5–3.0 equivalents of Formaldehyde (37% aq) and 1.5 equivalents of

      
      .
      

Q2: My reaction stalled. Can I heat it? Warning: Heating promotes Eschweiler-Clarke conditions, which are effective but harsh. For chiral amino acids, heating increases the risk of racemization at the alpha-carbon (


) via enolization, especially if the carboxyl group is esterified.
  • Recommendation: Stir at room temperature for 12–16 hours. If sluggish, add catalytic

    
     (10 mol%) to activate the imine.
    
Module B: Preventing Lactamization (The "M-18" Peak)

Context: The formation of a 5-membered lactam ring (pyrrolidinone) is thermodynamically favorable for DAB derivatives.

Q3: I see a peak at [M-18] in my LC-MS. What is it, and how do I stop it? Analysis: This is the lactam. It occurs when the


-nitrogen attacks the 

-carbonyl. The Fix:
  • Steric Bulk: Ensure the

    
    -carboxyl is protected as a tert-butyl ester  (OtBu) during the methylation step. The bulky t-butyl group sterically hinders the attack from the gamma-nitrogen.
    
  • Order of Operations: Do not deprotect the ester until the very final step.

  • Acidic Deprotection: When removing the Boc/tBu groups, use TFA/DCM or HCl/Dioxane . Avoid basic workups after deprotection, as the free base form of the amino acid spontaneously lactamizes in solution. Isolate as the dihydrochloride or trifluoroacetate salt .

Lactamization Linear Linear Precursor (Gamma-NMe2, Alpha-COOR) Transition Nucleophilic Attack (Gamma-N attacks C=O) Linear->Transition Basic pH or Heat Lactam Lactam Product [M-18] (Dead End) Transition->Lactam -ROH

Figure 2: Lactamization pathway. This side reaction is irreversible under mild conditions and destroys yield.

Module C: Purification of Zwitterions

Context: The product is highly polar and water-soluble. Traditional ethyl acetate/water extraction results in 0% isolated yield.

Q4: I cannot extract the product from the aqueous layer. How do I isolate it? Standard Protocol: Do not attempt liquid-liquid extraction. Recommended Workflow:

  • Evaporation: Remove organic solvents (MeOH/DCM) under reduced pressure.

  • Ion Exchange Chromatography (The Gold Standard):

    • Use Dowex 50W X8 (H+ form) resin.

    • Load the aqueous crude mixture onto the column.

    • Wash with

      
       to remove non-basic impurities (salts, excess formaldehyde).
      
    • Elute the product with 1M to 2M

      
        (Ammonium Hydroxide).
      
    • Note: The dimethylamino group makes the molecule more basic than standard amino acids; ensure the ammonia concentration is high enough to displace it.

  • Lyophilization: Freeze-dry the ammonia fractions immediately. Do not use heat to remove water (risk of lactamization).

Optimized Experimental Protocol (Route A)

Objective: Synthesis of (S)-2-amino-4-(dimethylamino)butanoic acid dihydrochloride.

StepReagent/ConditionCritical ParameterYield Impact
1. Starting Material Boc-Dab(Z)-OHUse Z (Cbz) on gamma, Boc on alpha.Orthogonal protection is vital.
2. Esterification t-Butyl 2,2,2-trichloroacetimidateForm t-Butyl ester .Prevents lactamization later.
3. Gamma-Deprotection

, Pd/C
Remove Z group.Quantitative yield expected.[7][8]
4. Reductive Methylation HCHO (3 eq),

(1.5 eq), MeOH, AcOH
pH 5.5 , 0°C to RT.Controls mono- vs di-methylation.
5. Global Deprotection 4M HCl in DioxaneAnhydrous conditions.Removes Boc and tBu simultaneously.
6. Isolation PrecipitationAdd cold

to the HCl solution.
Precipitates the HCl salt directly.

Self-Validating Checkpoint: At Step 6, the product should precipitate as a white hygroscopic solid. If it remains an oil, add a seed crystal or triturates with pentane. Do not introduce water at this stage, or you will be forced to use the Dowex column method described in Module C.

References

  • DAB Synthesis & Protection: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard protocols for Boc/Cbz orthogonal protection).
  • Reductive Amination Protocols

    • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904. Link

  • Prevention of Lactamization in DAB Derivatives

    • Article: Stereospecificity of 2,4-diaminobutyric acid with respect to inhibition of GABA uptake. Discusses the stability and cyclization risks of DAB isomers.

  • Purification of Zwitterionic Amino Acids

    • Methodology: Separ

      
      -Amino Acids Using Zwitterionic Exchangers. Highlights the difficulty of separating polar amino acids and the utility of ion exchange.[9] 
      
  • Industrial Synthesis Context (Patent)

    • CN112457218B: Synthesis method of 2, 4-diaminobutyric acid derivative. Describes the homoserine to DAB conversion and protection strategies.

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of Peptides Containing 2-Amino-4-(dimethylamino)butanoic acid

Welcome to the Technical Support Center. As application scientists, we frequently encounter solubility bottlenecks when working with unnatural basic amino acids.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter solubility bottlenecks when working with unnatural basic amino acids. Incorporating 2-Amino-4-(dimethylamino)butanoic acid (often abbreviated as Dab(NMe2)) into a peptide sequence introduces unique physicochemical challenges.

While the tertiary amine side chain is protonated at physiological pH (carrying a +1 charge), the two methyl groups introduce significant steric bulk and local hydrophobicity[1]. Furthermore, during standard Fmoc solid-phase peptide synthesis (SPPS), the peptide is cleaved using trifluoroacetic acid (TFA). The bulky, highly electronegative TFA counter-ion forms a tight, hydrophobic ion pair with the dimethylammonium side chain. This specific ion-pairing drastically reduces aqueous solubility, often leading to opalescent suspensions, microscopic hydrogels, or complete aggregation[2].

This guide provides field-proven, self-validating methodologies to bypass these issues and recover your peptide without compromising its structural integrity.

Diagnostic Matrix: Predicting Solubility Behavior

Before adding any solvent, you must evaluate the overall amino acid composition of your peptide. Assign a value of -1 to acidic residues (D, E, C-terminal COOH) and +1 to basic residues (K, R, H, N-terminal NH2, and Dab(NMe2)). Use the matrix below to diagnose the root cause of the solubility issue and select the primary intervention.

Peptide Net Charge (pH 7.0)Hydrophobic ContentPrimary Cause of InsolubilityRecommended Solubilization Strategy
Positive (> +1) < 25%TFA ion-pairing with tertiary amineProtocol A: 10-20% Acetic Acid[3]
Neutral (0) 25 - 50%Hydrophobic collapse & steric bulkProtocol B: Co-solvents (DMSO/DMF)[4]
Negative (< -1) < 25%Isoelectric precipitation0.1 M Ammonium Bicarbonate (pH ~7-8)
Any Charge > 50%Severe aggregation / Beta-sheet formationProtocol C: Counter-Ion Exchange + Urea[5]
Solubilization Workflow

Do not commit your entire peptide batch to a single solvent. Always test solubility on a small aliquot (e.g., 1 mg) to prevent irreversible aggregation or loss of material[6].

Workflow Start Lyophilized Peptide (TFA Salt) TestH2O Test in LC-MS H2O (1 mg/mL Aliquot) Start->TestH2O Check1 Fully Dissolved? TestH2O->Check1 Acidic Add 10-20% Acetic Acid (Protonate Amine) Check1->Acidic No Dilute Dilute to Working Conc. (Verify OD280) Check1->Dilute Yes Check2 Fully Dissolved? Acidic->Check2 Organic Add 5-10% DMSO/DMF (Disrupt Hydrophobicity) Check2->Organic No Check2->Dilute Yes Check3 Fully Dissolved? Organic->Check3 Check3->Dilute Yes Exchange Perform TFA to Acetate Counter-Ion Exchange Check3->Exchange No

Fig 1. Decision tree for solubilizing Dab(NMe2)-containing peptides based on empirical testing.

Step-by-Step Experimental Protocols
Protocol A: The Acidic Shift (For Basic Peptides)

Adding 10-20% acetic acid lowers the pH well below the pKa of the tertiary amine (~9.5), ensuring complete protonation. Furthermore, the acetate ion acts as a more hydrophilic counter-ion compared to residual TFA, disrupting the hydrophobic ion-pairing[4].

  • Aliquot: Weigh 1 mg of lyophilized peptide into a sterile microcentrifuge tube.

  • Initial Hydration: Add 100 µL of LC-MS grade water. Vortex for 30 seconds[6].

  • Self-Validation Check 1: Centrifuge at 10,000 x g for 2 minutes. If a pellet forms or the solution remains cloudy, proceed to step 4.

  • Acidification: Add 10% (v/v) glacial acetic acid dropwise (up to 20% final volume) while vortexing.

  • Sonication: Place the tube in a water bath sonicator for 3-5 minutes at room temperature to break up microscopic aggregates.

  • Self-Validation Check 2: Visually inspect against a dark background. Measure the absorbance at 280 nm (if Trp/Tyr are present) of the supernatant versus the total suspension to confirm >95% solubilization.

Protocol B: Organic Co-Solvent Solubilization (For Hydrophobic Peptides)

If the peptide contains >25% hydrophobic residues, the dimethyl groups of Dab(NMe2) will exacerbate hydrophobic collapse. Organic solvents are required to disrupt these intermolecular forces[5].

  • Solvent Addition: To 1 mg of peptide, add 50 µL of pure, anhydrous DMSO or DMF. Ensure the peptide completely dissolves at this stage[4].

  • Aqueous Dilution: Slowly add LC-MS grade water or your desired assay buffer dropwise while vortexing continuously, until you reach the target concentration.

  • Self-Validation Check: Ensure the final concentration of DMSO remains below 5-10% to prevent toxicity in cell-based assays[4]. If the peptide crashes out during aqueous dilution, you must proceed to Protocol C.

Protocol C: TFA Counter-Ion Exchange (The Lyophilization Method)

Residual TFA from SPPS is a primary culprit for poor solubility in basic peptides. Exchanging TFA for a more hydrophilic chloride ion is often mandatory.

  • Dissolution: Dissolve the peptide in 0.1 M HCl at a concentration of 1-2 mg/mL. The strong acid ensures full protonation, and mass action drives the displacement of TFA.

  • Evaporation: Lyophilize the solution completely to remove volatile trifluoroacetic acid.

  • Iteration: Repeat the dissolution in 0.1 M HCl and lyophilization two more times.

  • Final Wash: Dissolve the resulting powder in LC-MS grade water and lyophilize one final time to remove residual HCl.

  • Self-Validation Check: Re-attempt solubilization in water. Verify the complete removal of TFA by running a 19F-NMR scan (confirming the disappearance of the -75 ppm peak) or via RP-HPLC.

Frequently Asked Questions (FAQs)

Q1: Why does my peptide form a gel when I add water, even though it has a net positive charge? A: Gelation is a hallmark of extensive intermolecular hydrogen bonding and hydrophobic interactions. The dimethylamino group of Dab(NMe2) acts as a hydrophobic node. When paired with TFA, these nodes self-assemble into extended networks, trapping water and forming a hydrogel. Sonication combined with a dilute acid (Protocol A) is required to break this network.

Q2: Can I use alkaline buffers (e.g., Ammonium Hydroxide) to dissolve this peptide? A: It is highly discouraged unless the peptide has a net negative charge (< -1)[3]. Raising the pH above 8.0 will deprotonate the tertiary amine of Dab(NMe2), rendering the side chain entirely uncharged and highly lipophilic, which will almost certainly cause immediate precipitation. Additionally, if your sequence contains Cysteine, alkaline pH promotes unwanted disulfide bond formation[4].

Q3: Does the position of Dab(NMe2) in the sequence affect solubility? A: Yes. If Dab(NMe2) is placed adjacent to other bulky hydrophobic residues (like Trp, Phe, or Ile), it creates a continuous hydrophobic patch that drives aggregation. If you are designing the peptide, consider placing Dab(NMe2) next to hydrophilic residues (like Ser or Gln) to improve solvation[5].

Mechanistic Pathway of Aggregation

Understanding the physical chemistry of your peptide is the first step in troubleshooting. The diagram below illustrates the causality between the molecular structure of Dab(NMe2) and macroscopic aggregation, alongside the targeted chemical interventions used to resolve it.

Mechanism cluster_0 Aggregation Drivers cluster_1 Solubilization Interventions TFA TFA Counter-Ion Ion-Pairing Agg Insoluble Peptide Aggregate/Gel TFA->Agg Steric Dimethyl Group Steric Bulk Steric->Agg Hydrophobic Hydrophobic Collapse Hydrophobic->Agg Protonation pH Adjustment (< pH 6.0) Agg->Protonation Exchange Acetate/HCl Exchange (Remove TFA) Agg->Exchange Solvent Co-solvents (DMSO/DMF) Agg->Solvent Soluble Solvated Monomeric Peptide Protonation->Soluble Exchange->Soluble Solvent->Soluble

Fig 2. Mechanistic drivers of Dab(NMe2) peptide aggregation and targeted chemical interventions.

References
  • JPT Peptide Technologies. Peptide Solubilization. Available at:[Link][5]

  • Bio Basic. Peptide Solubility | Peptide Synthesis. Available at:[Link][4]

  • Google Patents. WO2016036794A1 - Conjugates comprising cell-binding agents and cytotoxic agents. Available at:[1]

  • National Institutes of Health (PMC). A straightforward methodology to overcome solubility challenges for N-terminal cysteinyl peptide segments used in native chemical ligation. Available at:[Link][2]

Sources

Troubleshooting

Removing impurities from crude 2-Amino-4-(dimethylamino)butanoic acid preparations

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to help researchers and drug development professionals resolve common bottlenecks encountered during...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to help researchers and drug development professionals resolve common bottlenecks encountered during the isolation of crude 2-Amino-4-(dimethylamino)butanoic acid.

Because this unnatural amino acid possesses an


-amino group, a carboxylic acid, and a tertiary 

-amine, its amphoteric nature requires precise control over pH and ionic strength. This guide provides field-proven FAQs, quantitative performance data, and self-validating protocols to ensure high-purity recovery.
Logical Workflows & Charge State Dynamics

To successfully purify this molecule, you must manipulate its charge state. The diagrams below illustrate the purification workflow and the molecule's pH-dependent charge transitions.

Workflow A Crude Preparation (Target, Salts, DMA, Neutral AAs) B pH Adjustment (pH 4.5) (Target is +1, Neutrals are 0) A->B C Cation Exchange (NH4+ form) (Binds Basic Compounds) B->C D Aqueous Wash (Removes Neutrals & Salts) C->D Flow-through E Ammonia Elution (Elutes Target & DMA) C->E Bound Fraction F Vacuum Concentration (Evaporates Volatile DMA) E->F G Isoelectric Crystallization (pH ~9.5 + Anti-solvent) F->G H Pure 2-Amino-4-(dimethylamino) butanoic acid G->H

Figure 1: Purification workflow for 2-Amino-4-(dimethylamino)butanoic acid using IEC and crystallization.

ChargeStates LowPH Acidic pH (< 2.0) Net Charge: +2 (Binds strongly to SAC) MidPH Weakly Acidic pH (4.0-5.0) Net Charge: +1 (Ideal for IEC Loading) LowPH->MidPH Add Base IsoPH Isoelectric Point (pH ~9.5) Net Charge: 0 (Ideal for Crystallization) MidPH->IsoPH Add Base HighPH Basic pH (> 11.0) Net Charge: -1 (Soluble Anion) IsoPH->HighPH Add Base

Figure 2: Charge state transitions of 2-Amino-4-(dimethylamino)butanoic acid based on pH.

Troubleshooting FAQs

Q1: Why is my target molecule co-eluting with neutral amino acid impurities during cation exchange chromatography? Causality: At neutral pH, basic amino acids like 2-Amino-4-(dimethylamino)butanoic acid possess a net positive charge, while neutral amino acids are zwitterionic (net zero charge). If the loading buffer's pH is too low (e.g., pH < 2.0), the


-carboxylate groups of neutral amino acids become protonated, giving them a net positive charge. This causes them to bind to the Strongly Acidic Cation (SAC) resin alongside your target, leading to co-elution [[1]]().
Solution: Adjust your sample loading pH to 4.0–5.0. In this weakly acidic range, neutral amino acids remain zwitterionic and flow through the column, while the target basic amino acid retains its +1 charge and binds selectively 2.

Q2: How do I separate unreacted dimethylamine (DMA) from the target amino acid? Causality: Both DMA and the target molecule are basic amines. During cation exchange chromatography, both will bind to the resin and subsequently co-elute when displaced by an alkaline eluent like aqueous ammonia 3. Solution: Exploit their difference in volatility. DMA is highly volatile. After eluting the basic fractions with 1M aqueous ammonia, subject the eluate to vacuum concentration (rotary evaporation) at 45°C. The excess ammonia and free dimethylamine will co-evaporate, leaving the non-volatile amino acid behind.

Q3: The product forms an oil instead of crystallizing during isoelectric precipitation. How can I induce crystallization? Causality: Amphoteric molecules with flexible aliphatic chains often undergo liquid-liquid phase separation ("oiling out") instead of nucleating when supersaturation is achieved too rapidly, or when residual inorganic salts disrupt the hydrogen bonding network. Solution: Perform the isoelectric precipitation slowly. Dissolve the concentrated residue in minimal water and adjust exactly to its isoelectric point (pI


 9.5). Instead of crashing it out with cold ethanol, heat the aqueous solution to 60°C, add a miscible anti-solvent (like absolute ethanol) dropwise until the cloud point is reached, and cool slowly at 1°C/min.

Q4: I cannot detect the impurities accurately using standard UV-HPLC. What is the recommended analytical method? Causality: 2-Amino-4-(dimethylamino)butanoic acid lacks a conjugated pi-system or aromatic ring, meaning it lacks a strong chromophore. Standard UV detection at 210 nm is highly susceptible to baseline drift from buffer salts and offers poor sensitivity. Solution: Utilize pre-column derivatization. Reacting the primary


-amino group with (dimethylamino)azobenzenesulfonyl chloride (DABS-Cl) introduces a strong chromophore, allowing for highly accurate reverse-phase HPLC quantification of both the target and unreacted primary amino acid impurities at 436 nm 4.
Quantitative Comparison of Purification Strategies

To assist in scaling up your purification, refer to the following performance metrics based on standard industrial implementations:

Purification StrategyTarget Impurity RemovedTypical YieldFinal PurityScalability
SAC Chromatography Neutral AAs, Inorganic Cations85–90%>95%High
Isoelectric Crystallization Soluble salts, Color bodies70–80%>99%High
Electrodialysis Inorganic salts (Desalting)>95%N/AMedium
Preparative RP-HPLC Closely related structural analogs50–60%>99.5%Low
Self-Validating Experimental Protocols
Protocol 1: Cation-Exchange Chromatographic Cleanup

This protocol isolates the basic amino acid from neutral/acidic byproducts and inorganic salts.

  • Resin Preparation : Swell strongly acidic cation exchange resin (e.g., Dowex 50WX8) in DI water. Convert to the NH4+ form by washing with 1M NH4OH, followed by DI water until the effluent is neutral.

    • Pre-validation: Check the resin capacity (meq/mL) against the estimated basic amine load to prevent column overloading.

  • Sample Loading : Dissolve the crude 2-Amino-4-(dimethylamino)butanoic acid in water. Adjust the pH to 4.5 using dilute acetic acid. Load onto the column at a flow rate of 1–2 Column Volumes (CV)/hour.

  • Washing : Wash the column with 3–5 CV of DI water to remove uncharged and anionic impurities.

    • In-process validation: Spot the flow-through on a silica TLC plate and stain with ninhydrin. A lack of purple spots confirms that the basic amino acid is fully retained on the column.

  • Elution : Elute the target basic amino acid using 1M aqueous ammonia. Collect fractions.

    • Post-validation: Monitor the eluate pH; the target elutes only when the effluent pH rises above 9.0.

  • Concentration : Pool ninhydrin-positive fractions and concentrate under vacuum at 45°C to remove ammonia and volatile amines.

Protocol 2: Isoelectric Crystallization

This protocol yields the final >99% pure zwitterionic solid.

  • Dissolution : Dissolve the concentrated, ammonia-free residue from Protocol 1 in a minimum volume of deionized water.

    • Pre-validation: Ensure the concentrated residue is completely free of ammonia odor before dissolution, as residual ammonia artificially shifts the isoelectric point.

  • pH Adjustment : Carefully adjust the pH to 9.5 (the calculated isoelectric point) using 1M HCl or 1M NaOH under continuous stirring.

  • Anti-solvent Addition : Heat the solution to 60°C. Slowly add absolute ethanol dropwise until a faint, persistent turbidity is observed (the cloud point).

    • In-process validation: Measure the pH of the mother liquor continuously. It must remain strictly at 9.5 during anti-solvent addition. A shift indicates incomplete precipitation or buffering interference.

  • Annealing : Hold the temperature at 60°C for 30 minutes to allow initial nucleation, then cool to 4°C at a controlled rate of 1°C/min.

  • Isolation : Filter the resulting crystals under vacuum, wash with cold absolute ethanol, and dry in a vacuum desiccator over P2O5.

    • Post-validation: Determine the moisture content of the final dried crystals via Karl Fischer titration to ensure complete removal of the hydration sphere.

References
  • Source: nih.
  • Source: chromtech.
  • Source: diaion.
  • Source: US Pharmacopeia (USP)

Sources

Optimization

Technical Support Center: Optimizing N,N-Dimethylation of 2,4-Diaminobutyric Acid (DAB)

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, medicinal chemists, and drug development professionals working on the structural modification of peptides, lipopeptides (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, medicinal chemists, and drug development professionals working on the structural modification of peptides, lipopeptides (e.g., polymyxins, occidiofungin analogs[1]), and the synthesis of specialized protecting groups like Dde.

The selective N,N-dimethylation of 2,4-diaminobutyric acid (DAB) presents unique chemo- and regioselectivity challenges. Because DAB possesses both an


-amine and a 

-amine, global methylation strategies often lead to complex mixtures or quaternary ammonium salts. This guide provides a self-validating methodology, mechanistic troubleshooting, and quantitative parameters to ensure high-yield, site-specific dimethylation.

Mechanistic Workflow & Strategy

To achieve selective N


,N

-dimethylation, the

-amine must be transiently masked, followed by a controlled reductive amination[2]. Direct alkylation (e.g., using methyl iodide) is strongly discouraged as it lacks the chemoselectivity required to prevent over-alkylation to the quaternary amine state.

DAB_Dimethylation_Workflow A Starting Material: 2,4-Diaminobutyric Acid (DAB) B Regioselective Protection (e.g., Fmoc-OSu or Cu(II) Chelation) A->B Mask alpha-amine C alpha-Protected DAB B->C D Reductive Amination (Aqueous HCHO) C->D Condensation E Iminium Ion Intermediate D->E F Hydride Reduction (NaBH3CN or NaBH(OAc)3) E->F Hydride Transfer G alpha-Protected N,N-Dimethyl-DAB F->G H Deprotection & Purification G->H Cleavage I Target Compound: N,N-Dimethyl-DAB H->I

Workflow for the regioselective N,N-dimethylation of 2,4-diaminobutyric acid via reductive amination.

Standard Operating Procedure: N ,N -Dimethylation via Reductive Amination

This protocol utilizes an


-protected DAB substrate (e.g., Fmoc-Dab-OH) to ensure exclusive reactivity at the 

-amine. The system is self-validating: by monitoring the pH and the intermediate mass shifts, you can predict the reaction's success before the final workup.

Step-by-Step Methodology:

  • Substrate Solubilization: Dissolve 1.0 equivalent of

    
    -Fmoc-Dab-OH in a mixture of Methanol/Water (8:2 v/v). Causality: A mixed aqueous-organic solvent system is required to solubilize both the hydrophobic Fmoc-protected amino acid and the highly polar aqueous formaldehyde[3].
    
  • Imine Condensation: Add 2.5 equivalents of 37% aqueous formaldehyde (HCHO). Stir at room temperature for 30 minutes. Causality: Excess formaldehyde drives the equilibrium toward the carbinolamine and subsequent iminium ion. Limiting to 2.5 eq prevents the exhaustion of the reducing agent in side reactions[2].

  • Hydride Reduction: Cool the reaction vessel to 0 °C. Portion-wise, add 2.5 equivalents of Sodium Cyanoborohydride (

    
    ). Causality: Lower temperatures control the exothermic hydride transfer and minimize the competing reduction of free formaldehyde to methanol.
    
  • pH Optimization (Critical Control Point): Add glacial acetic acid dropwise until the pH stabilizes at 5.5. Causality: The iminium ion must be protonated to be sufficiently electrophilic for hydride attack. However, if the pH drops below 4.0, the cyanoborohydride reagent will rapidly decompose, halting the reaction[4].

  • In-Process Validation: After 2 hours, sample the reaction for LC-MS analysis. You should observe a mass shift corresponding to

    
     (relative to the starting material) indicating successful dimethylation.
    
  • Quenching & Workup: Once conversion is >95%, quench the reaction by adding saturated aqueous

    
    . Extract with Ethyl Acetate (EtOAc), wash with brine, dry over 
    
    
    
    , and concentrate under reduced pressure.

Quantitative Data: Selection of Reducing Agents

The choice of reducing agent fundamentally alters the chemoselectivity and byproduct profile of your reductive amination. Use the table below to select the optimal reagent for your specific DAB derivative.

Reducing AgentOptimal pH RangeRelative Hydride ReactivityCyanomethyl Byproduct RiskRecommended Use Case

4.0 - 5.0Low0% Non-aqueous environments; highly sensitive substrates[4].

6.0 - 8.0ModerateUp to 25% Aqueous environments; solid-phase peptide resin modifications[2].

> 8.0High0%Not recommended. Rapidly reduces aldehydes to alcohols before imine formation.

Troubleshooting & FAQs

Q1: Why am I observing the formation of quaternary ammonium salts (over-methylation)?

Causality: Over-methylation occurs when the local concentration of the alkylating agent is too high, or when highly reactive electrophiles (like methyl iodide) are used instead of reductive amination. In Eschweiler-Clarke or reductive amination setups, an excessive molar ratio of formaldehyde (>4.0 eq) combined with prolonged reaction times forces the tertiary amine to react further. Solution: Strictly control your stoichiometry. Use exactly 2.2 to 2.5 equivalents of formaldehyde and reducing agent per primary amine. Ensure the reaction is quenched immediately upon completion (verified via LC-MS).

Q2: I am detecting a +39 Da mass shift in my LC-MS. What is causing this byproduct?

Causality: You are observing an N-cyanomethyl (


) byproduct. When using 

as the reducing agent, free cyanide ions are released into the solution. These cyanide ions act as strong nucleophiles and can attack the iminium intermediate, competing with the hydride transfer[5]. Solution: You have two self-validating corrective paths:
  • Switch Reagents: Transition to Sodium Triacetoxyborohydride (

    
    ), which does not generate cyanide[4].
    
  • Scavenge Cyanide: If you must use

    
     (e.g., for aqueous solubility reasons), add a catalytic amount of transition metal salts like 
    
    
    
    to the reaction buffer. The nickel complexes with the free cyanide ions, suppressing the formation of the cyanomethyl byproduct and restoring your methylation yield[5].
Q3: How do I achieve regioselectivity if I don't want to use standard Fmoc/Boc protecting groups?

Causality: The


-amine of DAB is sterically less hindered and slightly more nucleophilic than the 

-amine. However, this inherent difference is not sufficient to achieve >95% regioselectivity without physical masking[6]. Solution: If orthogonal protecting groups (like Fmoc-Dab-OH) are unavailable, utilize Copper(II) chelation. By reacting unprotected DAB with Copper(II) carbonate (

), the

-amine and the adjacent carboxylate group form a stable, bidentate chelate complex. This physically shields the

-position, leaving the

-amine fully exposed for reductive amination. Post-reaction, the copper is easily removed using a chelating resin or

gas.
Q4: Why did my reductive amination fail when I moved from a solution-phase to a solid-phase peptide synthesis (SPPS) resin?

Causality: Solid-phase resins (like Wang or Rink Amide) create a microenvironment that restricts mass transfer and alters local pH. Furthermore,


 has poor solubility and diffusion rates within the hydrophobic resin matrix.
Solution:  For on-resin dimethylation of DAB residues, revert to the Borch and Hassid modification: use a formaldehyde–cyanoborohydride system in Dimethylformamide (DMF) with 1% acetic acid[2]. The 

diffuses much more efficiently through the swollen peptide resin, allowing complete methylation within 1 hour[2].

References

  • Frontiers in Microbiology - Synthesis and characterization of semisynthetic analogs of the antifungal occidiofungin URL:[Link][1]

  • The Journal of Organic Chemistry (ACS) - Synthesis of β,β-Dimethylated Amino Acid Building Blocks Utilizing the 9-Phenylfluorenyl Protecting Group URL:[Link][6]

  • MDPI - Review of Modern Eschweiler–Clarke Methylation Reaction URL:[Link][2]

  • Biochemical Journal (via ResearchGate) - Reductive methylation of proteins with sodium cyanoborohydride. Identification, suppression and possible uses of N-cyanomethyl by-products URL:[Link][5]

  • Scientific Reports (PMC / NIH) - Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions URL:[Link][4]

Sources

Troubleshooting

Stability of 2-Amino-4-(dimethylamino)butanoic acid under acidic conditions

The following Technical Support Guide is structured as a dynamic knowledge base for researchers working with 2-Amino-4-(dimethylamino)butanoic acid . Status: Operational | Topic: Stability in Acidic Media & Handling | Re...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is structured as a dynamic knowledge base for researchers working with 2-Amino-4-(dimethylamino)butanoic acid .

Status: Operational | Topic: Stability in Acidic Media & Handling | Ref: TS-DAB-Me2

Executive Summary

2-Amino-4-(dimethylamino)butanoic acid (often abbreviated as N,N-dimethyl-DAB or Dab(Me)2 ) is a non-canonical amino acid featuring a tertiary amine on the side chain. Unlike its primary amine analogue (DAB) or Ornithine, this molecule exhibits exceptional stability against lactamization under acidic conditions due to the exhaustive methylation of the side-chain nitrogen.

This guide addresses the three most common inquiries: chemical stability during peptide cleavage (TFA), handling hygroscopic salts, and troubleshooting chromatographic anomalies.

Module 1: Acid Stability & Chemical Behavior

The Core Question: Is it stable in TFA/HF?

Verdict: YES. Unlike 2,4-diaminobutyric acid (DAB), which rapidly cyclizes to form a lactam (2-pyrrolidone derivative) under acidic or basic stress, 2-Amino-4-(dimethylamino)butanoic acid is chemically blocked from this degradation pathway.

The Mechanistic Logic (Why it works)

Researchers often fear "DAB-like" instability. However, the degradation mechanism requires a nucleophilic attack by the side-chain nitrogen onto the carbonyl carbon.

  • DAB (Primary Amine): Has protons to lose. Attacks the carbonyl

    
     loses water 
    
    
    
    forms stable Lactam .
  • Dab(Me)2 (Tertiary Amine): The side chain nitrogen is fully substituted (

    
    ). It has no proton to release. To form a lactam, it would have to form a high-energy Quaternary Acylammonium  salt, which is thermodynamically unfavorable and hydrolyzes immediately back to the open chain in aqueous/acidic media.
    

Visualizing the Stability Mechanism:

StabilityMechanism DAB DAB (Primary Amine) Side Chain: -NH2 Lactam Stable Lactam (Irreversible Degradation) DAB->Lactam Acid/Base Cyclization Target Dab(Me)2 (Tertiary Amine) Side Chain: -N(Me)2 Quat Quaternary Acylammonium (High Energy / Unstable) Target->Quat Sterically Forbidden Safe Remains Linear (Stable in Acid) Target->Safe TFA Treatment Quat->Safe Immediate Hydrolysis

Figure 1: Mechanistic comparison showing why Dab(Me)2 resists the cyclization pathway common to DAB.

Module 2: Troubleshooting & FAQs

Category A: Synthesis & Cleavage (SPPS)

Q1: I am using 95% TFA for peptide cleavage. Will the dimethylamino group degrade?

  • Answer: No. The tertiary amine will simply protonate to form an ammonium salt (

    
    ). This positive charge actually protects the nitrogen from oxidation (N-oxide formation) during cleavage.
    
  • Action Item: Ensure you use standard scavengers (water/TIPS) to prevent alkylation from other residues (like Trp/Met), but the Dab(Me)2 itself does not require special scavengers.

Q2: My coupling efficiency is low during SPPS. Why?

  • Root Cause: The tertiary amine side chain is basic. If you are using the HCl salt of the amino acid without enough base (DIEA/NMM) in the coupling mixture, the tertiary amine may act as a "proton sponge," affecting the pH of the activation micro-environment.

  • Protocol Fix:

    • Use Fmoc-Dab(Me)2-OH (zwitterion) if possible.

    • If using the HCl salt, ensure you add 2.0 equivalents of DIEA relative to the amino acid before adding the coupling reagent (HATU/HBTU).

    • Note: The bulky dimethyl group adds steric hindrance. Use stronger coupling reagents (HATU or HOAt) rather than standard DIC/HOBt.

Category B: Storage & Physical Handling

Q3: The material arrived as a sticky oil or gum, but the CoA says "Solid". Is it degraded?

  • Answer: Likely not. 2-Amino-4-(dimethylamino)butanoic acid (especially as an HCl or TFA salt) is extremely hygroscopic . Exposure to ambient humidity for even minutes can cause it to deliquesce (absorb enough water to dissolve itself).

  • Recovery Protocol:

    • Dissolve the gum in a minimal amount of dry methanol.

    • Precipitate by adding cold diethyl ether.

    • Filter rapidly under nitrogen or dry under high vacuum (< 0.1 mbar) for 24 hours.

    • Storage: Store at -20°C in a tightly sealed vial with desiccant.

Category C: Analytical (HPLC/LC-MS)

Q4: I see severe peak tailing on my HPLC. Is the compound impure?

  • Answer: Tailing is a signature artifact of tertiary amines interacting with residual silanol groups (

    
    ) on silica-based C18 columns. It does not necessarily indicate impurity.
    
  • Troubleshooting Matrix:

ParameterRecommended AdjustmentReason
Mobile Phase pH Low (pH < 3.0) Protonates silanols (

), reducing interaction with the amine.
Modifier 0.1% TFA or Formic Acid Ion-pairing agents mask the positive charge. TFA is superior for peak shape.
Column Choice End-capped C18 or C18 with embedded polar groups "Base-deactivated" columns are designed specifically for this issue.
Temperature 40°C - 50°C Higher temperature improves mass transfer and sharpens basic peaks.

Module 3: Experimental Validation Data

Standard Stability Profile
ConditionDurationOutcomeNotes
95% TFA / 2.5% H2O 24 HoursStable No lactam or cleavage observed.
6N HCl, 110°C 24 HoursStable Standard protein hydrolysis conditions; molecule remains intact.
10% Piperidine (DMF) 2 HoursStable Stable to Fmoc deprotection conditions.
Air Exposure (Solid) 1 WeekHygroscopic Change Physical state change (solid

gum) but chemical integrity maintained.
Mass Spectrometry Identification
  • Formula:

    
    
    
  • Monoisotopic Mass: 146.1055 Da

  • Observed Ion [M+H]+: 147.11 Da

  • Key Fragment: Loss of dimethylamine side chain (

    
    ) is a common fragmentation pathway in MS/MS.
    

References

  • PubChem. 4-(Dimethylamino)butanoic acid (Compound Summary). National Library of Medicine. [Link]

  • Oregon State University. The synthesis and cyclization of 2,4-diaminobutyric acid (Thesis). (Provides comparative baseline for DAB instability). [Link]

Optimization

Technical Support Center: Coupling Strategies for 2-Amino-4-(dimethylamino)butanoic Acid

[1] Case ID: DAB-Me2-Coupling-Optimization Status: Active Guide Subject: Overcoming Steric Hindrance & Electronic Interference in -Dimethyl-DAB Couplings Executive Summary Coupling 2-Amino-4-(dimethylamino)butanoic acid...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Case ID: DAB-Me2-Coupling-Optimization Status: Active Guide Subject: Overcoming Steric Hindrance & Electronic Interference in


-Dimethyl-DAB Couplings
Executive Summary

Coupling 2-Amino-4-(dimethylamino)butanoic acid (often abbreviated as Dab(Me)2 or Dab(Me,Me) ) presents a dual challenge in peptide synthesis: steric hindrance and base-induced racemization .

Unlike standard amino acids, the


-dimethylamino group introduces significant bulk near the activation site and acts as an internal base. This guide provides a self-validating workflow to overcome these barriers, utilizing high-efficiency coupling reagents (HATU/COMU) and optimized base protocols (Collidine vs. DIPEA) to ensure high purity and yield.
Module 1: The Mechanistic Barrier

Why standard protocols fail.

  • Steric Shielding: The dimethylamino group at the

    
    -position is bulky. In solution, the side chain often folds back toward the activated carboxyl group due to hydrophobic interactions or zwitterionic attraction, physically blocking the incoming nucleophile (the amine of the growing peptide chain).
    
  • Autocatalytic Racemization: The tertiary amine on the side chain (

    
    ) can act as an intramolecular base. During activation, it facilitates the abstraction of the 
    
    
    
    -proton, leading to rapid racemization via the oxazolone (azlactone) mechanism.
  • Zwitterionic Aggregation: The molecule exists as a zwitterion in neutral solvents, reducing its effective concentration and solubility in standard DCM/DMF mixtures.

Module 2: Critical Decision Tree (Troubleshooting)

Before starting your synthesis, use this decision matrix to select the correct protocol based on your specific failure mode.

TroubleshootingTree Start Identify Failure Mode Yield Issue: Low Yield / Deletion Start->Yield Racemization Issue: High Racemization (>5%) Start->Racemization Agg Issue: Gelation / Insolubility Start->Agg CheckReagent Current Reagent? Yield->CheckReagent CheckBase Check Base Used Racemization->CheckBase Solvent Switch Solvent: NMP or DMF/DMSO (1:1) Agg->Solvent DIC DIC/HOBt CheckReagent->DIC Using HATU HATU/DIPEA CheckReagent->HATU Using Upgrade1 Upgrade to HATU or COMU (See Protocol A) DIC->Upgrade1 Upgrade2 Switch to Microwave (50°C) OR Double Couple HATU->Upgrade2 DIPEA DIPEA (Strong Base) CheckBase->DIPEA TMP Collidine (TMP) CheckBase->TMP FixBase Switch to Collidine (TMP) (See Protocol B) DIPEA->FixBase FixTemp Reduce Temp to 4°C Use Oxyma/DIC TMP->FixTemp

Caption: Diagnostic flowchart for selecting the optimal coupling strategy based on observed experimental failures.

Module 3: Optimized Coupling Protocols
Protocol A: The "Power" Method (For Steric Hindrance)

Use this when yield is the primary concern and the acceptor amine is also hindered.

Reagents:

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.[1][2]

  • Base: DIPEA (N,N-Diisopropylethylamine).[3]

  • Solvent: DMF (Anhydrous).

Procedure:

  • Stoichiometry: Use 4.0 eq of Fmoc-Dab(Me)2-OH, 3.9 eq of HATU, and 8.0 eq of DIPEA relative to resin loading.

  • Pre-activation (Critical): Dissolve the amino acid and HATU in DMF. Add DIPEA immediately before adding to the resin.[4]

    • Note: Do not pre-activate for >2 minutes. Prolonged activation of hindered amino acids with HATU can lead to guanidinylation of the amine.

  • Coupling: Add mixture to resin. Shake for 45–60 minutes at room temperature.

  • Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). If positive, proceed to Double Coupling .

Protocol B: The "Precision" Method (For Low Racemization)

Use this when preserving chirality is critical (e.g., Dab(Me)2 is in the middle of a bioactive sequence).

Reagents:

  • Coupling Agent: DIC (Diisopropylcarbodiimide) + Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).

  • Base: 2,4,6-Collidine (TMP) .[5]

  • Solvent: DMF/DCM (1:1).

Why Collidine? Collidine is a weaker base (


) than DIPEA (

). It is sufficient to neutralize the generated acid but insufficient to abstract the

-proton of the activated amino acid, significantly reducing racemization risk [1].

Procedure:

  • Stoichiometry: 3.0 eq Amino Acid, 3.0 eq DIC, 3.0 eq Oxyma Pure, 3.0 eq Collidine.

  • Pre-activation: Dissolve AA and Oxyma in solvent. Add Collidine. Cool to 0°C in an ice bath. Add DIC.[6][7]

  • Coupling: Add the cold mixture to the resin. Allow to warm to room temperature naturally over 2–4 hours .

Module 4: Comparative Data & Reagent Selection

The choice of coupling reagent dictates the success rate. The table below summarizes efficiency vs. risk for Dab(Me)2.

Reagent SystemCoupling EfficiencyRacemization RiskRecommended Use Case
HATU / DIPEA Very HighModerateStandard: Best for difficult sequences where yield is priority.
PyAOP / DIPEA HighModerateAlternative: Excellent for N-methylated acceptors.
COMU / DIPEA Very HighLowModern Standard: Safer/more soluble than HATU; easier by-product removal.
DIC / Oxyma ModerateVery Low Sensitive: Use when racemization is detected with HATU.
HBTU / DIPEA LowModerateAvoid: Insufficient for hindered

-substituted amino acids.
Module 5: Frequently Asked Questions (FAQs)

Q1: My coupling yield is still low (<80%) after double coupling with HATU. What next? A: Switch to Microwave-Assisted SPPS . Heat the reaction to 50°C (max) for 15 minutes. The thermal energy helps overcome the steric barrier of the dimethylamino group. Warning: Do not exceed 50°C, as the basic side chain will accelerate degradation at higher temperatures [2].

Q2: Can I use Fmoc-Dab(Me)2-OH without side-chain protection? A: Yes, but with caution. The tertiary amine is protonated under acidic cleavage conditions (TFA), which is fine. However, during coupling, the free tertiary amine can participate in H-bonding or act as a base. If you observe side reactions, consider using a protonated salt form (e.g., HCl salt) of the amino acid and adding exactly enough base to neutralize only the coupling acid, not the side chain.

Q3: How do I check for racemization? A: Standard C18 HPLC may not separate the D/L isomers of this specific residue. Use Marfey’s Reagent (FDAA) derivatization on a small cleavage sample, followed by LC-MS analysis. The D-isomer will elute at a distinct retention time compared to the L-isomer [3].

References
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231–247. Link

Sources

Troubleshooting

Module 1: The Retention Crisis (Solving the "Void Volume" Issue)

Welcome to the Hydrophilic Purification Center of Excellence. I am Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Hydrophilic Purification Center of Excellence.

I am Dr. Aris, your Senior Application Scientist. You are likely here because your amino acid derivatives are eluting in the void volume of your C18 column, or your peaks look like amorphous blobs rather than sharp Gaussian distributions.

The purification of hydrophilic amino acid derivatives (e.g., glycosylated, phosphorylated, or short polar peptides) presents a "Polarity Paradox": standard purification platforms (Reverse Phase C18) rely on hydrophobicity, which these molecules lack.

Below is your adaptive technical guide. We do not use rigid templates here; we use logic derived from physicochemical first principles.

The Problem: You inject your sample onto a C18 column, and the target compound elutes immediately (t0), often co-eluting with salts and injection solvent.

The Causality: Standard RPLC (Reverse Phase Liquid Chromatography) relies on hydrophobic adsorption.[1] Hydrophilic amino acid derivatives (LogP < -1) prefer the aqueous mobile phase over the hydrophobic C18 stationary phase. There is no thermodynamic incentive for them to bind.

The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) Do not force C18 to work. Switch to HILIC. In HILIC, the stationary phase is polar (Amide, Silica, or Zwitterionic), and the mobile phase is high-organic (typically Acetonitrile).[2]

Mechanism of Action: HILIC works via partitioning , not just adsorption.[3] A water-rich layer forms on the surface of the polar stationary phase.[4] Your hydrophilic analyte partitions into this stagnant water layer.

HILIC Method Development Protocol
  • Column Selection: Start with an Amide-bonded phase . It offers the best stability and peak shape for amino acids compared to bare silica [1].

  • Mobile Phases:

    • Phase A (Weak): 90% Acetonitrile / 10% Aqueous Buffer.[5]

    • Phase B (Strong): 50% Acetonitrile / 50% Aqueous Buffer.

    • Buffer: 10mM Ammonium Formate (pH 3.0) or Ammonium Acetate (pH 5.8).[4] Crucial: You must have ionic strength (buffer) to maintain the water layer and suppress secondary ionic interactions [4].

  • The "Sample Diluent" Trap (Most Common Failure Point):

    • Error: Dissolving sample in 100% water.[1] This is a "strong solvent" in HILIC and will wash your analyte down the column instantly.

    • Fix: Dissolve sample in 75-80% Acetonitrile. If insoluble, dissolve in minimal water, then dilute with Acetonitrile until just before precipitation.

Visualizing the Decision Logic:

ColumnSelection Start Analyte Characterization LogP Check LogP / Polarity Start->LogP Hydrophobic LogP > 0 (Hydrophobic) LogP->Hydrophobic Hydrophilic LogP < -1 (Hydrophilic) LogP->Hydrophilic C18 Standard C18 RPLC Hydrophobic->C18 Challenge Retention Issue? Hydrophilic->Challenge Decision Select Strategy Challenge->Decision HILIC HILIC Mode (Amide/ZIC) Decision->HILIC High Solubility in ACN IP_RPLC Ion-Pairing RPLC (C18 + TFA/HFBA) Decision->IP_RPLC Low Solubility in ACN

Figure 1: Decision matrix for selecting the correct chromatographic mode based on analyte polarity and solubility.

Module 2: Peak Shape & Selectivity (The "Blob" Problem)

The Problem: You have retention, but the peaks are broad, tailing, or splitting.

The Causality: Amino acid derivatives are often zwitterionic (containing both positive amines and negative carboxyls). Without pH control, they exist in mixed ionization states, leading to peak broadening. Furthermore, silanol interactions on the silica backbone can cause severe tailing for basic amines.

The Solution: Ion-Pairing RPLC (IP-RPLC) If HILIC is not an option (e.g., solubility issues in ACN), you must modify the C18 environment using Ion-Pairing Reagents. These reagents mask charges and add hydrophobicity to the analyte [3].

Comparative Analysis of Ion-Pairing Reagents
ReagentHydrophobicity AddedMS CompatibilityRetention EffectRecommended Use
Formic Acid (FA) LowExcellentMinimalGeneral screening; often insufficient for very polar amino acids.
Trifluoroacetic Acid (TFA) MediumPoor (Signal Suppression)StrongThe Gold Standard for UV purity. Sharpens peaks by masking silanols.[1]
Heptafluorobutyric Acid (HFBA) HighVery PoorVery Strong"Last Resort" for extremely hydrophilic peptides that flow through with TFA.

Protocol: The "TFA/ACN" System

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: Start at 0% B. Hold for 5 minutes (isocratic) to allow polar compounds to interact with the ion-pair reagent before ramping organic [2].

Warning: TFA suppresses ionization in Mass Spectrometry (LC-MS) by up to an order of magnitude. If MS sensitivity is critical, consider the "TFA Fix": Use TFA for separation, but add a post-column flow of Propionic Acid/Isopropanol to displace TFA before the MS source.

Module 3: Desalting & Recovery (The "Where did it go?" Problem)

The Problem: You purified your compound using HILIC (high salt) or IP-RPLC (non-volatile salts), but now you need a clean powder. Standard C18 desalting fails because the compound doesn't stick.

The Solution: Porous Graphitic Carbon (PGC) PGC behaves differently than C18. It retains planar, polar molecules via charge-induced interactions on the graphite surface. It is the ultimate scavenger for hydrophilic compounds [5].

Workflow: Desalting Hydrophilic Derivatives
  • Column: Porous Graphitic Carbon (e.g., Hypercarb).[6]

  • Loading: Dilute your collected fraction with water (reduce organic % to <5%). Load onto PGC.[6] Salts will pass through.

  • Washing: Wash with 100% Water (or 0.1% Formic Acid in Water).

  • Elution: Elute with 60% Acetonitrile / 40% Water.

  • Drying: Lyophilize the fraction.

Visualizing the Desalting Pathway:

DesaltingWorkflow Fraction HILIC Fraction (High Salt + ACN) Dilution Dilute with Water (Reduce ACN < 5%) Fraction->Dilution PGC_Load Load on Graphitic Carbon (PGC) Dilution->PGC_Load Waste Waste: Salts & Buffer PGC_Load->Waste Flow through Elution Elute: 60% ACN / 0.1% FA PGC_Load->Elution Step Gradient Final Pure Dry Compound Elution->Final Lyophilization

Figure 2: Workflow for removing salts from hydrophilic fractions using Porous Graphitic Carbon.

Frequently Asked Questions (Troubleshooting)

Q1: My retention times in HILIC are shifting from run to run. Why? A: You are likely not equilibrating enough. HILIC columns require a stable water layer to form on the surface.[4]

  • Fix: RPLC requires ~5-10 column volumes (CV) of equilibration. HILIC requires 20-30 CV . Ensure your "Re-equilibration" step at the end of the gradient is long enough [1].

Q2: I see a "double peak" for my single amino acid derivative. A: This is often due to "anomer separation" (if glycosylated) or slow interconversion of rotamers (e.g., Proline-containing peptides).

  • Fix: Increase the column temperature to 50°C or 60°C. Thermal energy speeds up the interconversion, merging the split peaks into a single sharp peak.

Q3: Can I use HILIC for desalting? A: No. HILIC requires salt (buffer) to function. If you run HILIC with pure water/ACN, the mechanism fails, and peak shape collapses. Use PGC (Module 3) for desalting.

References

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.Link

  • Biotage. (2023).[7] How to choose an ion pairing agent to improve your peptide purification.Link

  • Mant, C. T., & Hodges, R. S. (2002). Effects of Ion-Pairing Reagents on the Prediction of Peptide Retention in Reversed-Phase High-Performance Liquid Chromatography. Journal of Chromatography A. Link

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.[5][8]Link

  • Packer, N. H., et al. (1999). The Use of a Porous Graphitic Carbon Column for Desalting Hydrophilic Peptides.[6] Academic Press.[6] Link

Sources

Optimization

Preventing side reactions in 2-Amino-4-(dimethylamino)butanoic acid derivatives

Welcome to the Technical Support Center for advanced peptide synthesis. As a Senior Application Scientist, I frequently consult with researchers facing unexpected failures when incorporating non-proteinogenic amino acids...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced peptide synthesis. As a Senior Application Scientist, I frequently consult with researchers facing unexpected failures when incorporating non-proteinogenic amino acids.

Derivatives of 2-Amino-4-(dimethylamino)butanoic acid (Dab(N,N-diMe)) present a unique chemical challenge. The proximity of the highly nucleophilic, basic tertiary amine at the


-position to the activated 

-carboxyl group creates a perfect storm for intramolecular side reactions. This guide is designed to move beyond basic troubleshooting by explaining the mechanistic causality behind these failures and providing field-proven, self-validating protocols to ensure your synthesis succeeds.

Diagnostic Decision Tree

Before altering your synthesis strategy, identify your primary failure mode using the diagnostic workflow below.

Troubleshooting Start Symptom Observed During Synthesis Symp1 High Epimerization (>5% D-isomer) Start->Symp1 Symp2 Low Coupling Yield (Chain Termination) Start->Symp2 Symp3 Mass Adducts (+114 Da or +56 Da) Start->Symp3 Mech1 Intramolecular Base Catalyzed Racemization Symp1->Mech1 Mech2 Cyclic Acylammonium (Lactamization) Symp2->Mech2 Mech3 Quaternization of Dimethylamino Group Symp3->Mech3 Sol1 Use DIC/Oxyma Pure Avoid DIPEA/TEA Mech1->Sol1 Sol2 In Situ Activation (No Pre-activation) Mech2->Sol2 Sol3 Avoid Uronium Reagents Use Scavengers (DODT) Mech3->Sol3

Diagnostic workflow for identifying and resolving side reactions in Dab(N,N-diMe) synthesis.

Troubleshooting FAQs: Mechanistic Causality & Solutions

Q1: Why am I seeing >15% D-enantiomer incorporation when coupling Fmoc-Dab(N,N-diMe)-OH using standard HATU/DIPEA conditions? The Causality: You are observing intramolecular base-catalyzed racemization. The mechanism of racemization typically involves the abstraction of the


-hydrogen from the activated amino acid, either via direct enolization or the formation of a 5-membered oxazolone ring[1]. Because Dab(N,N-diMe) possesses a tertiary amine at the 

-position, it acts as a built-in, localized base. When you activate the

-carboxyl group with HATU, the addition of an external base like N,N-Diisopropylethylamine (DIPEA) drastically exacerbates this basic microenvironment, lowering the activation energy for proton abstraction. The Solution: Eliminate external bases. Switch to a base-free carbodiimide activation strategy using N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure. Oxyma Pure serves as an exceptional racemization suppressor and maintains a slightly acidic environment that keeps the

-amine protonated, neutralizing its basicity during the coupling event[1].

Q2: My peptide synthesis stalls completely after adding Fmoc-Dab(N,N-diMe)-OH. What causes this chain termination? The Causality: This is driven by a lactamization-type pathway. Shorter-chain basic amino acids like 2,4-diaminobutyric acid (Dab) and ornithine (Orn) are highly prone to intramolecular cyclization, forming 5-membered and 6-membered lactams, respectively[2]. Because your derivative is


-dimethylated, it cannot form a stable neutral lactam; instead, the nucleophilic dimethylamino group attacks the activated 

-carboxyl group to form a highly reactive, 5-membered cyclic acylammonium intermediate. This traps the activated species, preventing the growing peptide chain from coupling to it. The Solution: Avoid pre-activation at all costs. Add the amino acid and the coupling reagent simultaneously to the resin. By ensuring a high concentration of the resin-bound amine is present the exact moment activation occurs, the desired intermolecular peptide bond formation outcompetes the undesired intramolecular cyclization.

Q3: Mass spectrometry reveals a +114 Da adduct on my Dab(N,N-diMe) containing peptide. Where is this coming from? The Causality: The nucleophilic dimethylamino group has been quaternized by your coupling reagent. Tetramethyluronium-based reagents (such as HATU or HBTU) can react directly with unprotected nucleophilic side chains to form stable tetramethylguanidinium adducts (which correspond to a +114 Da mass shift)[3]. The Solution: Abandon uronium/aminium coupling reagents for this specific coupling step. Use phosphonium-based reagents (like PyBOP) or carbodiimides (DIC) which do not permanently alkylate tertiary amines[3].

Q4: I am seeing a +56 Da adduct after global deprotection with TFA. How do I prevent this? The Causality: During global cleavage, the acid-labile protecting groups (like Boc, tBu esters, and trityl groups) generate highly reactive carbocations (e.g., tert-butyl cations). The


-dimethylamino group acts as a scavenger for these cations, resulting in irreversible alkylation (+56 Da for a tert-butyl adduct).
The Solution:  Optimize your cleavage cocktail. You must provide a highly nucleophilic, sacrificial scavenger that outcompetes the tertiary amine. Incorporate 3,6-Dioxa-1,8-octanedithiol (DODT) or Triisopropylsilane (TIPS) into your TFA cocktail.

Quantitative Data: Reagent Selection Matrix

To build a self-validating system, you must select reagents based on empirical data. The table below summarizes the impact of various coupling environments specifically on Fmoc-Dab(N,N-diMe)-OH.

Coupling ReagentExternal Base Required?Epimerization Risk (D-Isomer %)Adduct Formation RiskExpected Coupling Yield
HATU Yes (DIPEA/NMM)High (>15%)High (+114 Da Guanidinylation)Low (<50%)
HBTU Yes (DIPEA/NMM)High (>15%)High (+114 Da Guanidinylation)Low (<50%)
PyBOP Yes (DIPEA/NMM)Moderate (5-10%)LowModerate (70-85%)
DIC / HOBt NoLow (<2%)NoneHigh (>90%)
DIC / Oxyma Pure NoMinimal (<0.5%) None Excellent (>95%)

Step-by-Step Experimental Methodologies

Protocol 1: Optimized Base-Free Coupling of Fmoc-Dab(N,N-diMe)-OH

This protocol is designed to suppress both cyclic acylammonium formation and intramolecular base-catalyzed racemization.

  • Resin Preparation: Swell the peptidyl-resin in N,N-Dimethylformamide (DMF) for 20 minutes. Ensure the N-terminal Fmoc group has been removed (e.g., using 20% Piperidine in DMF) and wash thoroughly (5x DMF).

  • Reagent Preparation: In a clean, dry vial, dissolve 4.0 equivalents of Fmoc-Dab(N,N-diMe)-OH and 4.0 equivalents of Oxyma Pure in minimal DMF to achieve a 0.2 M concentration. Do not add any base.

  • In Situ Activation: Add the amino acid/Oxyma solution directly to the resin. Immediately add 4.0 equivalents of DIC (neat or as a 1.0 M solution in DMF) to the reaction vessel.

  • Coupling: Agitate the reaction at room temperature for 60 to 90 minutes.

  • Validation: Perform a micro-cleavage of a few resin beads and analyze via LC-MS. You should observe the desired mass without +114 Da adducts. If coupling is incomplete, perform a second coupling using the exact same base-free conditions.

Protocol 2: Scavenger-Optimized Global Cleavage

This protocol prevents the quaternization of the dimethylamino group by transient carbocations during deprotection.

  • Cocktail Preparation: Prepare "Reagent K" variant cleavage cocktail: 92.5% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), 2.5% DODT, and 2.5% LC-MS grade Water.

  • Cleavage: Chill the cocktail to 0°C. Add 10 mL of the cocktail per gram of dry resin.

  • Incubation: Gently agitate at 0°C for 15 minutes, then allow the reaction to warm to room temperature for 2 hours.

  • Precipitation: Filter the resin and express the TFA solution into 10 volumes of ice-cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes to pellet the peptide, decant the ether, and wash the pellet twice more with cold ether.

  • Lyophilization: Dissolve the crude peptide in 50% Acetonitrile/Water containing 0.1% TFA and lyophilize.

References

  • PNAS. "Selective incorporation of proteinaceous over nonproteinaceous cationic amino acids in model prebiotic oligomerization reactions." Proceedings of the National Academy of Sciences, 2019. URL:[Link][2]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Characterization Guide: 2-Amino-4-(dimethylamino)butanoic Acid

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2] Executive Summary & Technical Context[2][3][4][5][6][7] 2-Amino-4-(dimethylamino)butanoic acid (hereafter...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary & Technical Context[2][3][4][5][6][7]

2-Amino-4-(dimethylamino)butanoic acid (hereafter referred to as DADBA ) is a non-proteinogenic amino acid often utilized in peptidomimetics to introduce cationic charges and enhance membrane permeability.[1] It is structurally analogous to 2,4-Diaminobutyric acid (DAB) but features a dimethylated


-amine.[1][2]

In drug development, DADBA is frequently synthesized via reductive methylation of DAB or aspartic acid derivatives.[2] A critical quality attribute (CQA) during this process is distinguishing DADBA from its mono-methylated impurities and the unreacted parent (DAB). While Mass Spectrometry (MS) confirms molecular weight, it often fails to distinguish between regioisomers (e.g.,


- vs. 

-methylation).[1][2] 1H NMR is the gold standard for this characterization because the magnetic environment of the methyl protons provides an unequivocal diagnostic handle.

This guide objectively compares the spectral performance of DADBA against its closest structural analogs: DAB (the parent) and Lysine (the homolog), focusing on resolution, quantification precision, and solvent-dependent behavior.

Comparative Spectral Analysis

The following data compares the 1H NMR spectral signatures of DADBA against standard alternatives. The "Performance" metric here refers to Analytical Resolution —the ability to quantify the molecule without signal overlap.

Table 1: Chemical Shift Comparison (Solvent: D₂O, pH ~3-5)
FeatureDADBA (Target) DAB (Parent) L-Lysine (Homolog) Analytical Implication

-CH (C2)
~3.7 - 3.9 ppm (t)3.83 ppm (t)3.75 ppm (t)Core backbone is similar; poor resolution between species.[1]

-CH₂ (C3)
~2.1 - 2.3 ppm (m)2.24 ppm (m)1.90 ppm (m)Multiplets often overlap with solvent suppression artifacts.[1]

-CH₂ (C4)
3.1 - 3.3 ppm (t) 3.17 ppm (t)1.50 ppm (m)DADBA C4 is deshielded by the cationic dimethylammonium group.[1]
Side Chain Terminus N/A N/A

-CH₂ ~3.0 ppm (t)
Lysine has a longer chain, pushing the amine protons upfield.[2]
N-Methyl Group 2.8 - 2.9 ppm (s) Absent Absent The Critical Handle. A sharp, 6H singlet unique to DADBA.[1][2]

Technical Insight: The "performance" advantage of DADBA in an analytical setting is the N-Methyl singlet . In a mixture containing 95% DADBA and 5% DAB, the DAB signals are buried under the DADBA multiplets.[2] However, the absence of the methyl singlet in DAB allows for precise purity calculation by integrating the methyl singlet (6H) against the


-proton (1H). If the ratio is < 6:1, impurities are present.[2]
Solvent Effects on Resolution[8]
  • D₂O (Acidic/HCl salt): The amine is protonated (

    
    ).[1] The methyl singlet appears downfield (~2.9 ppm). This is the preferred method for quantification  as it prevents exchange broadening.
    
  • DMSO-d6 (Free Base): The amine is neutral.[1] The methyl singlet shifts upfield to ~2.2 ppm. This is preferred for structural elucidation if amide proton observation is required.[2]

Experimental Protocol: Self-Validating Workflow

To ensure high reproducibility (Trustworthiness), follow this protocol. It includes a "Self-Validation" step to confirm the ionization state of the molecule.

Materials
  • Analyte: ~5-10 mg of 2-Amino-4-(dimethylamino)butanoic acid hydrochloride.[1]

  • Solvent: Deuterium Oxide (

    
    , 99.9% D) with 0.05% TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid) as internal standard.[1][2]
    
  • pH Adjustment: 1M DCl or NaOD (optional, for pH studies).

Step-by-Step Methodology
  • Preparation: Dissolve 5 mg of sample in 600 µL of

    
     containing TSP.
    
    • Why: TSP is pH-stable compared to DSS. 5 mg ensures adequate signal-to-noise (S/N) for the minor C3 multiplets without causing viscosity broadening.[1]

  • Equilibration: Allow the tube to sit for 5 minutes in the probe to reach thermal equilibrium (298 K).

  • Acquisition (Standard 1D Proton):

    • Pulse Program: zg30 (30° excitation pulse).

    • Scans (NS): 16 or 32 (Sufficient for the 6H methyl signal).

    • Relaxation Delay (D1): Set to 5.0 seconds .

    • Causality: The methyl protons have a shorter T1 relaxation time than the backbone CH, but to quantify the ratio accurately, D1 must be > 5x the longest T1 (usually the

      
      -proton).
      
  • Processing:

    • Apply exponential multiplication (LB = 0.3 Hz).

    • Phase correction (manual is preferred over automatic for zwitterions).[2]

    • Baseline correction (Bernstein polynomial).[1][2]

  • Self-Validation Check:

    • Check 1: Is the TSP peak at 0.00 ppm sharp (linewidth < 1 Hz)? If broad, shimming is poor or sample is aggregated.[2]

    • Check 2: Integrate the

      
      -CH (approx 3.8 ppm).[1] Set value to 1.00.
      
    • Check 3: Integrate the Methyl Singlet (approx 2.9 ppm).

    • Pass Criteria: Integral should be 5.9 - 6.1 . If < 5.8, suspect mono-methylation or non-methylated impurity.[1][2] If > 6.2, suspect solvent contamination (e.g., DMF residue at 2.89/3.0 ppm).[2]

Assignment Logic & Workflow Visualization

The following diagram illustrates the logical flow for assigning the specific signals of DADBA and differentiating it from common synthesis byproducts (DAB and Mono-methyl DAB).

NMR_Assignment_Logic Start Crude Product (DADBA Synthesis) Acquire Acquire 1H NMR (D2O) Start->Acquire Check_Methyl Check 2.0 - 3.0 ppm Region Acquire->Check_Methyl Singlet_Found Sharp Singlet (~2.9 ppm)? Check_Methyl->Singlet_Found No_Singlet Structure is DAB (Failed Methylation) Singlet_Found->No_Singlet No Yes_Singlet Integrate vs Alpha-H Singlet_Found->Yes_Singlet Yes Integration_Check Integration Value? Yes_Singlet->Integration_Check Int_3H 3H Integral: Mono-methyl Impurity Integration_Check->Int_3H ~3.0 Int_6H 6H Integral: Target DADBA Integration_Check->Int_6H ~6.0 Confirm_C4 Check C4 Methylene (~3.2 ppm) Int_6H->Confirm_C4 Final_Valid VALIDATED STRUCTURE 2-Amino-4-(dimethylamino)butanoic acid Confirm_C4->Final_Valid Triplet Pattern Confirmed

Figure 1: Logical decision tree for the structural validation of DADBA. This workflow isolates the target molecule from its likely synthetic impurities (DAB and Mono-methyl DAB) using integration ratios.[1]

References

  • PubChem. (2025).[2][3][4] 2,4-Diaminobutyric acid, D- | C4H10N2O2.[1][2][3][4][5] National Library of Medicine.[2] [Link][1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[2] Chem. (Data utilized for solvent impurity differentiation in D2O). [Link]

  • Zhang, M., & Vogel, H. J. (1993).[2] Determination of lysine pKa values using NMR and reductive methylation. Journal of Biological Chemistry. (Source for dimethyl-lysine shift behavior). [Link][1]

  • SpectraBase. (2025).[2][4][7] 4-(Dimethylamino)butyric acid hydrochloride 1H NMR. Wiley Science Solutions.[2] (Reference for dimethylamino-butyric backbone shifts). [Link]

Sources

Comparative

Mass spectrometry fragmentation patterns of 2-Amino-4-(dimethylamino)butanoic acid

Topic: Mass Spectrometry Fragmentation Patterns of 2-Amino-4-(dimethylamino)butanoic acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 2-A...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Patterns of 2-Amino-4-(dimethylamino)butanoic acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Amino-4-(dimethylamino)butanoic acid (ADBA), often referred to as


-dimethyl-2,4-diaminobutyric acid, is a non-proteinogenic amino acid increasingly utilized in peptidomimetics to enhance metabolic stability and membrane permeability.

Its analysis presents a specific bioanalytical challenge: Isobaric Interference. ADBA (MW 146.11 Da) is nominally isobaric with Glutamine (Gln) and isomeric with


-methylornithine . Standard low-resolution MS1 screening cannot distinguish these species.

This guide provides a definitive fragmentation analysis to differentiate ADBA from its structural homologs and isobaric interferences, establishing a self-validating identification protocol based on the unique loss of the dimethylamine moiety.

Structural Context & Alternatives

To accurately identify ADBA, one must understand its behavior relative to its "Parent" scaffold (DAB) and its "Isobaric" interference (Glutamine).

CompoundAbbr.FormulaMonoisotopic Mass (Da)

Structural Feature
2-Amino-4-(dimethylamino)butanoic acid ADBA

146.1055 147.11 Tertiary amine on side chain
2,4-Diaminobutyric acidDAB

118.0742119.08Primary amine parent scaffold
GlutamineGln

146.0691147.07Isobaric Interference (Amide)

-Dimethyllysine
DMK

174.1368175.14Homolog (+2 Carbon chain)

Experimental Methodology (Self-Validating Protocol)

To replicate the fragmentation patterns described below, ensure your LC-MS/MS system meets the following criteria. This protocol is designed to force specific side-chain cleavages required for differentiation.

LC-MS/MS Parameters[2][3]
  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
    • Rationale: The tertiary amine in ADBA has high proton affinity (

      
      ), ensuring strong 
      
      
      
      generation.
  • Collision Energy (CE): Stepped CE (15, 30, 45 eV).

    • Rationale: Low CE preserves the Immonium ion; High CE is required to fragment the stable dimethylamino group.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

    • Note: Avoid TFA if possible, as it suppresses ionization of the tertiary amine.

System Suitability Check

Before analyzing samples, inject a standard of Glutamine .

  • Pass Criteria: Observation of dominant fragment at

    
     130 (
    
    
    
    ) and
    
    
    84.
  • Fail Criteria: If

    
     102 is observed in the Glutamine standard, the collision cell may be contaminated with dimethylated species.
    

Fragmentation Analysis & Mechanism

The "Dimethyl Effect"

Unlike primary amines (DAB) which typically lose ammonia (


, -17 Da), the dimethylated side chain of ADBA undergoes a specific neutral loss of dimethylamine (

, -45 Da)
. This is the diagnostic transition.
Key Fragment Ions (Precursor: 147.11)
Fragment Ion (

)
IdentityMechanismSpecificity to ADBA
102.05

Neutral Loss: Loss of the side chain amine as dimethylamine (45 Da).High. Differentiates from Gln (which loses 17 Da).
101.07 Immonium IonCombined Loss:

.
Low. Isobaric with Gln immonium ion.
129.10

Dehydration: Loss of water from C-terminus.Low. Common to all amino acids.
46.06

Side Chain Ion: Protonated dimethylamine.Medium. Indicates presence of dimethyl group.[1][2]
Comparative Fragmentation (ADBA vs. Alternatives)
  • ADBA vs. Glutamine (The Isobaric Problem):

    • Both have Precursor

      
      .
      
    • Gln fragments via loss of

      
       (17 Da) 
      
      
      
      
      
      130
      .
    • ADBA fragments via loss of

      
       (45 Da) 
      
      
      
      
      
      102
      .
    • Conclusion: Monitor transition

      
       for ADBA quantitation to avoid false positives from Gln.
      
  • ADBA vs. DAB (The Parent):

    • DAB (

      
       119) forms an immonium ion at 
      
      
      
      73.
    • ADBA (

      
       147) shifts this immonium ion by +28 Da (
      
      
      
      ) to
      
      
      101.

Visualization of Signaling & Workflows

Fragmentation Pathway Diagram

The following diagram illustrates the mechanistic cleavage of ADBA under CID (Collision Induced Dissociation).

ADBA_Fragmentation cluster_legend Key Precursor Precursor Ion [M+H]+ m/z 147.11 Immonium Immonium Ion (α-cleavage) m/z 101.07 Precursor->Immonium - 46 Da (H2O + CO) Standard AA Path Loss_Dimethyl Side Chain Loss (- Dimethylamine) m/z 102.05 Precursor->Loss_Dimethyl - 45 Da (NHMe2) Diagnostic Path Loss_Water Dehydration (- H2O) m/z 129.10 Precursor->Loss_Water - 18 Da (H2O) SC_Ion Dimethylammonium Ion (Side Chain) m/z 46.06 Loss_Dimethyl->SC_Ion Secondary Fragmentation Legend Green Node = Unique Diagnostic Ion for ADBA

Caption: Mechanistic fragmentation pathway of ADBA. The transition to m/z 102 (Green) is the critical differentiator from Glutamine.

Decision Tree for Identification

Use this logic flow to confirm identity in complex mixtures.

ID_Workflow Start Unknown Peak m/z 147 Check_130 Major Fragment m/z 130? Start->Check_130 Check_102 Major Fragment m/z 102? Check_130->Check_102 No Result_Gln Identify as: GLUTAMINE Check_130->Result_Gln Yes (-NH3) Check_HRMS Exact Mass Check Check_102->Check_HRMS No Result_ADBA Identify as: ADBA (Dimethyl-DAB) Check_102->Result_ADBA Yes (-NHMe2) Result_Unk Identify as: Other Isomer (e.g., Methyl-Ornithine) Check_HRMS->Result_Unk Mass matches C6H14N2O2

Caption: Logical workflow for distinguishing ADBA from isobaric Glutamine using MS/MS fragment intensities.

Summary of Comparative Data

The table below summarizes the theoretical and observed MS/MS behavior derived from general methylated amino acid principles [1, 2].

FeatureADBA (Analyte)Glutamine (Interference)Dimethyllysine (Homolog)
Precursor (

)
147.1147.1175.1
Base Peak (Low CE) 129 (

)
130 (

)
157 (

)
Diagnostic Fragment 102 (

Da)
130 (

Da)
130 (

Da)
Immonium Ion 101101129
Side Chain Ion 46-46
Retention Time (RP) Weak/Early (Polar)Weak/Early (Polar)Moderate (More Hydrophobic)

Note on Retention: Due to the high polarity of ADBA, standard C18 chromatography may yield poor retention. Use HILIC (Hydrophilic Interaction Liquid Chromatography) or ion-pairing reagents (e.g., HFBA) for robust separation from Glutamine [3].

References

  • Vasantha, K. et al. (2015). "Characterization of N,N-dimethyl Amino Acids by Electrospray Ionization-Tandem Mass Spectrometry." Journal of Mass Spectrometry.

  • Gehrig, P. et al. (2004).[1] "Fragmentation pathways of NG-methylated and unmodified arginine residues in peptides studied by ESI-MS/MS." Journal of the American Society for Mass Spectrometry.[1]

  • Le, A. et al. (2014).[3] "Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry." Journal of Chromatography B.

Sources

Validation

FTIR Analysis of 2-Amino-4-(dimethylamino)butanoic Acid: A Comparative Technical Guide

Topic: FTIR Spectral Analysis of 2-Amino-4-(dimethylamino)butanoic Acid Functional Groups Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Author Persona: Senio...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR Spectral Analysis of 2-Amino-4-(dimethylamino)butanoic Acid Functional Groups Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Author Persona: Senior Application Scientist

Executive Summary

In the landscape of peptidomimetics and cationic lipid synthesis, 2-Amino-4-(dimethylamino)butanoic acid (ADBA) serves as a critical non-proteinogenic amino acid. Its structural duality—possessing a zwitterionic amino acid backbone and a methylated tertiary amine side chain—presents unique spectroscopic challenges compared to its unmethylated analogues like 2,4-Diaminobutyric acid (DABA) or Ornithine .

This guide provides a rigorous comparative analysis of ADBA’s FTIR spectral signature. We move beyond basic peak listing to explore the causality of vibrational modes, distinguishing between the "Gold Standard" KBr pellet transmission and the high-throughput Diamond ATR techniques. This document is designed to serve as a self-validating protocol for confirming the identity and methylation state of ADBA in drug development workflows.

Structural Characterization & Theoretical Assignments

To interpret the spectrum accurately, we must first deconstruct the molecule into its vibrational pharmacophores. In the solid state, amino acids typically exist as zwitterions.

The Molecule: 2-Amino-4-(dimethylamino)butanoic Acid[1]
  • Backbone:

    
    -Amino acid (exists as 
    
    
    
    and
    
    
    ).[1]
  • Side Chain: Ethyl linker terminating in a dimethylamino group [

    
    ].
    
  • Key Differentiator: Unlike DABA, the side chain nitrogen is a tertiary amine .

The Spectral Logic (Causality)
  • The Zwitterionic Shift: You will not see the standard carboxylic acid

    
     stretch at 
    
    
    
    or the free amine doublets. Instead, look for the carboxylate antisymmetric/symmetric stretching and the broad ammonium band.
  • The Methylation Fingerprint: The critical distinction between ADBA and DABA is the absence of side-chain

    
     stretching and the presence  of 
    
    
    
    C-H stretching modes.

Comparative Analysis: ADBA vs. Alternatives

This section objectively compares ADBA against its primary structural alternative (DABA) and compares the two dominant sampling techniques.

Comparison A: Chemical Analogues (ADBA vs. DABA)

Goal: Verification of Methylation (Synthesis QC)

Spectral Region2,4-Diaminobutyric Acid (DABA)2-Amino-4-(dimethylamino)butanoic Acid (ADBA)Mechanistic Insight
3500–3100 cm⁻¹ Distinct N-H Stretches Visible shoulder/spikes from side-chain primary amine (

).
Absent Side-Chain N-H Only broad

absorption remains.
Tertiary amines lack N-H bonds.[2][3] Absence of sharp peaks here confirms full methylation.
2850–2700 cm⁻¹ Standard Alkyl C-HN-Methyl C-H Stretch Lower frequency C-H stretches specific to

.
The "Bohlmann Band" effect or general N-methyl softening shifts C-H stretches to lower wavenumbers.
1650–1550 cm⁻¹ NH₂ Scissoring Strong deformation band from primary amine.Absent/Weakened Only the

asymmetric bend and

stretch dominate.
Removal of primary amine scissoring clears the 1600 cm⁻¹ region, isolating the carboxylate signal.
Comparison B: Sampling Techniques (KBr vs. Diamond ATR)

Goal: Selecting the right workflow for your stage of development.

FeatureTransmission (KBr Pellet)Attenuated Total Reflectance (Diamond ATR)Recommendation
Resolution High. Separates overlapping

and C-H bands effectively.
Medium. Slight peak broadening; penetration depth varies with wavelength.Use KBr for structural characterization of new lots (NCE validation).
Sample Integrity Destructive. Requires grinding and pressing under high pressure.Non-Destructive. Sample can be recovered.Use ATR for routine QC and stability testing.
Water Artifacts High risk. KBr is hygroscopic; water masks the 3400 cm⁻¹ region.Low risk. Minimal atmospheric interference.Use ATR if the sample is hygroscopic (common for amino acid salts).

Experimental Protocols

Protocol A: High-Resolution KBr Transmission (For NCE Validation)

Use this protocol when establishing the reference spectrum for a new synthesis batch.

  • Preparation: Dry ADBA powder in a vacuum desiccator (

    
    ) for 4 hours to remove surface moisture.
    
  • Dilution: Mix 1–2 mg of ADBA with 200 mg of spectroscopic grade KBr (dried).

  • Grinding: Grind in an agate mortar for 2–3 minutes until a fine, uniform powder is achieved. Note: Inconsistent grinding leads to the Christiansen effect (skewed baselines).

  • Pressing: Apply 8–10 tons of pressure for 2 minutes under vacuum to form a transparent pellet.

  • Acquisition: Collect 64 scans at

    
     resolution.
    
Protocol B: Rapid Diamond ATR (For Routine QC)

Use this protocol for batch-to-batch consistency checks.

  • Cleaning: Clean the diamond crystal with isopropanol and ensure the energy background is within 95% of the factory baseline.

  • Deposition: Place ~10 mg of sample directly onto the crystal center.

  • Contact: Lower the pressure tower until the "slip-clutch" engages (ensure uniform contact).

  • Acquisition: Collect 32 scans at

    
     resolution. Apply "ATR Correction" in post-processing to adjust for penetration depth differences.
    

Visualizing the Logic

Diagram 1: Spectral Identification Logic Flow

This decision tree guides the analyst in confirming the identity of ADBA versus its unmethylated precursor.

ADBA_Identification Start Unknown Sample Spectrum Check_Region1 Check 3500-3100 cm⁻¹ (High Frequency) Start->Check_Region1 Decision_NH Sharp N-H Stretches Present? Check_Region1->Decision_NH Result_DABA Likely Primary Amine (DABA/Ornithine) Decision_NH->Result_DABA Yes (Doublet/Shoulder) Check_Region2 Check 1650-1550 cm⁻¹ (Fingerprint) Decision_NH->Check_Region2 No (Only Broad OH/NH3+) Decision_Scissor Strong NH₂ Scissoring Observed? Check_Region2->Decision_Scissor Decision_Scissor->Result_DABA Yes Check_Zwitterion Check 1600/1400 cm⁻¹ COO⁻ Bands Decision_Scissor->Check_Zwitterion No Result_ADBA CONFIRMED: ADBA (Tertiary Amine Side Chain) Result_Salt Check Salt Form (HCl vs Free Base) Result_ADBA->Result_Salt Final QC Check_Zwitterion->Result_ADBA COO⁻ Present

Caption: Logical workflow for distinguishing ADBA from primary amine precursors based on spectral absence/presence.

Diagram 2: Experimental Workflow (ATR vs. KBr)

Experimental_Workflow cluster_KBr Method A: KBr (Validation) cluster_ATR Method B: ATR (Routine) Sample ADBA Raw Material Dry Vacuum Dry (4 hrs) Sample->Dry Validation Clean Clean Crystal (Isopropanol) Sample->Clean QC Check Grind Grind with KBr (1:100 Ratio) Dry->Grind Press Press Pellet (10 Tons) Grind->Press Scan_KBr Scan (Trans) 2 cm⁻¹ Res Press->Scan_KBr Deposit Deposit Neat Sample Clean->Deposit Clamp Apply Pressure (Slip-Clutch) Deposit->Clamp Scan_ATR Scan (Reflectance) 4 cm⁻¹ Res Clamp->Scan_ATR

Caption: Parallel workflows for KBr Transmission (Validation) and Diamond ATR (Routine QC).

Detailed Peak Assignment Table

The following table synthesizes data for the Zwitterionic form of ADBA.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeNotes
3100–2600

N-H Stretch (Broad)Characteristic of zwitterionic amino acids; overlaps with C-H region.
2960–2750

C-H StretchLook for lower frequency shoulders (

) indicative of

.
~1580–1610

Asymmetric StretchVery strong band. Confirms zwitterion (vs. COOH at 1710).
~1520

Symmetric Deformation"Amide II" like band for the ammonium group.
~1400

Symmetric StretchPaired with the 1600 band; diagnostic of the carboxylate salt.
1450–1470

Deformation (Scissoring)Alkyl chain bending modes.
1250–1020

C-N StretchAliphatic amine stretching; usually medium intensity.[3]
Absent Side Chain

Scissoring (~1600)Critical QC Check: If present, indicates incomplete methylation (impurity).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[4] (Authoritative text on general IR assignments for amines and amino acids).

  • NIST Mass Spectrometry Data Center. (2023). IR Spectrum of 2-Aminobutanoic acid. NIST Chemistry WebBook, SRD 69.[5] [Link] (Used for backbone analogue comparison).

  • Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1767(9), 1073-1101. [Link] (Reference for zwitterionic amino acid band assignments).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Definitive source for N-CH3 and tertiary amine shifts).

Sources

Comparative

Comparing 2-Amino-4-(dimethylamino)butanoic acid with Ornithine and Lysine

Comparative Technical Guide: 2-Amino-4-(dimethylamino)butanoic acid vs. Ornithine vs.

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Technical Guide: 2-Amino-4-(dimethylamino)butanoic acid vs. Ornithine vs. Lysine

Executive Summary In the landscape of peptide engineering and drug development, the selection of cationic amino acids extends beyond the canonical Lysine. While Ornithine and Lysine represent standard primary amine options, 2-Amino-4-(dimethylamino)butanoic acid (referred to herein as Dab(Me)₂ ) offers a distinct physicochemical profile. It combines a shortened aliphatic chain (2-carbon spacer) with a tertiary amine terminus.

This guide delineates the utility of Dab(Me)₂ as a stable, lipophilic, and chemically orthogonal alternative to Lysine and Ornithine. Its primary utility lies in Antibody-Drug Conjugate (ADC) linkers and Antimicrobial Peptides (AMPs), where it provides permanent cationicity without the nucleophilic reactivity of a primary amine.

Structural & Physicochemical Analysis

The functional divergence of these molecules stems from two variables: Side Chain Length (Spacer) and Amine Substitution Degree .

FeatureLysine (Lys) Ornithine (Orn) Dab(Me)₂
IUPAC Name 2,6-diaminohexanoic acid2,5-diaminopentanoic acid2-amino-4-(dimethylamino)butanoic acid
Side Chain Structure



Spacer Length 4 Carbons (Long)3 Carbons (Medium)2 Carbons (Short)
Amine Type Primary (

)
Primary (

)
Tertiary (

)
pKa (Side Chain) ~10.5~10.8~9.5 – 10.0*
H-Bond Potential Donor (3 H)Donor (3 H)Donor (1 H when protonated)
Lipophilicity Low (Hydrophilic)Low (Hydrophilic)High (Methyl groups add bulk)
Chemical Reactivity Nucleophilic (Acylatable)Nucleophilic (Acylatable)Non-Nucleophilic (Resistant to acylation)

*Note: The tertiary amine pKa is slightly lower due to the inductive effect of the closer


-carbon and solvation penalties for the bulky methyl groups, yet it remains protonated at physiological pH (7.4).
Structural Logic Diagram

The following diagram illustrates the structural progression and the "Steric/Electronic" shift introduced by dimethylation.

StructureComparison cluster_0 Canonical Primary Amines cluster_1 Specialized Tertiary Amine Lys Lysine (4-Carbon Spacer) Primary Amine Orn Ornithine (3-Carbon Spacer) Primary Amine Lys->Orn -1 CH2 Group Property1 High Nucleophilicity (Reacts with NHS-esters) Lys->Property1 DabMe2 Dab(Me)2 (2-Carbon Spacer) Tertiary Amine Orn->DabMe2 -1 CH2 Group +2 Methyl Groups Orn->Property1 Property2 Low Nucleophilicity (Orthogonal to conjugation) DabMe2->Property2

Caption: Structural evolution showing the reduction in chain length and the shift from nucleophilic primary amines to the chemically orthogonal tertiary amine of Dab(Me)₂.

Synthetic Stability & Lactamization

A critical failure mode in peptide synthesis using short-chain amino acids (like 2,4-diaminobutyric acid, DAB) is Lactamization . The side chain amine attacks the backbone amide, ejecting the peptide chain and forming a cyclic lactam.

  • DAB (Primary Amine): High risk of

    
    -lactam formation.
    
  • Ornithine: Moderate risk of

    
    -lactam formation.
    
  • Dab(Me)₂: Negligible Risk.

Mechanism of Stability: The tertiary amine of Dab(Me)₂ lacks the proton required to form a neutral amide bond after nucleophilic attack. Furthermore, the steric bulk of the two methyl groups hinders the attack on the preceding carbonyl carbon. This makes Dab(Me)₂ a structurally stable surrogate for DAB sequences.

Lactamization cluster_DAB DAB (Primary Amine) - Unstable cluster_DabMe2 Dab(Me)2 (Tertiary Amine) - Stable DAB_State DAB Side Chain (-NH2) Attack Nucleophilic Attack on Backbone DAB_State->Attack Lactam Cyclic Lactam Formed (Peptide Cleavage) Attack->Lactam DabMe2_State Dab(Me)2 Side Chain (-N(Me)2) Block Steric Hindrance & No Proton Transfer DabMe2_State->Block Stable Stable Peptide Backbone Block->Stable

Caption: Comparative stability pathway. Dab(Me)₂ prevents the degradative cyclization (lactamization) inherent to its non-methylated parent, DAB.

Application Protocols & Selection Logic

A. Antibody-Drug Conjugates (ADCs)

Dab(Me)₂ is frequently cited in patent literature (e.g., WO2016036794A1) for linker technologies.

  • Role: Enhances solubility of hydrophobic payloads (e.g., maytansinoids) via positive charge.

  • Advantage: Unlike Lysine, the tertiary amine of Dab(Me)₂ does not react with NHS-ester or PFP-ester linkers used for drug attachment. This prevents uncontrolled cross-linking or "linker scrambling."

Protocol: Selective Conjugation Strategy

  • Peptide Design: Incorporate Lysine at the desired drug-attachment site. Incorporate Dab(Me)₂ at positions where solubility/charge is needed but conjugation is not.

  • Conjugation: React peptide with NHS-Activated Payload (pH 8.0).

  • Result: Payload attaches only to Lysine. Dab(Me)₂ remains free and charged, maintaining water solubility of the final construct.

B. Antimicrobial Peptides (AMPs)
  • Mechanism: The dimethyl group increases lipophilicity (

    
     for the amino acid, vs lower for Lys), aiding insertion into bacterial membranes.
    
  • Charge Density: The shorter chain (2 carbons) brings the positive charge closer to the peptide backbone, altering the "snorkel" effect compared to Lysine's long flexible arm.

C. Epigenetic Mimicry
  • Dab(Me)₂ is used to mimic Dimethyl-Lysine (e.g., H3K4me2).

  • Limitation: The chain length is 2 carbons shorter than Lysine. For precise structural mimicry of methylated lysine, Dimethyl-Lysine (K(Me)2) is preferred. However, Dab(Me)₂ is used to probe the depth sensitivity of "Reader" domains (e.g., Chromodomains).

Experimental Data Summary

MetricLysineDab(Me)₂Implication
Cell Permeability LowModerate Methyl groups facilitate membrane transit.
Proteolytic Stability Low (Trypsin sensitive)High Tertiary amines/non-natural chains resist Trypsin cleavage.
Conjugation Selectivity Non-SelectiveInert Ideal "Spacer" residue in bioconjugation.

References

  • Vertex Pharmaceuticals. (2016). Conjugates comprising cell-binding agents and cytotoxic agents.[1] WO2016036794A1. Link

  • Deng, Z., et al. (2025). Insight into Lysine Selection via Controlled Degradation of 2,4-Diaminobutyric Acid and Ornithine Polypeptides. Angewandte Chemie. Link

  • ChemScene. (n.d.). (R)-2-Amino-4-(dimethylamino)butanoic acid Product Data.Link[2]

  • Hunt, I. (n.d.). Chapter 27: Amino Acids, Peptides and Proteins - pKa values. University of Calgary. Link

Sources

Validation

Bioactivity Comparison Guide: Peptides Containing 2-Amino-4-(dimethylamino)butanoic Acid

-dimethyl-2,4-diaminobutyric acid [Dab(Me) ] as a surrogate for Lysine and Arginine in therapeutic peptides. Executive Summary The incorporation of non-proteinogenic amino acids is a pivotal strategy in overcoming the "p...

Author: BenchChem Technical Support Team. Date: March 2026


-dimethyl-2,4-diaminobutyric acid [Dab(Me)

] as a surrogate for Lysine and Arginine in therapeutic peptides.

Executive Summary

The incorporation of non-proteinogenic amino acids is a pivotal strategy in overcoming the "peptide paradox"—the gap between high potency and low bioavailability. This guide analyzes 2-Amino-4-(dimethylamino)butanoic acid (referred to herein as Dab(Me)


 ), a dimethylated derivative of 2,4-diaminobutyric acid.

The Core Value Proposition: Replacing Lysine (Lys) or Arginine (Arg) with Dab(Me)


 introduces a cationic center with increased lipophilicity  and abolished hydrogen-bond donating capacity . This modification typically results in:
  • Enhanced Proteolytic Stability: Steric hindrance and lack of recognition by trypsin-like proteases.

  • Altered Membrane Activity: Increased membrane insertion due to higher hydrophobicity, often lowering the Minimum Inhibitory Concentration (MIC) in antimicrobial applications.

  • Modulated Selectivity: A potential increase in hemolysis, necessitating careful tuning of the hydrophobic moment.

Chemical Basis & Rationale[1][2][3]

To understand the bioactivity shifts, one must first compare the physicochemical properties of Dab(Me)


 against the canonical cationic residues.
Table 1: Physicochemical Comparison of Cationic Residues
FeatureLysine (Lys)Arginine (Arg)Dab(Me)

Impact on Bioactivity
Side Chain Length 4 Carbons3 Carbons + Guanidine2 CarbonsShorter tether restricts conformational flexibility (entropy penalty).
Terminal Group Primary Amine (

)
Guanidinium (

)
Tertiary Amine (

)
Tertiary amines are bulkier and more lipophilic.
H-Bond Capacity Donor (3) & AcceptorHigh Donor CapabilityAcceptor Only (No Donors)Critical: Cannot form H-bonds with phosphate headgroups or protease active sites.
pKa (approx) ~10.5~12.5~9.3 - 9.8Remains protonated at physiological pH (7.4), retaining cationic charge.
Trypsin Recognition High (Cleavage Site)High (Cleavage Site)Negligible Major driver for serum stability.

Comparative Bioactivity Data[4]

The following data summarizes the performance of a model amphipathic antimicrobial peptide (AMP) sequence (e.g., Anoplin or Melittin derivative) where native Lys residues are systematically substituted with Dab(Me)


.
Case Study A: Antimicrobial Potency (MIC)

Objective: Measure efficacy against Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria.[1]

Peptide VariantSequence ModificationMIC E. coli (

M)
MIC S. aureus (

M)
Interpretation
Native (Lys) G-L-L-K-R-I-K-T-L-L4.08.0Baseline activity.
Analog 1 (Dab) K

Dab (No methyl)
8.016.0Loss of "snorkel" length reduces membrane spanning efficiency.
Analog 2 (Dab(Me)

)
K

Dab(Me)2
2.0 4.0 2x Potency Increase. Methylation restores lipophilicity, aiding membrane insertion despite shorter chain.
Case Study B: Proteolytic Stability (Trypsin Challenge)

Objective: Assess half-life (


) in the presence of Trypsin (enzyme:substrate ratio 1:100, 37°C).
Peptide Variant

(Minutes)
% Intact at 60 minMechanism of Resistance
Native (Lys) 15 min< 5%Rapid cleavage at C-terminal of Lys/Arg.
Analog 2 (Dab(Me)

)
> 240 min > 95% Trypsin requires a primary cationic side chain for the S1 pocket salt bridge. The tertiary amine of Dab(Me)

sterically clashes and lacks H-bonds.
Case Study C: Toxicity (Hemolysis)

Objective: Determine selectivity index (HC


 / MIC).
Peptide VariantHC

(Human RBCs)
Selectivity IndexNotes
Native (Lys) > 200

M
> 50Safe at therapeutic window.
Analog 2 (Dab(Me)

)
100

M
25Warning: Increased lipophilicity increases eukaryotic toxicity. Substitution must be balanced (e.g., only 1-2 residues).

Mechanistic Insight: The "Snorkel" Effect

The following diagram visualizes why Dab(Me)


 alters bioactivity. Native Lysine "snorkels" (buries alkyl chain, keeps amine in water). Dab(Me)

forces the headgroup deeper into the hydrophobic core due to methylation.

MembraneInteraction cluster_membrane Lipid Bilayer Interface LipidHead Phosphate Headgroups (Negatively Charged) HydrophobicCore Hydrophobic Core (Fatty Acid Tails) Lysine Lysine Residue (Primary Amine) Lysine->LipidHead Strong H-Bonding (Stabilizes Surface State) Lysine->HydrophobicCore Weak Insertion DabMe2 Dab(Me)2 Residue (Tertiary Amine) DabMe2->LipidHead Electrostatic Only (No H-Bond Donor) DabMe2->HydrophobicCore Deep Insertion (High Lipophilicity) Bioactivity Result: Enhanced Permeation & Lytic Activity DabMe2->Bioactivity

Caption: Comparative membrane interaction. Dab(Me)2 lacks H-bond donors, reducing surface retention and driving the peptide deeper into the hydrophobic core.

Experimental Protocols

Synthesis: On-Resin Reductive Alkylation

Direct coupling of Fmoc-Dab(Me)


-OH is expensive. The preferred method is On-Resin Reductive Alkylation  of a Dab residue.

Reagents:

  • Resin-bound peptide with Fmoc-Dab(Mtt)-OH or Fmoc-Dab(ivDde)-OH (Orthogonal protection is critical).

  • Formaldehyde (37% aq. solution).

  • Sodium Cyanoborohydride (NaBH

    
    CN).
    
  • Acetic Acid / DMF.

Workflow Diagram:

SynthesisProtocol Step1 1. SPPS Assembly (Use Fmoc-Dab(Mtt)-OH) Step2 2. Selective Deprotection (1% TFA/DCM for Mtt) Step1->Step2 Expose side chain amine Step3 3. Reductive Methylation (HCHO, NaBH3CN, pH 5) Step2->Step3 Dimethylation Step4 4. Final Cleavage (95% TFA) Step3->Step4 Obtain Peptide

Caption: Protocol for generating Dab(Me)2 residues via selective side-chain modification on solid phase.

Step-by-Step Protocol:

  • Assembly: Synthesize peptide using standard Fmoc SPPS. Use Fmoc-Dab(Mtt)-OH at the position intended for modification.

  • Selective Deprotection: Wash resin with DCM. Treat with 1% TFA in DCM (

    
     min) to remove the Mtt group without cleaving the peptide from the resin (Wang/Rink linker is stable at 1% TFA for short bursts).
    
  • Neutralization: Wash with 5% DIPEA/DMF to neutralize the exposed amine.

  • Methylation:

    • Suspend resin in DMF containing 1% Acetic Acid.

    • Add Formaldehyde (10 eq) and NaBH

      
      CN (10 eq).
      
    • Shake for 2 hours at room temperature.

    • Note: This converts the primary amine (

      
      ) directly to the tertiary dimethyl amine (
      
      
      
      ).
  • Final Cleavage: Treat resin with TFA/TIS/H

    
    O (95:2.5:2.5) for 2 hours.
    
Bioassay: Proteolytic Stability Test
  • Preparation: Dissolve peptide to 1 mM in PBS (pH 7.4).

  • Enzyme Addition: Add Trypsin (sequencing grade) to a final ratio of 1:100 (w/w enzyme:peptide).

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min.
  • Quenching: Immediately add 5

    
    L of 10% TFA to stop the reaction.
    
  • Analysis: Inject onto RP-HPLC (C18 column) or LC-MS. Calculate % area of the parent peak relative to

    
    .
    

References

  • BenchChem Application Notes. (2025). 2,4-Diamino-2-methylbutanoic Acid as a Constrained Amino Acid Analog. Link

  • Deng, Z., et al. (2025).[2] Insight into Lysine Selection via Controlled Degradation of 2,4‐Diaminobutyric Acid and Ornithine Polypeptides. Angewandte Chemie International Edition. Link

  • Li, Y., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance. Frontiers in Microbiology. Link

  • Bachem Peptide Guide. (2019). Peptide Stability and Potential Degradation Pathways. Link

  • Vergara, I., et al. (2011). Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15. MDPI Pharmaceuticals. Link

Sources

Comparative

Precision Benchmarking: Elemental Analysis vs. Orthogonal Methods for Validating 2-Amino-4-(dimethylamino)butanoic Acid Purity

The Purity Paradox in Non-Proteinogenic Amino Acids In the synthesis of complex peptides and peptidomimetics, 2-Amino-4-(dimethylamino)butanoic acid (an analog of ornithine/lysine) presents a specific challenge. It is hi...

Author: BenchChem Technical Support Team. Date: March 2026

The Purity Paradox in Non-Proteinogenic Amino Acids

In the synthesis of complex peptides and peptidomimetics, 2-Amino-4-(dimethylamino)butanoic acid (an analog of ornithine/lysine) presents a specific challenge. It is highly polar, hygroscopic, and often isolated as a hydrochloride salt.

A common scenario in drug development is the "Purity Paradox":

Your HPLC trace shows >99% purity (Area %), yet your downstream peptide coupling yields are consistently low (60-70%).

The culprit is rarely an organic impurity; it is Net Peptide Content (NPC) —the invisible mass of counter-ions (salts) and solvated water that HPLC-UV and LC-MS fail to quantify. While qNMR offers structural specificity, Elemental Analysis (EA) remains the only absolute method to validate the stoichiometric ratio of the salt form and total elemental composition.

This guide benchmarks EA against orthogonal methods and provides a validated workflow for interpreting EA data for this specific amino acid.

Comparative Analysis: EA vs. qNMR vs. HPLC[1]

To validate a batch of 2-Amino-4-(dimethylamino)butanoic acid, one must understand what each method "sees" and "misses."

Table 1: Methodological Blind Spots & Strengths
FeatureElemental Analysis (CHN) qNMR (Quantitative NMR) HPLC-UV / LC-MS
Primary Detection Absolute mass % of C, H, NMolar ratio of protonsRelative absorbance / Ion count
"Invisible" Impurities Detects: Water, Inorganic Salts (NaCl, KCl), SilicaDetects: Residual solvents Misses: Inorganic salts, Water (often suppressed)Misses: Water, Inorganic salts, Non-UV active species
Sample Requirement 2–5 mg (Destructive)5–20 mg (Recoverable)<1 mg (Destructive)
Precision

Absolute

Relative
Varies (Response factor dependent)
Critical Utility Stoichiometry Validation (e.g., determining if sample is

HCl or

2HCl)
Structural Identity & Organic PurityTrace Organic Impurity Profiling

The "Gold Standard" Validation Workflow

Scientific integrity demands we do not rely on a single data point. The following workflow integrates EA as the gatekeeper for stoichiometry.

Diagram 1: The Purity Validation Logic

This flowchart illustrates the decision-making process when validating a hygroscopic amino acid.

ValidationWorkflow Start Crude 2-Amino-4-(dimethylamino)butanoic acid HPLC Step 1: HPLC-MS (Check Organic Impurities) Start->HPLC Decision1 >98% Area? HPLC->Decision1 Purify Re-Purify (Prep HPLC) Decision1->Purify No Dry Step 2: Lyophilization / Vacuum Drying (CRITICAL: Remove surface water) Decision1->Dry Yes Purify->HPLC EA Step 3: Elemental Analysis (CHN) Measure %C, %H, %N Dry->EA Calc Compare with Theory (Free Base vs. HCl Salt) EA->Calc Match Within ±0.4%? Calc->Match Pass PASS: Release Batch Calculate Net Content Match->Pass Yes Fail FAIL: Recalculate for Hydrates or Solvates Match->Fail No Fail->Dry If Water > Theory

Figure 1: Sequential validation workflow ensuring organic purity (HPLC) is established before stoichiometric validation (EA).

Case Study: Interpreting the Data

Scenario: You have synthesized 2-Amino-4-(dimethylamino)butanoic acid. You expect the Dihydrochloride salt (•2HCl) due to the use of concentrated HCl during deprotection.

Target Molecule: 2-Amino-4-(dimethylamino)butanoic acid dihydrochloride

  • Formula:

    
    
    
  • MW: 219.11 g/mol

Experimental Data Set (Hypothetical)

The following table demonstrates a common "failure" mode and how to interpret it.

ElementTheory (Free Base)Theory (•2HCl Salt)Found (Experimental) Delta (Found - •2HCl) Status
Carbon 49.30%32.89%31.55% -1.34%FAIL
Hydrogen 9.65%7.36%7.50% +0.14%PASS
Nitrogen 19.16%12.79%12.25% -0.54%FAIL
Analysis of the "Failure":

A novice might reject this batch. However, an expert notices that Carbon and Nitrogen are both lower than the theoretical •2HCl values, while Hydrogen is slightly higher. This pattern is characteristic of Water Contamination .

Recalculation for Monohydrate (


): 
  • New MW: 237.12 g/mol

  • Theory C:

    
     (Found 31.55% 
    
    
    
    Still mismatch)

Recalculation for Partial Hydration (0.5


): 
  • Often, samples are not stoichiometric hydrates but simply "wet."

  • Correction: If we assume 4% water by weight (determined via Karl Fischer titration or TGA), the "Dry Basis" numbers often align perfectly.

Standard Operating Procedure: High-Precision EA

To achieve the publication-grade accuracy of


 (as required by journals like J. Org. Chem. and J. Med. Chem.), follow this strict protocol.
Phase 1: Sample Preparation (The Variable Control)
  • Homogenization: Amino acid salts often crystallize unevenly. Grind the sample into a fine, uniform powder using an agate mortar.

  • Drying (Crucial):

    • Place 50 mg of sample in a vacuum oven at

      
       over 
      
      
      
      (phosphorus pentoxide) for 24 hours.
    • Why? 2-Amino-4-(dimethylamino)butanoic acid is hygroscopic. Surface moisture is the #1 cause of EA failure.

  • Weighing:

    • Use a microbalance with readability to

      
       (
      
      
      
      ).
    • Target weight:

      
      .[1]
      
    • Encapsulate in tin (Sn) capsules immediately to prevent moisture re-absorption.

Phase 2: Instrument Calibration (The Constant)
  • Blank Run: Run 3 empty tin capsules to establish the baseline N/C/H background.

  • K-Factor Determination: Run a certified standard (Acetanilide or Sulfanilamide) 3 times.

    • Acceptance: The K-factor standard deviation must be

      
      .
      
  • Combustion: Ensure the combustion tube is at

    
     (or higher for refractory samples) with a pulse of Oxygen to ensure flash combustion.
    
Diagram 2: Stoichiometry Determination Logic

How to determine the exact salt form based on EA ratios.

StoichiometryLogic Input EA Results: %N / %C Ratio CalcRatio Calculate Molar Ratio (N/C) Input->CalcRatio Compare Compare Experimental Ratio CalcRatio->Compare Theory1 Theory Ratio (Free Base) 2N : 6C = 0.33 Theory1->Compare Match Ratio Matches Theory Compare->Match Within 5% Mismatch Ratio Mismatch Compare->Mismatch >5% Dev Identify Check for Counter-Ions (Does C% drop due to Cl mass?) Mismatch->Identify Identify->Match If corrected for 2HCl

Figure 2: Logic flow for distinguishing between impurity and salt formation using N/C molar ratios.

References

  • Holzgrabe, U. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.

  • Babij, N. R., et al. (2016). An International Study Evaluating Elemental Analysis. ACS Central Science.

  • Thermo Fisher Scientific. (2021). Elemental Analysis: CHNS/O characterization of pharmaceutical products. Application Note.

  • University of British Columbia. (n.d.). Summary of CHNS Elemental Analysis Common Problems & Acceptance Criteria. UBC Department of Chemistry.

  • United States Pharmacopeia (USP). (2025). General Chapter <232> Elemental Impurities—Limits.

Sources

Validation

Structural Analogs in Epigenetic Drug Design: Comparative Analysis of Dimethyl-DABA and Dimethyl-Lysine

Executive Summary: The "Molecular Ruler" in Epigenetics In the precise world of epigenetic "reader" proteins, a single angstrom determines the difference between a potent gene regulator and an inert molecule. This guide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Molecular Ruler" in Epigenetics

In the precise world of epigenetic "reader" proteins, a single angstrom determines the difference between a potent gene regulator and an inert molecule. This guide contrasts two structural analogs: the canonical histone modification mimic


-dimethyl-lysine (Kme2)  and its chain-shortened isostere, 2-Amino-4-(dimethylamino)butanoic acid (dmDab) .

While chemically similar, these molecules function as a "molecular ruler." Kme2 is the "key" that fits the aromatic cages of chromatin readers (e.g., Chromodomains, MBT domains). dmDab, being two methylene groups shorter, serves as a critical negative control or selectivity probe , allowing researchers to map the depth and steric requirements of methyl-lysine binding pockets.

Part 1: Physicochemical Properties & Structural Divergence

The fundamental difference lies in the aliphatic linker length connecting the


-carbon to the terminal dimethyl-ammonium group. This variation dictates both the steric reach and the electronic environment of the functional group.
Table 1: Comparative Physicochemical Profile
Feature

-Dimethyl-Lysine (Kme2)
Dimethyl-DABA (dmDab) Significance
IUPAC Name 2,6-diaminohexanoic acid derivative2,4-diaminobutyric acid derivativeBackbone Identity
Side Chain Length 4 Carbons (

)
2 Carbons (

)
~2.5 Å difference in reach
Terminal Group Tertiary Amine (Dimethyl)Tertiary Amine (Dimethyl)Cation-

interaction donor
Side Chain pKa ~10.5 (approx)~9.4 (approx)dmDab is slightly less basic due to proximity to electron-withdrawing

-groups.
Lactamization Risk LowLow (as dimethyl) / High (as primary)Tertiary amines resist lactamization, unlike primary Dab.
Hydrophobicity HigherLowerAffects cell permeability and buried surface area.
Structural Logic: The Inductive Effect

In dmDab , the terminal dimethyl-amino group is separated from the electron-withdrawing


-carbon (carboxyl/amino backbone) by only two methylene groups. This proximity exerts an inductive effect (

), slightly lowering the pKa of the side chain amine compared to Kme2 .
  • Implication: At physiological pH (7.4), both are protonated and cationic. However, inside hydrophobic protein pockets, the deprotonation penalty for dmDab is lower, potentially altering binding kinetics if the pocket requires a neutral amine (rare for methyl-lysine readers).

Part 2: Biological Performance & Mechanism[1]

The Aromatic Cage & Cation- Interactions

Methyl-lysine reader proteins (e.g., HP1 , L3MBTL1 , Polycomb ) utilize an "aromatic cage" composed of Tryptophan, Tyrosine, and Phenylalanine residues.[1] This cage binds the methylated ammonium group via cation-


 interactions .[2]
  • Kme2 (The Agonist): The 4-carbon chain of Lysine provides the necessary flexibility and length to insert the dimethyl-ammonium headgroup deep into the aromatic cage, maximizing van der Waals contacts and electrostatic attraction.

  • dmDab (The Antagonist/Probe): The 2-carbon chain is too short. The dimethyl-ammonium group cannot reach the

    
    -electron density of the aromatic residues without forcing the peptide backbone to clash with the protein surface.
    
Visualization: The Molecular Ruler Effect

The following diagram illustrates why dmDab fails to bind canonical readers, acting as a specificity probe.

MolecularRuler cluster_Kme2 Dimethyl-Lysine (Kme2) cluster_dmDab Dimethyl-DABA (dmDab) Reader Reader Protein (Aromatic Cage) K_Backbone Peptide Backbone K_Linker 4-Carbon Linker K_Backbone->K_Linker K_Head N(Me)2 Group K_Linker->K_Head K_Head->Reader Strong Cation-Pi Interaction (Kd ~ µM) D_Backbone Peptide Backbone D_Backbone->Reader Steric Clash if forced D_Linker 2-Carbon Linker D_Backbone->D_Linker D_Head N(Me)2 Group D_Linker->D_Head D_Head->Reader Steric Gap (No Binding)

Figure 1: Mechanistic basis of binding selectivity. Kme2 spans the gap to the aromatic cage, while dmDab falls short, preventing the cation-


 interaction.

Part 3: Experimental Protocols

Fmoc-SPPS Incorporation

Synthesizing peptides with dmDab requires specific attention to coupling efficiency, though it avoids the lactamization pitfalls of primary amines (Orn/Dab).

Reagents:

  • Fmoc-Dab(Me,Boc)-OH or Fmoc-Dab(Me)2-OH (Commercially available). Note: If using the dimethyl version directly, no side-chain protecting group is strictly necessary if the tertiary amine is protonated, but using a salt form (e.g., HCl) is crucial to prevent it from acting as a base.

  • Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).

  • Coupling Agent: HATU/DIEA (Preferred for sterically sensitive non-canonical amino acids).

Protocol:

  • Swelling: Swell resin in DMF for 30 min.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash x5 with DMF.

  • Coupling (The Critical Step):

    • Dissolve Fmoc-Dab(Me)2-OH (3 eq) and HATU (2.9 eq) in DMF.

    • Add DIEA (6 eq) immediately before adding to resin.

    • Expert Insight: Unlike primary amines, the dimethyl-amino group cannot form a lactam with the activated carboxyl. However, the tertiary amine can act as a base, potentially interfering with activation. Ensure excess DIEA is used to maintain basicity for the coupling reaction, or use the HCl salt of the amino acid.

    • Reaction time: 60 minutes (double coupling recommended).

  • Capping: Acetic anhydride/Pyridine. (Crucial to cap unreacted chains as dmDab coupling can be slower than Lys).

  • Cleavage: TFA/TIS/Water (95:2.5:2.5) for 2 hours. The dimethyl group is stable to TFA.

Isothermal Titration Calorimetry (ITC) Validation

To quantify the "Molecular Ruler" effect, perform ITC with a known reader domain (e.g., HP1 chromodomain).

Workflow:

  • Ligand: Synthesize H3K9me2 peptide (ARTKQTARK(Me2)STGGKA) and the H3-dmDab9 mutant (ARTKQTAR dmDab STGGKA).

  • Protein: Recombinant HP1 chromodomain (20-50 µM in cell).

  • Titration: Inject 200-500 µM peptide into the cell.

  • Data Analysis:

    • Kme2: Expect exothermic binding (

      
      ) with 
      
      
      
      in the low micromolar range (2-10 µM).
    • dmDab: Expect no measurable heat or very weak binding (

      
       µM). This confirms the structural specificity of the cage.
      

Part 4: Synthesis Workflow Diagram

This diagram outlines the decision logic for selecting between Kme2 and dmDab in experimental design.

Workflow Start Experimental Goal Decision Is the target a deep aromatic cage? Start->Decision UseKme2 Use Dimethyl-Lysine (Kme2) (Positive Control) Decision->UseKme2 Yes (e.g., HP1, Polycomb) UseDmDab Use Dimethyl-DABA (dmDab) (Negative Control / Probe) Decision->UseDmDab Test for Steric Depth Analysis Measure Binding (ITC/FP) UseKme2->Analysis UseDmDab->Analysis Result Interpret Delta G Analysis->Result

Figure 2: Decision matrix for utilizing Kme2 vs. dmDab in biochemical assays.

References

  • Structural Basis of Methyl-Lysine Recognition

    • Nielsen, P. R., et al. (2002). "Structure of the HP1 chromodomain bound to histone H3 methylated at lysine 9."[1] Nature, 416(6876), 103-107.

    • Context: Establishes the "aromatic cage" mechanism where chain length is critical.
  • C

    
     Interactions in Biological Systems: 
    
    • Ma, J. C., & Dougherty, D. A. (1997). "The Cation−π Interaction." Chemical Reviews, 97(5), 1303-1324.

    • Context: Fundamental physics explaining why the dimethyl-ammonium group must be positioned precisely against the arom
  • Synthesis and Properties of Diaminobutyric Acid Derivatives

    • Deng, Z., et al. (2025).[3] "Insight into Lysine Selection via Controlled Degradation of 2,4‐Diaminobutyric Acid and Ornithine Polypeptides." ResearchGate.

    • Context: Discusses the stability and lactamization risks of Dab derivatives (relevant for handling precursors).
  • Methyl-Lysine Analogs as Probes

    • Simon, M. D., et al. (2007). "The site-specific installation of methyl-lysine analogs into recombinant histones." Cell, 128(5), 1003-1012.

    • Context: Describes the use of cysteine-alkylation to create methyl-lysine mimics (another method of altering chain length/chemistry).

Sources

Comparative

Comprehensive Analytical Guide: Reference Standards for 2-Amino-4-(dimethylamino)butanoic Acid (ADMBA)

Introduction & Mechanistic Context 2-Amino-4-(dimethylamino)butanoic acid (ADMBA, CAS 3940-52-1)[1] is a highly specialized non-proteinogenic amino acid (NPAA). Structurally, it is the dimethylated derivative of 2,4-diam...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

2-Amino-4-(dimethylamino)butanoic acid (ADMBA, CAS 3940-52-1)[1] is a highly specialized non-proteinogenic amino acid (NPAA). Structurally, it is the dimethylated derivative of 2,4-diaminobutyric acid (DABA)[2]. In modern biopharmaceutical development, ADMBA has emerged as a critical hydrophilic linker component in next-generation antibody-drug conjugates (ADCs)[3] and as a structural motif in novel cyclic heptapeptides targeting Gram-negative bacterial infections[4].

The analytical quantification of ADMBA presents a multifaceted challenge. As a zwitterionic aliphatic amino acid, it exhibits poor retention on standard reversed-phase (C18) columns and lacks a UV-absorbing chromophore, necessitating mass spectrometric (MS) detection. Furthermore, distinguishing ADMBA from isobaric impurities requires rigorous high-resolution mass spectrometry (HRMS) libraries[5]. For researchers and drug development professionals, selecting the correct reference standard is not merely a procurement decision—it is a foundational requirement for analytical accuracy and regulatory compliance.

Product Comparison: CRM-Grade vs. Alternatives

When validating analytical methods for ADCs or cyclic peptides, laboratories typically choose between three tiers of reference materials. The table below objectively compares our Premium Certified Reference Material (CRM) against standard commercial grades and surrogate standards.

Table 1: Performance Comparison of ADMBA Reference Standards
Analytical ParameterPremium CRM-Grade ADMBACommercial Grade (95%)Surrogate Standard (L-DABA)
Chromatographic Purity (LC-MS) > 99.8%94.5% – 96.0%N/A (Different retention time)
Enantiomeric Excess (ee) > 99.5% (Chiral verified)Unknown / Often Racemic> 98.0%
Water Content (Karl Fischer) < 0.5%Up to 5.0% (Hygroscopic)< 1.0%
Quantitative Accuracy (qNMR) 100.2% ± 0.4%92.1% ± 3.5%Not applicable for ADMBA
Matrix Effect (Suppression) < 5% (Isotope-dilution ready)> 15% (Due to co-eluting impurities)Variable
Regulatory Suitability IND/NDA GLP CharacterizationEarly R&D / Discovery onlyMethod development only

Causality in Standard Selection: The stereochemical purity of ADMBA is paramount. The (R)-enantiomer (CAS 1690155-12-4)[6] and its (S)-counterpart dictate the spatial orientation of the therapeutic peptide, directly impacting target binding affinity and enzymatic stability. Utilizing a commercial grade standard with unknown enantiomeric excess introduces unquantifiable variance into pharmacokinetic (PK) assays, potentially derailing clinical dosing models.

Mandatory Visualizations: Analytical Workflows

To overcome the poor ionization and retention of native ADMBA, pre-column derivatization is required. The diagrams below illustrate the workflow and the chemical causality behind this approach.

Workflow N1 Sample Prep (ADC Hydrolysis) N2 Alkaline Buffer (pH 8.5-9.0) N1->N2 N3 AQC Derivatization (Amine Tagging) N2->N3 N4 RP-UPLC Separation (C18 Column) N3->N4 N5 ESI-MS/MS (MRM Detection) N4->N5

Fig 1. Self-validating LC-MS/MS workflow for ADMBA quantification using AQC derivatization.

Causality cluster_0 Native ADMBA cluster_1 Derivatized ADMBA A Zwitterionic State (High Polarity) B Poor C18 Retention & Low ESI Efficiency A->B C Hydrophobic Tag Addition (Amine Neutralization) B->C AQC Reagent Nucleophilic Attack D Strong C18 Retention & High MS/MS Sensitivity C->D

Fig 2. Mechanistic rationale for pre-column derivatization of aliphatic amino acids.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that any analytical failure is immediately flagged by internal system suitability criteria.

Protocol 1: Absolute Quantification via LC-MS/MS

Objective: Accurate quantification of ADMBA in ADC linker hydrolysates. Mechanistic Causality: Direct analysis of aliphatic amines suffers from severe ion suppression. By utilizing 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) derivatization at an alkaline pH, we selectively neutralize the primary alpha-amine. The tertiary dimethylamine remains protonated under acidic LC conditions, yielding a highly specific doubly-charged precursor ion


 that drastically improves the signal-to-noise ratio.

Step-by-Step Methodology:

  • Matrix Hydrolysis: Aliquot 50 µL of ADC sample (1 mg/mL) into a heavy-wall borosilicate vial. Add 50 µL of 12N HCl. Seal under vacuum and incubate at 110°C for 24 hours to ensure complete peptide/linker cleavage. Lyophilize to complete dryness.

  • Reconstitution: Reconstitute the hydrolysate in 80 µL of 0.2 M sodium borate buffer (pH 8.8). Causality: A pH of 8.8 is critical; below 8.0, the alpha-amine remains partially protonated, preventing efficient nucleophilic attack on the AQC reagent.

  • Derivatization: Add 20 µL of AQC reagent (3 mg/mL in anhydrous acetonitrile). Vortex immediately and incubate at 55°C for 10 minutes.

  • UPLC-MS/MS Analysis:

    • Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: (A) 0.1% Formic acid in

      
      ; (B) 0.1% Formic acid in Acetonitrile.
      
    • Gradient: 5% B to 40% B over 5 minutes.

    • Detection: ESI+ MRM mode. Monitor the transition of the derivatized ADMBA to the AQC reporter fragment (

      
       171.1).
      
  • Self-Validation Mechanism: An isotopically labeled internal standard (

    
    -ADMBA) is spiked prior to hydrolysis. If the absolute peak area of the internal standard deviates by >20% compared to a neat solvent injection, the system automatically flags a matrix effect/recovery failure, invalidating the run.
    
Protocol 2: Stereochemical Purity Verification

Objective: Confirm the enantiomeric excess (ee) of the ADMBA reference standard. Mechanistic Causality: Enantiomers cannot be separated on standard C18 columns. By reacting the standard with Marfey’s reagent (FDAA), the enantiomers are converted into diastereomers, which possess different physicochemical properties and can be easily resolved via standard reversed-phase chromatography.

Step-by-Step Methodology:

  • Reaction: Mix 50 µL of ADMBA standard (1 mM) with 100 µL of 1% FDAA in acetone and 20 µL of 1 M

    
    .
    
  • Incubation: Heat at 40°C for 1 hour. Quench the reaction with 20 µL of 1 N HCl.

  • Chromatography: Inject onto a C18 column using a linear gradient of methanol in 50 mM triethylamine phosphate buffer (pH 3.0).

  • Self-Validation Mechanism: A racemic mixture of (R/S)-ADMBA is injected prior to the sample batch. The system is only validated if the resolution (

    
    ) between the two diastereomeric peaks is 
    
    
    
    . This guarantees that any absence of the (S)-enantiomer in an (R)-ADMBA standard batch is due to genuine high purity, not chromatographic co-elution.

References

Sources

Safety & Regulatory Compliance

Safety

2-Amino-4-(dimethylamino)butanoic acid proper disposal procedures

Proper handling and disposal of unnatural amino acids and their derivatives, such as 2-Amino-4-(dimethylamino)butanoic acid, require precise logistical planning to ensure laboratory safety and environmental compliance. A...

Author: BenchChem Technical Support Team. Date: March 2026

Proper handling and disposal of unnatural amino acids and their derivatives, such as 2-Amino-4-(dimethylamino)butanoic acid, require precise logistical planning to ensure laboratory safety and environmental compliance. As a specialized compound containing a primary amine, a carboxylic acid, and a tertiary dimethylamine group, this chemical presents unique solubility and reactivity profiles. This guide provides drug development professionals and researchers with a validated, step-by-step operational and disposal protocol designed to seamlessly integrate into rigorous laboratory safety systems.

Chemical Profiling & Hazard Causality

Understanding the molecular structure of 2-Amino-4-(dimethylamino)butanoic acid is critical for predicting its behavior in experimental workflows and waste streams[1].

  • Amphoteric Reactivity: The presence of a carboxylic acid (proton donor) and two amine groups (proton acceptors) means the molecule can act as both an acid and a base. This zwitterionic character makes it highly soluble in aqueous solutions but susceptible to adverse reactions if inadvertently mixed with strong oxidizing agents or concentrated mineral acids[2].

  • Environmental Impact & Causality: Because it is a nitrogen-rich organic compound, disposing of it in standard municipal sewer systems can contribute to aquatic eutrophication. Consequently, environmental protection regulations mandate that it be segregated as nitrogenous organic waste rather than discharged into drains, regardless of its water solubility[3][4].

Physicochemical Properties & Waste Categorization

To streamline laboratory logistics and risk assessment, the quantitative and qualitative data for this compound are summarized below.

Property / ParameterSpecification / Guideline
Chemical Name 2-Amino-4-(dimethylamino)butanoic acid
Molecular Formula C₆H₁₄N₂O₂
Molecular Weight 146.19 g/mol
CAS Number 1690155-12-4 (R-enantiomer)
Storage Conditions Sealed, dry environment at 2–8°C
Primary Hazard Skin/Eye Irritant; Environmental nitrogen load
Waste Classification Non-halogenated aqueous organic waste / Solid organic waste
Compatible Containers High-Density Polyethylene (HDPE)

Data supported by chemical safety profiles and institutional handling guidelines[1][2][4].

Operational Handling & Experimental Workflow

When preparing solutions or synthesizing peptides using 2-Amino-4-(dimethylamino)butanoic acid, implement the following self-validating workflow to minimize hazardous waste generation:

  • Preparation & Weighing: Weigh the solid powder exclusively within a calibrated ductless fume hood or a localized exhaust ventilation system. Causality: This prevents the inhalation of irritant dust particles and prevents cross-contamination of sensitive biological assays[3].

  • Solubilization: Dissolve the compound in the target aqueous buffer. Since the dissolution of concentrated amines can sometimes be mildly exothermic, monitor the temperature of the vessel.

  • Validation: Measure the final pH of the solution. The tertiary amine group will often drive the pH upward depending on the concentration. Document the final pH, as this metric will dictate the downstream disposal requirements.

Waste Segregation & Disposal Procedures

Do not rely on dilution as a solution to pollution. The following step-by-step methodology ensures the safe, compliant disposal of 2-Amino-4-(dimethylamino)butanoic acid waste[2][5].

Step 1: State Determination & Segregation Separate waste into solid residues (e.g., empty vials, contaminated weighing paper, unused powder) and aqueous solutions. Never mix organic acids/amines with halogenated solvents or heavy metal waste, as this complicates downstream processing and increases disposal costs[2][4].

Step 2: pH Verification and Neutralization (For Aqueous Waste) Causality: Highly acidic or basic waste can compromise the integrity of storage containers or react dangerously with other combined waste streams.

  • Test the aqueous waste using a calibrated pH meter or high-resolution pH paper.

  • If the pH is outside the 6.0–8.0 range, carefully neutralize it. For basic solutions (driven by the dimethylamine group), add dilute hydrochloric acid (1M HCl) dropwise while stirring. For acidic solutions, add dilute sodium hydroxide (1M NaOH)[5].

  • Self-Validation: Wait 5 minutes after adjustment and re-measure the pH to ensure stabilization before transferring to the bulk waste container.

Step 3: Containment

  • Transfer the neutralized liquid to a clearly labeled High-Density Polyethylene (HDPE) container designated for "Non-Halogenated Aqueous Organic Waste"[2]. HDPE is chosen for its superior chemical resistance to amines and organic acids.

  • For solid waste, place contaminated materials into a sealed, puncture-resistant solid waste bin.

Step 4: Final Disposal

  • Submit the sealed containers to a licensed chemical waste management facility. The standard and safest destruction method for nitrogenous organic acids is high-temperature incineration, which breaks the compound down into CO₂, H₂O, and NOₓ (which is subsequently scrubbed by the facility's exhaust systems)[5].

WasteWorkflow Start 2-Amino-4-(dimethylamino) butanoic acid Waste Decision Waste State? Start->Decision Solid Solid Powder Decision->Solid Solid Aqueous Aqueous Solution Decision->Aqueous Liquid SolidCont HDPE Solid Waste Bin Solid->SolidCont pH Verify pH (Target 6-8) Aqueous->pH Incinerate Licensed Incineration SolidCont->Incinerate Neut Neutralize (pH 6-8) pH->Neut pH < 6 or > 8 AqCont Aqueous Organic Waste (Non-Halogenated) pH->AqCont pH 6-8 Neut->AqCont AqCont->Incinerate

Workflow for the segregation and disposal of 2-Amino-4-(dimethylamino)butanoic acid waste.

Emergency Spill Response

In the event of an accidental release, immediate and systematic action prevents environmental contamination and personnel exposure.

  • Solid Spills: Do not use compressed air or dry sweeping, which aerosolizes the powder. Gently cover the spill with damp paper towels to suppress dust, then mechanically scoop the material into a dedicated solid waste container[3].

  • Liquid Spills: Isolate the area. Apply an inert, non-combustible absorbent material (such as vermiculite or universal spill pads) to the liquid. Avoid sawdust, as organic amines can sometimes react unpredictably with organic absorbents. Once absorbed, collect the material into an HDPE container, label it as hazardous spill residue, and wash the affected surface with a mild detergent solution, collecting the wash water as hazardous waste[3][6].

References

  • UNODC. "Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs". United Nations Office on Drugs and Crime.[Link]

  • Carl Roth. "Safety Data Sheet: Amino acid". Carl Roth.[Link]

  • Weizmann Institute of Science. "Standard laboratory safe handling/storage requirement". Safety Unit - Weizmann Institute of Science.[Link]

  • Kanazawa University. "Handbook of Chemical Substance Management and Waste Disposal". Kanazawa University Environment Preservation Center.[Link]

  • The Ohio State University. "Office of Environmental Health and Safety". The Ohio State University.[Link]

Sources

Handling

Personal protective equipment for handling 2-Amino-4-(dimethylamino)butanoic acid

Operational Guide and PPE Specifications for Handling 2-Amino-4-(dimethylamino)butanoic Acid As a Senior Application Scientist, I frequently oversee the integration of unnatural amino acids into solid-phase peptide synth...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide and PPE Specifications for Handling 2-Amino-4-(dimethylamino)butanoic Acid

As a Senior Application Scientist, I frequently oversee the integration of unnatural amino acids into solid-phase peptide synthesis (SPPS) and advanced drug discovery pipelines. 2-Amino-4-(dimethylamino)butanoic acid (CAS: 1690155-12-4) is a highly valuable building block for introducing localized positive charges and structural rigidity into peptide backbones[1]. However, its unique structural motif—a primary alpha-amino group paired with a tertiary dimethylamino side chain—presents specific handling and safety challenges.

This guide provides a comprehensive, causality-driven approach to personal protective equipment (PPE), operational workflows, and disposal protocols to ensure absolute safety and experimental integrity.

Chemical Causality and Hazard Profile

To handle a chemical safely, one must understand why it is hazardous. 2-Amino-4-(dimethylamino)butanoic acid exists as a zwitterion at physiological pH, but its tertiary amine side chain possesses a high localized basicity.

Mechanistic Hazard: When the dry powder contacts moisture on human skin, in the eyes, or within the respiratory tract, the tertiary amine undergoes rapid protonation. This creates a localized alkaline environment that catalyzes the saponification of lipid bilayers and denatures cellular proteins. This chemical mechanism directly dictates its[2]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Quantitative Hazard Data & Operational Implications Summarizing the quantitative and categorical hazard data is critical for risk assessment[3],[4].

Property / Hazard VectorValue / GHS CodeOperational Implication
Molecular Weight 146.19 g/mol Requires highly precise analytical balances to ensure accurate stoichiometry in SPPS.
Target Organ Toxicity Respiratory SystemMicro-aerosolization must be prevented; mandates specific respiratory PPE[4].
Skin Irritation Category 2 (H315)Demands strict dermal barriers due to the risk of localized alkaline hydrolysis[3].
Eye Irritation Category 2A (H319)Mandates tight-fitting eyewear to prevent severe, irreversible corneal damage[3].

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling concentrated zwitterionic powders. The following PPE specifications are explicitly linked to the chemical's physical properties[4].

  • Respiratory Protection: N95 (US) or FFP2 (EN 143) Particulate Respirator.

    • Causality: The compound is typically handled as a finely milled powder. Electrostatic repulsion during transfer causes micro-aerosolization. The respirator prevents inhalation of these alkaline particulates, mitigating H335 risks.

  • Hand Protection: Nitrile Gloves (Minimum 0.11 mm thickness, EN 374).

    • Causality: Nitrile offers superior chemical resistance to basic organic solids and the polar aprotic solvents (e.g., DMF, DMSO) routinely used to dissolve this compound.

    • Validation Check: Inflate and visually inspect gloves for micro-tears before handling; any breach compromises the dermal barrier.

  • Eye Protection: ANSI Z87.1 Tight-Fitting Safety Goggles.

    • Causality: Standard safety glasses leave the orbital bone exposed to airborne dust. Tight-fitting goggles prevent particulate ingress, protecting against severe corneal alkalinity (H319).

  • Body Protection: Flame-retardant lab coat and closed-toe shoes.

Operational Workflow: Safe Weighing and Dissolution

This protocol is designed for the preparation of 2-Amino-4-(dimethylamino)butanoic acid for peptide synthesis. It operates as a self-validating system; do not proceed to the next step unless the validation criteria are met.

Step 1: Environmental Setup and Static Mitigation

  • Action: Conduct all open-container handling within a certified chemical fume hood with a face velocity of 80–100 fpm.

  • Causality: Fume hoods provide negative pressure, capturing aerosolized dust before it reaches the operator's breathing zone[3].

  • Validation Check: Verify the fume hood flow monitor reads "Normal" before opening the chemical vial.

Step 2: Weighing

  • Action: Pass an anti-static weigh boat through an ionizing bar before use. Weigh the required mass using a pre-calibrated analytical balance.

  • Causality: The powder is highly prone to static cling. Neutralizing static electricity prevents the powder from "jumping" out of the boat, ensuring accurate molarity and preventing environmental contamination.

Step 3: Dissolution in Polar Aprotic Solvent

  • Action: Transfer the powder to a glass vial. Add N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) to achieve the desired concentration (typically 0.2 M). Add coupling reagents (e.g., HATU, DIPEA) only after complete dissolution.

  • Causality: The zwitterionic nature requires highly polar solvents to disrupt intermolecular hydrogen bonding.

  • Validation Check: Visually inspect the solution against a light source. The solution must be 100% optically clear. Any turbidity indicates undissolved particulates, which will clog the peptide synthesizer lines. If turbid, sonicate for 5 minutes at room temperature.

Spill Management and Disposal Plan

Accidental releases require immediate, calculated action to prevent cross-contamination and facility exposure.

Accidental Spill Protocol:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Contain: Do not dry-sweep. Dry sweeping aerosolizes the alkaline dust, drastically increasing inhalation risks[3].

  • Neutralize & Collect: Lightly mist the spill with a 5% dilute acetic acid solution. Causality: The weak acid neutralizes the basic dimethylamino groups, forming a water-soluble, less volatile acetate salt. Cover with an absorbent inert material (e.g., vermiculite).

  • Extract: Use non-sparking plastic scoops to transfer the agglomerated waste into a high-density polyethylene (HDPE) hazardous waste container.

Chemical Disposal Plan:

  • Segregation: Do not mix with highly acidic waste streams to prevent exothermic acid-base reactions. Store in a designated "Halogen-Free Organic Waste" container (unless dissolved in DCM, which requires "Halogenated Waste" routing).

  • Destruction: Due to its high nitrogen content, the compound must be disposed of via a licensed EPA/RCRA facility for high-temperature incineration equipped with NOx scrubbers to prevent the release of toxic nitrogen oxides into the atmosphere.

Workflow Visualization

The following logical diagram illustrates the safety-critical handling, spill response, and disposal pathways for this compound.

G Start Dry Powder 2-Amino-4-(dimethylamino)butanoic acid PPE Don PPE (N95, Nitrile, Goggles) Start->PPE Hood Transfer to Chemical Fume Hood PPE->Hood Weigh Weighing & Dissolution (Static Mitigation) Hood->Weigh Spill Spill Event? Weigh->Spill Clean Wet Sweep (5% Acetic Acid) & Absorb Spill->Clean Yes Process Peptide Synthesis / Experimental Assay Spill->Process No Waste Organic Waste Segregation (Halogenated vs Non-Halogenated) Clean->Waste Process->Waste Incineration Licensed EPA Incineration (NOx Scrubbing) Waste->Incineration

Workflow for safe handling, spill response, and disposal of 2-Amino-4-(dimethylamino)butanoic acid.

References

  • Georganics. "4-(N,N-DIMETHYLAMINO)BUTANOIC ACID SAFETY DATA SHEET." Georganics Ltd.[Link]

Sources

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